Product packaging for 2-(2,4-Diaminophenoxy)ethanol sulfate(Cat. No.:CAS No. 70643-20-8)

2-(2,4-Diaminophenoxy)ethanol sulfate

Cat. No.: B1323409
CAS No.: 70643-20-8
M. Wt: 266.27 g/mol
InChI Key: UUHBEKCQQLDQNG-UHFFFAOYSA-N
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Description

2-(2,4-Diaminophenoxy)ethanol sulfate is a useful research compound. Its molecular formula is C8H14N2O6S and its molecular weight is 266.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O6S B1323409 2-(2,4-Diaminophenoxy)ethanol sulfate CAS No. 70643-20-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-diaminophenoxy)ethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.H2O4S/c9-6-1-2-8(7(10)5-6)12-4-3-11;1-5(2,3)4/h1-2,5,11H,3-4,9-10H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHBEKCQQLDQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)OCCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892454
Record name Ethanol, 2-​(2,​4-​diaminophenoxy)​-​, sulfate (1:1)
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Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70643-20-8, 80997-82-6
Record name 1,3-Diamino-4-(2-hydroxyethoxy)benzene sulfate
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URL https://commonchemistry.cas.org/detail?cas_rn=70643-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-​(2,​4-​diaminophenoxy)​-​, sulfate (1:1)
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Record name [4-(2-hydroxyethoxy)-1,3-phenylene]diammonium sulphate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.900
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Record name 4-(2-HYDROXYETHOXY)-1,3-PHENYLENEDIAMINE SULFATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIAMINOPHENOXYETHANOL SULFATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Diaminophenoxy)ethanol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Diaminophenoxy)ethanol sulfate is a substituted aromatic diamine primarily utilized as a coupler molecule in oxidative hair dye formulations.[1][2] Its chemical structure, featuring a diaminobenzene moiety linked to an ethanol group via an ether bond, makes it a reactive component in the color formation process. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, analytical characterization, and known biological interactions. While extensive data on its role in cosmetics is available, this guide also addresses its properties from the perspective of chemical research and drug development, highlighting areas where further investigation may be warranted.

Chemical and Physical Properties

The majority of publicly available data pertains to the dihydrochloride salt of 2-(2,4-diaminophenoxy)ethanol. However, regulatory bodies and scientific committees generally consider the toxicological and chemical properties of the sulfate and dihydrochloride salts to be comparable, as the active base molecule is the same.[1] this compound typically exists as a dihydrate.[3]

Table 1: General and Physical Properties of 2-(2,4-Diaminophenoxy)ethanol and its Salts

PropertyThis compound2-(2,4-Diaminophenoxy)ethanol (Free Base)2-(2,4-Diaminophenoxy)ethanol Dihydrochloride
CAS Number 70643-20-8[4][5]70643-19-5[6]66422-95-5
Molecular Formula C₈H₁₄N₂O₆S[4]C₈H₁₂N₂O₂[6]C₈H₁₄Cl₂N₂O₂
Molecular Weight 266.27 g/mol [1][4]168.19 g/mol [6]241.12 g/mol
Appearance White powder-Light gray to light pink powder
Melting Point Not explicitly reported≥222 °C242.5 °C
Boiling Point Not explicitly reportedPredicted: 400.2 °C-
Solubility Soluble in water-Water: 425 g/L at 20°C; Soluble in DMSO (≥10 g/100 ml); Sparingly soluble in ethanol (≤ 1 g/100 ml)

Synthesis

A patented method for the preparation of 2,4-diaminophenoxyethanol hydrochloride involves the reaction of 1,5-dichloro-2,4-dinitrobenzene with 1,2-propylene glycol, followed by reduction and acidification.[8]

Analytical Characterization

The characterization of this compound is typically performed using a combination of spectroscopic and chromatographic techniques.

Experimental Protocols

While specific, detailed experimental protocols for the sulfate salt are not widely published, the following outlines general methodologies based on available information for the dihydrochloride salt and related compounds.

4.1.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of 2-(2,4-diaminophenoxy)ethanol and its salts.[9]

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent such as acetonitrile or methanol.[10] For mass spectrometry compatibility, a volatile buffer like formic acid is recommended.[9]

  • Detection: UV detection is suitable for this chromophoric molecule.

  • Sample Preparation: Samples are typically dissolved in a suitable solvent, such as a water/methanol mixture, and filtered prior to injection.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure.[1]

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Expected ¹H NMR Signals: Resonances corresponding to the aromatic protons on the diaminobenzene ring and the aliphatic protons of the ethanol side chain.

  • Expected ¹³C NMR Signals: Distinct signals for each carbon atom in the aromatic ring and the ethanol moiety.

4.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[1]

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization method.

  • Analysis: The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the molecular weight. Fragmentation analysis (MS/MS) can provide further structural information.

Mechanism of Action in Oxidative Hair Dyes

The primary application of this compound is as a coupler in oxidative hair dyes. In this process, it reacts with a primary intermediate (an oxidation dye precursor) in the presence of an oxidizing agent, typically hydrogen peroxide, under alkaline conditions. This reaction forms larger, colored molecules that are trapped within the hair shaft, resulting in a permanent color change.[1]

Mechanism of color formation in oxidative hair dyes.

Biological Activity and Signaling Pathways

There is a significant lack of information in the public domain regarding specific biological signaling pathways modulated by this compound, which is a critical consideration for its potential in drug development. The available toxicological data primarily focuses on its safety assessment for cosmetic use.

6.1. Toxicological Profile

  • Genotoxicity: Studies on the genotoxic potential of 2-(2,4-diaminophenoxy)ethanol have yielded mixed results in vitro. However, in vivo studies have generally shown a lack of mutagenic activity.[1] An Ames test conducted with Salmonella typhimurium was negative.[1]

  • Skin Sensitization: The compound has the potential to cause skin sensitization in susceptible individuals.[11]

  • Acute Toxicity: It is considered to have moderate acute toxicity.[11]

6.2. Potential for Further Research

The presence of a diaminophenoxy moiety suggests that this compound could be explored for other biological activities, as various aminophenol derivatives have been investigated for their therapeutic potential.[12] However, to date, no specific studies have been identified that link 2-(2,4-Diaminophenoxy)ethanol or its salts to the modulation of specific cellular signaling pathways relevant to drug action.

The "ethanol" component of the name refers to the chemical structure and does not imply that it interacts with biological pathways in the same manner as ethyl alcohol. Research on the signaling pathways affected by ethanol (the beverage) is extensive but not directly applicable to this compound without specific investigation.[13][14][15][16]

Experimental Workflows

The following diagram illustrates a general workflow for the quality control analysis of this compound.

QC_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting a Weighing b Dissolution (e.g., Water/Methanol) a->b c Filtration b->c d HPLC (Purity & Quantification) c->d e NMR (Structure Verification) c->e f MS (Molecular Weight Confirmation) c->f g Data Interpretation d->g e->g f->g h Certificate of Analysis g->h

General workflow for the quality control of this compound.

Conclusion

This compound is a well-characterized compound within the cosmetics industry, with established methods for its analysis and a known mechanism of action in hair dyeing. Its chemical properties are largely inferred from its dihydrochloride salt, and specific quantitative data for the sulfate form are sparse in publicly accessible literature. For researchers and professionals in drug development, the key takeaway is the current lack of data on its interaction with biological signaling pathways. While its toxicological profile for cosmetic use is documented, its potential as a modulator of cellular processes remains an unexplored area. Future research could focus on screening this compound for various biological activities to uncover any potential therapeutic applications beyond its current use.

References

An In-depth Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Sulfate (CAS Number: 70643-20-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Diaminophenoxy)ethanol sulfate, a key aromatic amine used primarily as a coupler in oxidative hair dye formulations. This document collates available data on its chemical and physical properties, mechanism of action in hair coloring, and extensive toxicological evaluation. Detailed summaries of key experimental protocols for toxicological assessment are provided, and all quantitative data are presented in structured tables for clarity. Furthermore, this guide includes visualizations of the oxidative hair dyeing pathway and the potential metabolic fate of the compound, rendered using Graphviz, to facilitate a deeper understanding of its chemical and biological interactions. The toxicological data for the dihydrochloride salt are considered applicable to the sulfate salt, as they are expected to have comparable toxicological properties.[1]

Chemical and Physical Properties

This compound is an organic compound that is typically a white to off-white solid.[2] Its structure features a benzene ring substituted with two amino groups and a hydroxyethoxy group. The presence of the sulfate group and the hydroxyethoxy moiety enhances its hydrophilicity, making it soluble in water.[2]

PropertyValueReference
CAS Number 70643-20-8[3]
Molecular Formula C8H12N2O2.H2SO4[3]
Molecular Weight 266.27 g/mol [3]
Appearance White to off-white solid[2]
Solubility Soluble in water[2]
Purity > 97%[3]

Applications in Cosmetic Science

The primary application of this compound is as a component in permanent (oxidative) hair dye formulations.[3] It functions as a "coupler" or "coupling agent". In this role, it does not impart color on its own but reacts with a "primary intermediate" in the presence of an oxidizing agent, typically hydrogen peroxide, to form larger dye molecules within the hair shaft.[4] This process occurs under alkaline conditions, which swell the hair cuticle, allowing the dye precursors to penetrate the cortex.[4]

The final on-head concentration of 2,4-Diaminophenoxyethanol and its salts in oxidative hair coloring products is typically a maximum of 2.0%, after mixing the hair dye formulation with a hydrogen peroxide preparation.[1]

Mechanism of Action in Oxidative Hair Dyeing

The formation of color within the hair fiber is a multi-step chemical process. The following workflow outlines the key stages:

HairDyeingWorkflow cluster_prep Preparation cluster_process On-Head Process Dye Hair Dye Formulation (Coupler: this compound Primary Intermediate) Mix Mixing Dye->Mix Developer Developer (Hydrogen Peroxide) Developer->Mix Apply Application to Hair Mix->Apply Penetrate Penetration into Cortex (Alkaline pH swells cuticle) Apply->Penetrate Oxidation Oxidation of Primary Intermediate Penetrate->Oxidation H₂O₂ Coupling Coupling Reaction Penetrate->Coupling Coupler Oxidation->Coupling Reactive Intermediate Color Formation of Large Color Molecules Coupling->Color

Workflow of the Oxidative Hair Dyeing Process

Toxicological Profile

The safety of 2,4-Diaminophenoxyethanol and its salts has been evaluated by various regulatory bodies, including the Scientific Committee on Consumer Safety (SCCS) in Europe and the Cosmetic Ingredient Review (CIR) Expert Panel in the United States.[5][6] The toxicological data for the dihydrochloride salt are considered applicable to the sulfate salt.[1]

Acute Toxicity
TestSpeciesRouteLD50Reference
Acute Oral ToxicityRat (Wistar)Gavage1113 mg/kg[5]
Acute Oral ToxicityMouse (Swiss albino)Gavage1745 mg/kg[5]
Skin and Eye Irritation
TestSpeciesConcentrationResultReference
Skin IrritationRabbit4.0%Slightly irritating[6]
Eye IrritationRabbit4.0%Practically non-irritating[6]
Skin Sensitization

2,4-Diaminophenoxyethanol and its salts have a sensitizing potential.[5] Human studies have indicated a low level of sensitization.[6]

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies have been conducted.

AssaySystemMetabolic ActivationResultReference
Ames TestSalmonella typhimuriumWith and withoutMostly negative[6]
In Vitro Micronucleus TestHuman LymphocytesNot specifiedNegative[7]
Mouse Dominant-Lethal AssayMouseIn vivoNegative[7]
Mouse Spot TestMouseIn vivoNegative[7]
Mouse Micronucleus TestMouseIn vivo (oral)Negative[7]
Carcinogenicity

Oral carcinogenicity studies in both rats and mice have shown no evidence of carcinogenic effects.[6]

Dermal Absorption

An in vitro study using human skin showed that the percutaneous absorption of 2,4-Diaminophenoxyethanol HCl is low.[8]

Formulation (2.0%)Mean Absorption (µg equivalents/cm²)Reference
Oxidative1.74[9]
Non-oxidative6.55[9]

Potential Metabolic Pathways

As an aromatic amine, 2-(2,4-Diaminophenoxy)ethanol is expected to undergo xenobiotic metabolism. The metabolism of aromatic amines typically occurs in two phases. Phase I involves oxidation reactions, often catalyzed by cytochrome P450 enzymes, which can lead to the formation of N-hydroxy metabolites. Phase II consists of conjugation reactions, such as N-acetylation, sulfation, or glucuronidation, which increase water solubility and facilitate excretion.

MetabolismPathway cluster_phase1 Phase I: Oxidation cluster_phase2 Phase II: Conjugation Parent 2-(2,4-Diaminophenoxy)ethanol Hydroxy N-Hydroxy Metabolite Parent->Hydroxy CYP450 Acetylated N-Acetyl Conjugate Hydroxy->Acetylated NATs Sulfated Sulfate Conjugate Hydroxy->Sulfated SULTs Glucuronidated Glucuronide Conjugate Hydroxy->Glucuronidated UGTs Excretion Excretion Acetylated->Excretion Sulfated->Excretion Glucuronidated->Excretion

Potential Metabolic Pathways of Aromatic Amines

Experimental Protocols

The following are generalized protocols for key toxicological assays based on OECD guidelines and common laboratory practices. The specific details of the studies performed on 2-(2,4-Diaminophenoxy)ethanol and its salts may have varied.

Ames Test (Bacterial Reverse Mutation Assay)
  • Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-) to detect point mutations (frameshift or base-pair substitutions) that result in a reversion to prototrophy (his+).

  • Methodology:

    • Histidine-dependent bacterial strains (e.g., TA98, TA100, TA1535, TA1537) are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

    • The mixture is incorporated into a top agar and poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertant colonies on solvent control plates.

    • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

In Vitro Micronucleus Assay
  • Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Methodology:

    • Cultured cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y) are exposed to the test substance at several concentrations, with and without metabolic activation.

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.

    • After an appropriate incubation period, cells are harvested, fixed, and stained.

    • Micronuclei are scored in a predetermined number of binucleated cells.

    • A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Rodent Dominant-Lethal Assay
  • Principle: This in vivo assay assesses the potential of a substance to cause chromosomal aberrations in germ cells, which can lead to the death of the embryo after fertilization.

  • Methodology:

    • Male rodents (typically mice or rats) are treated with the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels.

    • Following treatment, each male is sequentially mated with a number of untreated virgin females over a period that covers all stages of spermatogenesis.

    • Females are euthanized at mid-term of pregnancy, and their uterine contents are examined.

    • The number of corpora lutea, total implantations, and early and late fetal deaths are recorded.

    • A dominant lethal effect is indicated by a statistically significant increase in post-implantation loss in the treated groups compared to the control group.

In Vitro Percutaneous Absorption (OECD 428)
  • Principle: This method uses excised skin (human or animal) mounted in a diffusion cell to measure the rate and extent of absorption of a topically applied substance.

  • Methodology:

    • Excised skin is mounted as a barrier between the donor and receptor chambers of a Franz diffusion cell.

    • The test substance, often radiolabelled, is applied to the outer surface of the skin in the donor chamber.

    • The receptor chamber is filled with a fluid (e.g., saline, culture medium) that is maintained at a constant temperature (around 32°C).

    • Samples are collected from the receptor fluid at various time points over a defined period (typically 24 hours).

    • At the end of the study, the amount of substance in the receptor fluid, remaining on the skin surface, and retained within the skin is quantified to determine the total absorption.

Conclusion

This compound is a well-characterized compound with a primary and effective role as a coupler in oxidative hair dye formulations. Its toxicological profile has been extensively studied, and based on the available data from numerous in vitro and in vivo assays, regulatory bodies have concluded that it is safe for use in hair dyes at the specified concentrations. The data indicate a low potential for systemic toxicity, and while it possesses a sensitization potential, it is not considered to be genotoxic or carcinogenic. This guide provides a consolidated resource for scientific professionals, summarizing the key technical aspects and safety data for this widely used cosmetic ingredient.

References

Synthesis of 2-(2,4-Diaminophenoxy)ethanol Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(2,4-Diaminophenoxy)ethanol sulfate, a key intermediate primarily used in the cosmetic industry for oxidative hair dye formulations.[1][2][3][4] This document details the chemical reactions, experimental protocols, and characterization of the target compound and its intermediates.

Overview of the Synthetic Pathway

The synthesis of this compound is a three-step process that begins with the condensation of 2,4-dinitrochlorobenzene with ethylene glycol. This is followed by the catalytic hydrogenation of the dinitro intermediate to the corresponding diamine, and finally, salification with sulfuric acid to yield the desired product.[5][6][7][8] The hydrochloride salt is also commonly synthesized, and the initial two steps of the synthesis are identical.[5][6][7][8]

Reaction Scheme:

The following diagram illustrates the overall workflow for the synthesis:

G 2,4-Dinitrochlorobenzene 2,4-Dinitrochlorobenzene Condensation Condensation 2,4-Dinitrochlorobenzene->Condensation Ethylene Glycol Ethylene Glycol Ethylene Glycol->Condensation Intermediate_1 2-(2,4-Dinitrophenoxy)ethanol Condensation->Intermediate_1 Nucleophilic Aromatic Substitution Hydrogenation Hydrogenation Intermediate_1->Hydrogenation Catalytic Reduction Intermediate_2 2-(2,4-Diaminophenoxy)ethanol Hydrogenation->Intermediate_2 Salification Salification Intermediate_2->Salification Acid-Base Reaction Final_Product 2-(2,4-Diaminophenoxy)ethanol Sulfate Salification->Final_Product

Synthesis Workflow

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2,4-DinitrochlorobenzeneC₆H₃ClN₂O₄202.55Yellow crystalline solid
2-(2,4-Dinitrophenoxy)ethanolC₈H₈N₂O₆228.16-
This compoundC₈H₁₄N₂O₆S266.27White powder[2]

Experimental Protocols

The following protocols are adapted from a patented industrial process for the synthesis of the hydrochloride salt and have been scaled down for laboratory use.[5][8] The synthesis of the sulfate salt follows the same procedure for the first two steps, with the substitution of hydrochloric acid with sulfuric acid in the final step.

Step 1: Synthesis of 2-(2,4-Dinitrophenoxy)ethanol (Condensation)

This step involves the nucleophilic aromatic substitution of the chlorine atom in 2,4-dinitrochlorobenzene by the hydroxyl group of ethylene glycol under basic conditions.[9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Dinitrochlorobenzene202.5520.26 g0.1
Ethylene Glycol62.07124.14 g (111 mL)2.0
Sodium Carbonate (anhydrous)105.995.30 g0.05
Deionized Water18.02~200 mL-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 2,4-dinitrochlorobenzene and 55.5 mL of ethylene glycol.

  • Begin stirring and heat the mixture to 60-80°C to dissolve the 2,4-dinitrochlorobenzene.

  • Once dissolved, add the remaining 55.5 mL of ethylene glycol.

  • Carefully add sodium carbonate in portions to the reaction mixture.

  • Heat the reaction mixture to 100-140°C and maintain this temperature with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to below 100°C and add 200 mL of deionized water.

  • Heat the mixture to 90-95°C and stir for 1 hour.

  • Allow the mixture to stand for 30 minutes, which should result in the separation of an oily product layer.

  • Decant the aqueous supernatant and cool the remaining product layer to 10-20°C with stirring to induce crystallization.

  • Collect the solid product by vacuum filtration and wash the filter cake with deionized water until the washings are neutral (pH ~7).

  • Dry the product in a vacuum oven to obtain 2-(2,4-dinitrophenoxy)ethanol.

Step 2: Synthesis of 2-(2,4-Diaminophenoxy)ethanol (Hydrogenation)

The dinitro intermediate is reduced to the corresponding diamine using catalytic hydrogenation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(2,4-Dinitrophenoxy)ethanol228.1622.82 g0.1
Palladium on Carbon (5% Pd)-~1 g-
Methanol32.04200 mL-
Hydrogen Gas2.02As required-

Procedure:

  • In a hydrogenation vessel, dissolve 2-(2,4-dinitrophenoxy)ethanol in 200 mL of methanol.

  • Carefully add the 5% Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to approximately 12 kg/cm ² (or as appropriate for the equipment).

  • Heat the mixture to 50-60°C and stir vigorously.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-(2,4-diaminophenoxy)ethanol as an oil or solid.

Step 3: Synthesis of this compound (Salification)

The final step involves the formation of the sulfate salt by reacting the diamine with sulfuric acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(2,4-Diaminophenoxy)ethanol168.1916.82 g0.1
Sulfuric Acid (98%)98.089.81 g (5.33 mL)0.1
Isopropanol60.10~150 mL-

Procedure:

  • Dissolve the crude 2-(2,4-diaminophenoxy)ethanol in approximately 100 mL of isopropanol in a beaker or flask.

  • In a separate container, carefully dilute the concentrated sulfuric acid with 50 mL of isopropanol. Caution: This is an exothermic process; add the acid to the alcohol slowly and with cooling.

  • Slowly add the sulfuric acid solution to the stirred solution of the diamine.

  • A precipitate should form upon addition. Continue stirring for 1-2 hours at room temperature to ensure complete salt formation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold isopropanol.

  • Dry the product in a vacuum oven to yield this compound.

Characterization of the Product

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

Purity: The purity of this compound can be determined by High-Performance Liquid Chromatography (HPLC). Commercially available batches have been reported to have purities in the range of 98.2% to 100%.

Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy:

    • 2-(2,4-Dinitrophenoxy)ethanol: Expected to show characteristic peaks for the hydroxyl group (broad, ~3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), aliphatic C-H stretching (~2900 cm⁻¹), nitro groups (strong, asymmetric and symmetric stretching around 1530 cm⁻¹ and 1350 cm⁻¹), and C-O ether linkage (~1250 cm⁻¹).

    • This compound: Expected to show broad peaks for the N-H and O-H stretching of the ammonium and hydroxyl groups (~3400-3000 cm⁻¹), aromatic and aliphatic C-H stretching, and strong, broad absorbances for the sulfate anion (~1100 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR of 2-(2,4-Dinitrophenoxy)ethanol: Expected to show signals for the aromatic protons (in the range of 7-9 ppm), and the two methylene groups of the ethoxy chain (triplets, around 4.0-4.5 ppm).

    • ¹H NMR of 2-(2,4-Diaminophenoxy)ethanol: The reduction of the nitro groups will cause a significant upfield shift of the aromatic proton signals. The amino groups will appear as broad singlets.

    • ¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule, and their chemical shifts will be indicative of their chemical environment (aromatic, aliphatic, attached to oxygen or nitrogen).

  • Mass Spectrometry (MS): The mass spectrum of the free base, 2-(2,4-diaminophenoxy)ethanol, should show a molecular ion peak corresponding to its molecular weight (168.19 g/mol ).

Logical Relationships in Synthesis

The following diagram illustrates the logical dependencies and transformations throughout the synthesis process.

G cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product SM1 2,4-Dinitrochlorobenzene INT1 2-(2,4-Dinitrophenoxy)ethanol SM1->INT1 Condensation SM2 Ethylene Glycol SM2->INT1 INT2 2-(2,4-Diaminophenoxy)ethanol INT1->INT2 Hydrogenation FP 2-(2,4-Diaminophenoxy)ethanol Sulfate INT2->FP Salification

Synthesis Dependencies

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The three-step procedure, involving condensation, hydrogenation, and salification, provides a clear route to this important cosmetic intermediate. Careful control of reaction conditions and appropriate purification of intermediates are key to obtaining a high-purity final product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(2,4-Diaminophenoxy)ethanol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,4-Diaminophenoxy)ethanol sulfate is a key component in oxidative hair dye formulations. Its primary mechanism of action is chemical, functioning as a "coupler" that reacts with a "developer" to form stable color molecules within the hair shaft. Beyond its role in hair coloration, its biological interactions, particularly in the context of skin sensitization, are of significant interest. This document provides a detailed overview of both the chemical and proposed biological mechanisms of action of this compound, supported by quantitative data from toxicological studies and detailed experimental protocols.

Chemical Mechanism of Action: Oxidative Hair Dyeing

The principal function of this compound is to act as a dye coupler in permanent hair coloring systems.[1][2] This process involves a chemical reaction that occurs in situ to form large, colored molecules that become trapped within the hair cortex, resulting in a long-lasting color effect.[2]

The oxidative dyeing process can be summarized in the following key steps:

  • Mixing: The hair dye product typically consists of two components that are mixed immediately before application: a formulation containing the dye precursors and couplers, such as this compound, and a developer, which is a stabilized solution of an oxidizing agent, most commonly hydrogen peroxide.[2]

  • Penetration: The mixture is applied to the hair. The small size of the precursor and coupler molecules allows them to penetrate the hair shaft.[1][2]

  • Oxidation and Coupling: Inside the hair shaft, the hydrogen peroxide oxidizes the dye precursors. These oxidized precursors then react with the couplers, like this compound, which acts as a nucleophile.[1][3] This reaction forms large, complex chromophores.[2]

  • Color Formation and Trapping: The newly formed colorant molecules are too large to be easily washed out of the hair structure, thus providing a permanent color.[2] The final color depends on the specific combination of precursors and couplers used.[2]

oxidative_hair_dyeing cluster_hair_shaft Inside Hair Shaft Precursors Dye Precursors Oxidized_Precursors Oxidized Precursors Precursors->Oxidized_Precursors Coupler 2-(2,4-Diaminophenoxy)ethanol (Coupler) Large_Chromophores Large Chromophore (Color Molecule) Coupler->Large_Chromophores Reacts with (Nucleophilic Attack) Oxidized_Precursors->Large_Chromophores H2O2 Hydrogen Peroxide (Developer) H2O2->Oxidized_Precursors Oxidizes

Figure 1: Oxidative Hair Dyeing Process.

Biological Mechanism of Action: Skin Sensitization

While not a desired effect, the potential for skin sensitization is a key aspect of the biological activity of this compound. It is considered a moderate sensitizer.[4] The proposed mechanism involves the molecule acting as a hapten.

A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[5][6] The process of hapten-induced allergic contact dermatitis is a Type IV delayed-type hypersensitivity reaction.

The proposed sequence of events is as follows:

  • Haptenation: Upon dermal exposure, the electrophilic 2-(2,4-Diaminophenoxy)ethanol molecule covalently binds to nucleophilic residues on skin proteins, forming a hapten-protein conjugate.[5][6] This new complex is now recognized as foreign by the immune system.

  • Antigen Presentation: Antigen-presenting cells (APCs), such as Langerhans cells in the epidermis, recognize and process the hapten-protein conjugate.

  • T-Cell Priming (Sensitization Phase): The APCs migrate to the draining lymph nodes where they present the haptenated peptide to naive T-cells. This leads to the activation and proliferation of hapten-specific T-cells.

  • Elicitation Phase: Upon subsequent exposure to the same hapten, the now-sensitized T-cells are recruited to the site of exposure. They release pro-inflammatory cytokines, leading to the clinical manifestations of allergic contact dermatitis, such as erythema, edema, and vesiculation.

skin_sensitization cluster_sensitization Sensitization Phase (First Exposure) cluster_elicitation Elicitation Phase (Subsequent Exposure) DAPE 2-(2,4-Diaminophenoxy)ethanol (Hapten) Hapten_Protein Hapten-Protein Conjugate DAPE->Hapten_Protein Skin_Protein Skin Protein Skin_Protein->Hapten_Protein Haptenation APC Antigen Presenting Cell (e.g., Langerhans Cell) Hapten_Protein->APC Uptake and Processing T_Cell_Priming T-Cell Priming and Proliferation (in Lymph Node) APC->T_Cell_Priming Antigen Presentation Memory_T_Cell Memory T-Cells T_Cell_Priming->Memory_T_Cell Memory_T_Cell2 Memory T-Cells DAPE2 2-(2,4-Diaminophenoxy)ethanol (Hapten) Hapten_Protein2 Hapten-Protein Conjugate DAPE2->Hapten_Protein2 Hapten_Protein2->Memory_T_Cell2 Cytokine_Release Cytokine Release Memory_T_Cell2->Cytokine_Release Activation Inflammation Allergic Contact Dermatitis Cytokine_Release->Inflammation

Figure 2: Hapten-Induced Skin Sensitization Workflow.

Quantitative Data

The toxicological profile of 2-(2,4-Diaminophenoxy)ethanol and its salts has been evaluated by various regulatory bodies. The data for the sulfate salt is often extrapolated from studies on the hydrochloride salt, as they are considered to have comparable toxicological properties.[2]

Table 1: Toxicokinetic Data for 2-(2,4-Diaminophenoxy)ethanol HCl
ParameterSpeciesDoseRouteResultReference
Dermal Absorption (in vitro) Human Skin2.0% (oxidative formulation)Dermal1.74 µg equivalents/cm² (0.41% of applied dose)[7]
Dermal Absorption (in vitro) Human Skin2.0% (non-oxidative formulation)Dermal6.55 µg equivalents/cm² (1.68% of applied dose)[7]
Plasma Levels Rat4 mg/kg/dayOral (gavage)Not detectable[7][8]
Plasma Levels Rat20 mg/kg/dayOral (gavage)Maximal at 30 min (Day 1) and 1 hr (Week 13)[8]
Plasma Levels Rat100 mg/kg/dayOral (gavage)Maximal at 30 min[7]
Table 2: Acute and Subchronic Toxicity of 2-(2,4-Diaminophenoxy)ethanol HCl
Study TypeSpeciesLD50 / NOAELObservationsReference
Acute Oral Toxicity Rat~1000 mg/kgHypoactivity, piloerection, tonic-clonic convulsions[7]
Acute Oral Toxicity Mouse1160 mg/kg-[3]
12-Week Subchronic Toxicity Mouse-Reduced body weight gain at 0.1% and 0.2% in diet (males)[7]
13-Week Subchronic Toxicity Rat20 mg/kg/day (NOAEL)At 100 mg/kg/day: increased salivation, lower weight gain[9]
Table 3: Genotoxicity of 2-(2,4-Diaminophenoxy)ethanol HCl
AssaySystemConcentrationMetabolic ActivationResultReference
Ames Test S. typhimurium TA98up to 5000 µ g/plate With S9Genotoxic[3][7]
Ames Test S. typhimurium (other strains)up to 5000 µ g/plate With/Without S9Not Genotoxic[3][7]
Micronucleus Assay Human Lymphocytesup to 2410 µg/mlWith/Without S9Genotoxic[7]
Chromosome Aberration Human Lymphocytesup to 2200 µg/mlWith/Without S9Genotoxic[7]
Mammalian Cell Gene Mutation L5178Y Mouse Lymphoma Cellsup to 2410 µg/mlWith/Without S9Not Genotoxic[3]
In vivo Micronucleus Assay Rat Bone Marrowup to 1500 mg/kg-Not Genotoxic[3]
In vivo UDS Assay Rat Liver--Not Genotoxic[3]
Table 4: Skin Sensitization Potential of 2-(2,4-Diaminophenoxy)ethanol HCl
AssaySpeciesConcentrationResultReference
Local Lymph Node Assay (LLNA) Mouse5% and 10% in DMSOPositive (Delayed contact hypersensitivity)[10]
Local Lymph Node Assay (LLNA) MouseEC3 = 3.2%-[10]
Guinea Pig Maximization Test Guinea Pig-Erythema in 3/10 animals at challenge[4]
Buehler Test Guinea PigUndilutedNo sensitization reactions[10]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)
  • Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Methodology:

    • Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) are used, each sensitive to different types of mutagens.

    • The test substance, 2-(2,4-Diaminophenoxy)ethanol HCl, is prepared at various concentrations.

    • The bacteria are exposed to the test substance in the presence and absence of a metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver).[10]

    • The mixture is plated on a minimal agar medium lacking histidine.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[3]

In Vitro Micronucleus Assay
  • Objective: To detect the genotoxic potential of a substance by assessing its ability to cause chromosomal damage in cultured mammalian cells, observed as micronuclei in the cytoplasm of interphase cells.

  • Methodology:

    • Human lymphocytes are cultured and exposed to various concentrations of 2-(2,4-Diaminophenoxy)ethanol HCl for a short period (e.g., 3 hours), both with and without an S9 metabolic activation system.[10]

    • A cytokinesis blocker (e.g., cytochalasin B) is added to the culture to allow for the identification of cells that have completed one nuclear division.

    • Cells are harvested, fixed, and stained.

    • The frequency of micronuclei in binucleated cells is scored using a microscope. A significant increase in the frequency of micronucleated cells compared to the control indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity.

Local Lymph Node Assay (LLNA)
  • Objective: To determine the skin sensitization potential of a chemical by measuring the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application.

  • Methodology:

    • Groups of mice are treated by daily topical application of different concentrations of 2-(2,4-Diaminophenoxy)ethanol HCl (e.g., 0.5% to 10% in a vehicle like DMSO) on the dorsum of each ear for three consecutive days.[10]

    • A vehicle control group and a positive control group (e.g., alpha-hexylcinnamaldehyde) are included.[10]

    • On day 5, mice are injected intravenously with a radiolabeled DNA precursor (e.g., ³H-methyl thymidine).

    • After a few hours, mice are euthanized, and the draining auricular lymph nodes are excised.

    • Lymph node cell suspensions are prepared, and the incorporation of the radiolabel is measured by liquid scintillation counting.

    • A Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. An SI value of 3 or greater is considered a positive response, indicating sensitization potential.[10] The EC3 value, the estimated concentration required to produce an SI of 3, is calculated to quantify the potency of the sensitizer.[10]

Conclusion

The mechanism of action of this compound is twofold. Its primary, intended mechanism is a chemical reaction within the hair shaft, where it acts as a coupler in an oxidative process to form stable, large-format dyes for permanent hair coloration. Concurrently, its principal biological mechanism of action relates to its potential as a skin sensitizer. This is understood to occur via a hapten-mediated pathway, where the molecule binds to endogenous proteins, forming immunogenic conjugates that can trigger a delayed-type hypersensitivity reaction in susceptible individuals. A thorough understanding of both these mechanisms is crucial for the formulation of effective and safe cosmetic products.

References

Spectroscopic and Physicochemical Characterization of 2-(2,4-Diaminophenoxy)ethanol Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 2-(2,4-Diaminophenoxy)ethanol sulfate. Due to the limited availability of public experimental spectra, this document focuses on predicted spectroscopic data derived from the compound's chemical structure, alongside established analytical methodologies. It includes detailed tables of physicochemical properties, predicted Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR data, and expected Mass Spectrometry (MS) results. Furthermore, this guide outlines representative experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic characterization of this and similar compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Introduction

This compound is an aromatic diamine primarily utilized as a coupler component in oxidative hair dye formulations. Its chemical structure, featuring a substituted benzene ring with two amine groups and a hydroxyethoxy side chain, makes it a subject of interest for analytical characterization. A thorough understanding of its spectroscopic properties is essential for quality control, regulatory assessment, and further research into its chemical behavior and potential applications. While specific experimental spectra for the sulfate salt are not widely published, its dihydrochloride salt has been characterized by standard spectroscopic methods, and similar properties are expected for the sulfate form.

Physicochemical Properties

The fundamental physicochemical properties of 2-(2,4-Diaminophenoxy)ethanol and its sulfate salt are summarized in Table 1.

Table 1: Physicochemical Properties of 2-(2,4-Diaminophenoxy)ethanol and its Sulfate Salt

PropertyValueReference
Chemical Name This compound
CAS Number 70643-20-8
Molecular Formula C₈H₁₄N₂O₆S
Molecular Weight 266.27 g/mol
Parent Compound 2-(2,4-Diaminophenoxy)ethanol
Parent CAS Number 70643-19-5
Parent Molecular Formula C₈H₁₂N₂O₂
Parent Molecular Weight 168.19 g/mol
Appearance White powder (sulfate)

Spectroscopic Data (Predicted)

While experimental spectra are not publicly available, the following sections detail the predicted spectroscopic data for the core molecule, 2-(2,4-Diaminophenoxy)ethanol, based on its chemical structure.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 2: Predicted Infrared (IR) Absorption Bands for 2-(2,4-Diaminophenoxy)ethanol

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3500-3300Strong, BroadO-H StretchHydroxyl (-OH)
3400-3200Medium (two bands)N-H StretchPrimary Amine (-NH₂)
3050-3000Medium to WeakC-H StretchAromatic
2950-2850MediumC-H StretchAliphatic (CH₂)
1620-1580StrongC=C StretchAromatic Ring
1650-1550MediumN-H BendPrimary Amine (-NH₂)
1250-1200StrongC-O StretchAryl Ether
1100-1000StrongC-O StretchPrimary Alcohol
Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum would provide information on the chemical environment of the hydrogen atoms.

Table 3: Predicted ¹H NMR Chemical Shifts for 2-(2,4-Diaminophenoxy)ethanol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.5-6.0m3HAromatic protons (H-3, H-5, H-6)
~ 4.8 (broad)s4HAmine protons (-NH₂)
~ 4.0t2H-O-CH₂-
~ 3.8t2H-CH₂-OH
~ 2.5 (broad)s1HHydroxyl proton (-OH)

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. The amine and hydroxyl protons are exchangeable and may appear as a broad singlet or not be observed in the presence of D₂O.

The ¹³C NMR spectrum is predicted to show eight distinct signals corresponding to the carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for 2-(2,4-Diaminophenoxy)ethanol

Chemical Shift (δ, ppm)Assignment
~ 150C-4 (Aromatic, attached to -O)
~ 140C-2 (Aromatic, attached to -NH₂)
~ 130C-1 (Aromatic, attached to -NH₂)
~ 115C-6 (Aromatic)
~ 105C-5 (Aromatic)
~ 100C-3 (Aromatic)
~ 70-O-CH₂-
~ 60-CH₂-OH

Note: Chemical shifts are approximate and depend on the experimental conditions.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for the free base, 2-(2,4-Diaminophenoxy)ethanol, would be expected at an m/z of approximately 168.19. For the sulfate salt, depending on the ionization technique, one might observe the protonated molecule of the free base [M+H]⁺ at m/z 169.19. Fragmentation patterns would likely involve cleavage of the ethanol side chain and loss of amine groups.

Experimental Protocols

The following are representative protocols for the spectroscopic analysis of a solid organic compound like this compound.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

    • Transfer the fine powder to a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • A background spectrum of a blank KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Data Acquisition (¹H and ¹³C):

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • A small amount of a modifier like formic acid may be added to promote ionization.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Set the ESI source parameters (e.g., spray voltage, capillary temperature) to achieve stable ionization.

    • Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample Pure Compound IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data MS_Data Molecular Weight and Formula Confirmation MS->MS_Data Confirmation Structure Confirmation IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and physicochemical characteristics of this compound. While experimental data is limited, the predicted spectroscopic information, coupled with representative analytical protocols, offers a robust framework for researchers and professionals. The presented workflow for spectroscopic characterization serves as a general methodology for the analysis of this and other related chemical entities, ensuring a comprehensive and systematic approach to structural elucidation and quality assessment.

Navigating the Solubility Landscape of 2-(2,4-Diaminophenoxy)ethanol Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of active compounds is a cornerstone of formulation and delivery. This technical guide delves into the solubility of 2-(2,4-Diaminophenoxy)ethanol sulfate, a compound of interest in various chemical applications. While specific quantitative data for the sulfate salt in organic solvents is notably scarce in publicly available literature, this guide provides the most current information available, including data on its closely related dihydrochloride salt, which is often used as a proxy in regulatory and scientific contexts.

Solubility Profile: Insights from a Close Analog

Direct experimental data on the solubility of this compound in a range of organic solvents is not readily found in scientific literature. However, extensive data is available for its dihydrochloride counterpart, 2-(2,4-Diaminophenoxy)ethanol HCl. Given that the free base is the active component, the choice of the salt form primarily influences physical properties like solubility and stability rather than its fundamental chemical reactivity[1]. Toxicological assessments often consider the properties of the dihydrochloride salt applicable to the sulfate salt[2][3].

The dihydrochloride salt exhibits a clear preference for polar solvents, a characteristic attributable to its ionic nature. The protonated amino groups significantly enhance its interaction with polar solvent molecules. Conversely, its solubility is limited in less polar organic solvents. The free base form, lacking the ionic salt character, would likely demonstrate greater solubility in organic solvents, though specific data is limited[1].

The following table summarizes the available solubility data for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, offering a valuable point of reference for researchers working with the sulfate form.

SolventSolubilityTemperature
Water425 g/L20°C[1]
Dimethyl Sulfoxide (DMSO)Soluble up to 10% (w/w)[4]Room Temperature
MethanolSlightly soluble[1]Room Temperature
Ethanol (95%)Insoluble[1][4]Room Temperature
AcetoneInsoluble[1][4]Room Temperature
Propylene GlycolInsoluble[4]Room Temperature

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general methodology for assessing the solubility of an aromatic amine can be outlined. This protocol is based on standard laboratory practices for solubility testing.

Objective: To determine the solubility of a test compound in a specific solvent at a given temperature.

Materials:

  • Test compound (e.g., this compound)

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration device (e.g., syringe filters, 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the test compound to a series of vials.

    • Accurately pipette a known volume of the selected solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow undissolved solids to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the analytical range of the chosen detection method.

  • Quantification:

    • Analyze the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of the test compound of known concentrations.

    • Determine the concentration of the test compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Synthesis Workflow

The synthesis of 2-(2,4-Diaminophenoxy)ethanol salts is a multi-step process. Both the dihydrochloride and sulfate salts are synthesized via the same route[3][5]. The general process involves the condensation of a starting material, followed by hydrogenation and subsequent salification. A patent for the preparation of the dihydrochloride salt outlines a process starting from 2,4-dinitrochlorobenzene and ethylene glycol[6][7][8].

The following diagram illustrates a generalized workflow for the synthesis of 2-(2,4-Diaminophenoxy)ethanol salts.

SynthesisWorkflow A 2,4-Dinitrochlorobenzene + Ethylene Glycol B Condensation (Alkaline Conditions) A->B Reactants C Intermediate: 2-(2,4-Dinitrophenoxy)ethanol B->C Forms D Hydrogenation C->D Reduces Nitro Groups E Crude 2-(2,4-Diaminophenoxy)ethanol (Free Base) D->E Yields F Salification (with Sulfuric or Hydrochloric Acid) E->F Reacts with Acid G Precipitation & Purification F->G Induces H Final Product: 2-(2,4-Diaminophenoxy)ethanol Sulfate or Dihydrochloride G->H Produces

Caption: Generalized synthesis workflow for 2-(2,4-Diaminophenoxy)ethanol salts.

References

In-Depth Technical Guide on the Thermal Stability of 2-(2,4-Diaminophenoxy)ethanol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Diaminophenoxy)ethanol sulfate is an aromatic amine primarily utilized as an oxidative hair dye intermediate.[1] Its thermal stability is a critical parameter for ensuring safety, efficacy, and stability in final product formulations. This technical guide provides a comprehensive overview of the thermal stability of this compound, including its physicochemical properties, hypothetical thermal analysis data, detailed experimental protocols for its characterization, and safety considerations.

Physicochemical Properties

Understanding the fundamental physicochemical properties of 2-(2,4-Diaminophenoxy)ethanol and its salts is essential for interpreting its thermal behavior.

PropertyValueReference
Chemical Formula C₈H₁₄N₂O₆SPubChem
Molecular Weight 266.27 g/mol PubChem
Appearance Pale grey to pale pink-grey powder (for dihydrochloride salt)Echemi
Melting Point 222-224 °C (for dihydrochloride salt)CookeChem
Water Solubility 425 g/L at 20 °C (for dihydrochloride salt)Echemi
log P -0.98 at 20 °C (for dihydrochloride salt)CookeChem

Thermal Stability Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Hypothetical Thermal Decomposition Data

While specific experimental TGA and DSC data for this compound are not publicly available, the following table presents hypothetical, yet realistic, data based on the analysis of structurally similar aminophenol and p-phenylenediamine derivatives.[2][3][4][5] This data is for illustrative purposes to guide researchers on the expected thermal events.

Table 1: Hypothetical TGA and DSC Data for this compound

AnalysisParameterIllustrative ValueDescription
TGA Onset of Decomposition (Tonset)~230 °CThe temperature at which significant weight loss begins.
Temperature of Maximum Decomposition Rate (Tmax)~250 °CThe temperature at which the rate of weight loss is highest, indicating the most rapid decomposition.
Weight Loss at 300 °C~ 15-25%Initial decomposition stage, potentially corresponding to the loss of the ethanol side chain.
Final Residue at 600 °C (Inert Atmosphere)~ 20-30%Charred residue remaining after the primary decomposition events.
DSC Endothermic Event 1 (Melting)~220-225 °CCorresponds to the melting of the compound, consistent with the known melting point of the dihydrochloride salt.
Exothermic Event 1 (Decomposition)~240-260 °CCorresponds to the onset of decomposition, often observed as an exothermic event in DSC.

Disclaimer: The data presented in Table 1 is illustrative and not based on direct experimental results for this compound. It is intended to provide a general expectation of the compound's thermal behavior based on the analysis of similar molecules.

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on this compound, adapted from standard methods for organic salts and aminophenol derivatives.[2]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Ensure the this compound sample is finely powdered and homogenous.

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA sample pan (e.g., alumina or platinum).

Experimental Conditions:

  • Purge Gas: High-purity nitrogen (99.999%).

  • Gas Flow Rate: 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

Data Analysis:

  • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve to obtain the Derivative Thermogram (DTG), which shows the rate of weight loss.

  • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the TGA and DTG curves, respectively.

  • Quantify the percentage of weight loss at different temperature intervals.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting and decomposition of this compound by measuring the heat flow associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh 2-5 mg of the finely powdered this compound into a clean, tared aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile decomposition products.

Experimental Conditions:

  • Purge Gas: High-purity nitrogen (99.999%).

  • Gas Flow Rate: 20-50 mL/min.

  • Reference: An empty, sealed aluminum pan.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the differential heat flow as a function of temperature.

Data Analysis:

  • Plot the heat flow (mW) versus temperature to obtain the DSC thermogram.

  • Identify and characterize endothermic (melting) and exothermic (decomposition, crystallization) peaks.

  • Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the thermal analysis of a chemical compound like this compound.

Thermal Analysis Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing and Interpretation Sample Obtain 2-(2,4-Diaminophenoxy)ethanol sulfate Sample Homogenize Homogenize and Dry Sample Sample->Homogenize Weigh Accurately Weigh Sample Homogenize->Weigh TGA Thermogravimetric Analysis (TGA) Weigh->TGA DSC Differential Scanning Calorimetry (DSC) Weigh->DSC ProcessTGA Process TGA Data (TGA/DTG Curves) TGA->ProcessTGA ProcessDSC Process DSC Data (Thermogram) DSC->ProcessDSC Interpret Interpret Thermal Events (Melting, Decomposition) ProcessTGA->Interpret ProcessDSC->Interpret Report Generate Stability Report Interpret->Report

A generalized workflow for thermal stability analysis.

Safety and Handling

According to safety data sheets, 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is harmful if swallowed and may cause an allergic skin reaction.[6] It is stable under recommended storage conditions, and thermal decomposition can lead to the release of toxic and corrosive gases.[7] Appropriate personal protective equipment, including gloves, and eye/face protection, should be used when handling this compound.[6][8] Handling should be performed in a well-ventilated area.[9]

Conclusion

While direct experimental thermal stability data for this compound is limited in the public domain, this technical guide provides a framework for its analysis based on the properties of its closely related dihydrochloride salt and analogous compounds. The provided experimental protocols for TGA and DSC offer a starting point for researchers to perform their own thermal characterization. The illustrative data and workflow are intended to guide expectations and experimental design. A thorough thermal analysis as outlined is crucial for ensuring the safe handling, storage, and application of this compound in various formulations.

References

Navigating the Labyrinth of Purity: An In-depth Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Purity and Impurity Profile of 2-(2,4-Diaminophenoxy)ethanol Sulfate.

This technical guide provides a detailed exploration of the purity and impurity profile of this compound, a key intermediate in various chemical syntheses. This document outlines the common impurities, their prevalence, and the analytical methodologies for their detection and quantification. Furthermore, it details the synthesis and purification protocols critical for obtaining high-purity this compound.

Purity and Impurity Profile

The purity of this compound is crucial for its intended applications. Regulatory bodies and industry standards necessitate a thorough understanding and control of its impurity profile. The manufacturing process of this compound can introduce several impurities, including starting materials, by-products, and degradation products.

It is important to note that 2-(2,4-Diaminophenoxy)ethanol hydrochloride and its sulfate salt are synthesized through the same pathway, resulting in analogous impurity profiles[1][2].

Table 1: Purity of this compound (Various Batches)
Batch NumberPurity (%)Analytical Method
Batch A98.2 - 100HPLC (254 nm)[3][4]
Batch B99 - 100Not Specified[5]
Table 2: Impurity Profile of this compound
ImpurityTypical ConcentrationNotes
m-Phenylenediamine8 - 14 ppm[3][4]A potential starting material or by-product.
2,4-Diaminoanisole13 - 15 ppm (in 3 of 5 batches)A structurally related impurity. Below detection limit of 10 ppm in 2 of 5 batches[3][4].
Iron< 10 ppm (in at least 4 batches)One batch reported 190 ppm[3][4].
Other Heavy Metals (Arsenic, Antimony, Mercury)< 5 ppm[3][4]
Cadmium< 10 ppm[3][4]
Lead< 20 ppm[3][4]

Experimental Protocols

Synthesis of this compound

The synthesis of 2-(2,4-Diaminophenoxy)ethanol and its subsequent conversion to the sulfate salt is typically a two-step process involving a condensation reaction followed by a reduction.

Step 1: Condensation of 2,4-Dinitrochlorobenzene with Ethylene Glycol

This step involves the nucleophilic aromatic substitution of the chlorine atom in 2,4-dinitrochlorobenzene by one of the hydroxyl groups of ethylene glycol.

  • Materials: 2,4-Dinitrochlorobenzene, Ethylene Glycol, Sodium Carbonate, Water.

  • Procedure:

    • In a reaction vessel, dissolve 2,4-dinitrochlorobenzene in ethylene glycol.

    • Heat the mixture to 60-80°C with stirring.

    • Gradually add sodium carbonate to the reaction mixture.

    • Maintain the temperature at 100-140°C and a pH of 7.5-8 for 4-6 hours[6].

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, add water and heat to 90-95°C with stirring for 1 hour.

    • Allow the mixture to stand for 30 minutes, then separate the supernatant liquid.

    • Cool the supernatant to 10-20°C to crystallize the intermediate product, 2-(2,4-dinitrophenoxy)ethanol.

    • Filter the crystals and wash with deionized water until neutral.

Step 2: Catalytic Hydrogenation of 2-(2,4-Dinitrophenoxy)ethanol

The nitro groups of the intermediate are reduced to amino groups using catalytic hydrogenation.

  • Materials: 2-(2,4-Dinitrophenoxy)ethanol, Ethanol, Palladium on Carbon (Pd/C) catalyst, Hydrogen gas.

  • Procedure:

    • Suspend 2-(2,4-dinitrophenoxy)ethanol in ethanol in a hydrogenation reactor.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the reactor with hydrogen gas to approximately 12 kg/cm ²[6].

    • Heat the mixture to a suitable temperature (e.g., 50-70°C) and stir vigorously.

    • Monitor the hydrogen uptake to determine the reaction endpoint.

    • After the reaction is complete, cool the reactor and carefully filter the catalyst.

    • The resulting solution contains 2-(2,4-diaminophenoxy)ethanol.

Step 3: Formation and Crystallization of the Sulfate Salt

  • Materials: 2-(2,4-Diaminophenoxy)ethanol solution, Sulfuric Acid, Isopropanol (or another suitable anti-solvent).

  • Procedure:

    • Cool the ethanolic solution of 2-(2,4-diaminophenoxy)ethanol in an ice bath.

    • Slowly add a stoichiometric amount of concentrated sulfuric acid with constant stirring.

    • The this compound salt will precipitate.

    • To enhance crystallization, an anti-solvent like isopropanol can be added.

    • Stir the slurry for a period to ensure complete precipitation.

    • Filter the solid product and wash with a cold solvent mixture (e.g., ethanol/isopropanol).

    • Dry the purified this compound under vacuum.

Analytical Methods for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent like phosphoric acid can be effective for the separation of the polar main compound and its less polar impurities[7]. For MS compatibility, formic acid can be used instead of phosphoric acid[7].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 60°C for 2 minutes.

    • Ramp 1: Increase to 100°C at 4°C/min.

    • Ramp 2: Increase to 290°C at 10°C/min.

    • Hold at 290°C for 5 minutes[8].

  • Carrier Gas: Helium at a constant flow of 1 mL/min[8].

  • Injection: Split mode (e.g., 1:10)[8].

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-700 amu[8].

  • Sample Preparation: Derivatization of the polar analyte may be necessary to improve volatility. Alternatively, analysis can focus on volatile impurities from the synthesis.

Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane, or dichloromethane and methanol, with a small amount of triethylamine to reduce tailing of the amines.

  • Visualization:

    • UV light at 254 nm.

    • Staining with a suitable reagent such as ninhydrin for primary amines or a general stain like potassium permanganate.

Visualized Workflows

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Quality Control Analysis Start Start Condensation Step 1: Condensation (2,4-Dinitrochlorobenzene + Ethylene Glycol) Start->Condensation Raw Materials Reduction Step 2: Catalytic Hydrogenation (Reduction of Nitro Groups) Condensation->Reduction Intermediate Salt_Formation Step 3: Salt Formation (Addition of Sulfuric Acid) Reduction->Salt_Formation Crude Amine Purification Crystallization & Drying Salt_Formation->Purification Final_Product Pure 2-(2,4-Diaminophenoxy)ethanol Sulfate Purification->Final_Product HPLC HPLC Analysis (Purity & Non-volatile Impurities) Final_Product->HPLC GCMS GC-MS Analysis (Volatile Impurities) Final_Product->GCMS TLC TLC Analysis (In-process Control & Spotting) Final_Product->TLC Pass Pass QC? HPLC->Pass GCMS->Pass TLC->Pass Release Release Pass->Release Yes Fail Fail Pass->Fail No

Caption: Synthesis and Quality Control Workflow for this compound.

This comprehensive guide serves as a foundational resource for professionals engaged in the synthesis, analysis, and application of this compound. The provided data and protocols are intended to facilitate the production of a high-purity product with a well-characterized impurity profile, ensuring its suitability for downstream applications.

References

toxicological profile of 2-(2,4-Diaminophenoxy)ethanol sulfate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Toxicological Profile of 2-(2,4-Diaminophenoxy)ethanol Sulfate

Introduction

This compound (CAS No. 163960-16-9), along with its hydrochloride salt, is an aromatic amine used as a "coupler" ingredient in the formulation of permanent (oxidative) hair dyes.[1] When mixed with a primary intermediate and an oxidizing agent like hydrogen peroxide, it undergoes chemical reactions to form the final hair color.[2][3] In cosmetic products, it is used at a maximum on-head concentration of 2.0%.[2][3][4] This guide provides a comprehensive overview of its toxicological profile, drawing from key safety assessments by regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR) Expert Panel.

It is important to note that the majority of toxicological testing has been conducted on the dihydrochloride salt, 2-(2,4-Diaminophenoxy)ethanol HCl.[2] However, regulatory bodies have concluded that the toxicological properties of the sulfate salt can be reasonably considered comparable, and therefore, the risk assessment is valid for both.[2]

Toxicological Data Summary

The following tables summarize the key quantitative data from toxicological studies.

Acute and Subchronic Toxicity
Study TypeSpeciesRouteTest SubstanceKey FindingsReference
Acute Oral Toxicity Rat (Sprague Dawley)Gavage2,4-Diaminophenoxyethanol HClLD50 ≈ 1000 mg/kg bw[1][3]
Acute Oral Toxicity RatOral2,4-Diaminophenoxyethanol HClLD50 = 1191 mg/kg[1]
Acute Oral Toxicity MouseOral2,4-Diaminophenoxyethanol HClLD50 range: 1160 to 1760 mg/kg[1]
13-Week Subchronic Toxicity RatGavage2,4-Diaminophenoxyethanol HClNOAEL = 20 mg/kg/day[1][3]
Irritation and Sensitization
Study TypeSpeciesTest SubstanceConcentrationResultsReference
Skin Irritation Rabbit2,4-Diaminophenoxyethanol HClUndilutedNot irritant[3]
Eye Irritation Rabbit2,4-Diaminophenoxyethanol HClUndiluted & 4% in waterSlightly irritant[3]
Skin Sensitization (Buehler Test) Guinea Pig2,4-Diaminophenoxyethanol HClUndilutedNot a sensitizer[3]
Skin Sensitization (LLNA) Mouse2,4-Diaminophenoxyethanol HCl5% and 10% in DMSOModerate sensitizer (EC3 = 3.2%)[3]
Genotoxicity
Assay TypeSystemMetabolic ActivationTest SubstanceResultReference
Bacterial Reverse Mutation (Ames Test) S. typhimuriumWith & Without2,4-Diaminophenoxyethanol HClNegative[3]
In Vitro Mammalian Cell Gene Mutation Mouse Lymphoma CellsWith & Without2,4-Diaminophenoxyethanol HClPositive[3]
In Vitro Chromosome Aberration Human LymphocytesWith & Without2,4-Diaminophenoxyethanol HClPositive[3]
In Vivo Micronucleus Test Mouse Bone MarrowN/A2,4-Diaminophenoxyethanol HClNegative[3]
In Vivo Unscheduled DNA Synthesis (UDS) Rat Liver CellsN/A2,4-Diaminophenoxyethanol HClNegative[3]

Experimental Protocols

Subchronic Oral Toxicity (13-Week Study)
  • Guideline: OECD 408

  • Species: Sprague Dawley Rats

  • Administration: The test substance, 2,4-Diaminophenoxyethanol HCl, was administered daily for 13 weeks by gavage as a solution in purified water.

  • Dose Levels: 4, 20, and 100 mg/kg body weight per day. A control group received the vehicle (purified water) only. Satellite groups were included for toxicokinetic investigations.

  • Observations: Animals were monitored for clinical signs, body weight changes, and food consumption. Hematology, clinical chemistry, and urinalysis were performed. At the end of the study, a full necropsy was conducted, and organs were weighed and examined microscopically.

  • Key Outcome: The No Observed Adverse Effect Level (NOAEL) was established at 20 mg/kg/day. At 100 mg/kg/day, effects such as hemosiderosis (iron deposition in tissues) were observed.[1][2]

G cluster_0 Experimental Workflow: 13-Week Oral Toxicity Study A Animal Acclimation (Sprague Dawley Rats) B Group Assignment (Control, 4, 20, 100 mg/kg/day) A->B C Daily Administration (13 Weeks via Gavage) B->C D In-life Observations (Clinical Signs, Body Weight) C->D E Terminal Procedures (Blood/Urine Collection) D->E F Pathology (Necropsy, Histopathology) E->F G Data Analysis & NOAEL Determination F->G

Workflow for the 13-week oral toxicity study.
Skin Sensitization (Local Lymph Node Assay - LLNA)

  • Guideline: OECD 429

  • Species: Mice

  • Vehicle: Dimethylsulfoxide (DMSO) was chosen due to the insolubility of the test substance in other recommended vehicles.[3]

  • Procedure: Solutions of 2,4-Diaminophenoxyethanol HCl were applied to the dorsal surface of the ears of the mice for three consecutive days.

  • Dose Levels: Concentrations of 0.5%, 1%, 2.5%, 5%, and 10% (w/v) in DMSO were tested.[3] A positive control group (alpha-hexylcinnamaldehyde) and a vehicle control group were also included.

  • Endpoint: Proliferation of lymphocytes in the auricular lymph nodes was measured by the incorporation of radioactive thymidine. A Stimulation Index (SI) was calculated by comparing the proliferation in the test groups to the vehicle control group.

  • Result Interpretation: An SI value of 3 or greater indicates that the substance is a skin sensitizer. The test substance exceeded this threshold at concentrations of 5% and 10%, leading to its classification as a moderate skin sensitizer. The EC3 value (the concentration estimated to produce an SI of 3) was calculated to be 3.2%.[3]

Genotoxicity and Mutagenicity Profile

The genotoxicity profile of 2,4-Diaminophenoxyethanol HCl is mixed. While it is not mutagenic in bacterial systems (Ames test), it has shown positive results for inducing gene mutations and chromosome aberrations in mammalian cells in vitro.[3] However, subsequent in vivo tests (micronucleus and UDS assays) in animals were negative, indicating that the in vitro genotoxic potential may not be expressed in a whole-animal system.[3] Regulatory bodies have generally concluded that the substance poses a low risk when used as intended in hair dye formulations.[5]

Mechanism of Action: Skin Sensitization Pathway

2,4-Diaminophenoxyethanol is classified as a skin sensitizer. The process of skin sensitization involves a complex series of events known as the Adverse Outcome Pathway (AOP). As a small molecule (hapten), it must first penetrate the skin and bind to carrier proteins to become immunogenic.

G cluster_1 Adverse Outcome Pathway: Skin Sensitization MIE Molecular Initiating Event (Haptenation) KE1 Keratinocyte Activation (Inflammatory Cytokines) MIE->KE1 Covalent Binding to Proteins KE2 Dendritic Cell Activation & Migration KE1->KE2 Signaling KE3 T-Cell Proliferation & Differentiation KE2->KE3 Antigen Presentation in Lymph Node AO Adverse Outcome (Allergic Contact Dermatitis) KE3->AO Elicitation Phase (Re-exposure)

Generalized Adverse Outcome Pathway for skin sensitization.

Conclusion

Based on comprehensive reviews by regulatory agencies, this compound is considered safe for use as a hair dye ingredient when formulated within the specified concentration limit of 2.0% in the final mixture applied to the head.[2][5] While it demonstrates moderate acute oral toxicity and is a moderate skin sensitizer, the calculated Margin of Safety (MoS) for its use in hair dyes is considered adequate to protect consumer health.[3][4] The in vitro genotoxic findings are not observed in in vivo studies, suggesting a low risk under practical use conditions.

References

acute and chronic toxicity of 2-(2,4-Diaminophenoxy)ethanol sulfate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Acute and Chronic Toxicity of 2-(2,4-Diaminophenoxy)ethanol Sulfate

Introduction

This compound (CAS No. 70643-20-8) is an aromatic amine salt primarily used as a coupler in permanent (oxidative) hair dye formulations.[1] As a cosmetic ingredient, its safety profile has been subject to rigorous evaluation by regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR) Expert Panel.[2][3][4] This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant workflows for a scientific audience.

It is important to note that the majority of toxicological studies have been conducted on the dihydrochloride salt, 2-(2,4-Diaminophenoxy)ethanol HCl. However, regulatory bodies and scientific reviews widely consider the toxicological data to be applicable to the sulfate salt, as they are expected to possess comparable toxicological properties.[5][6][7]

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single, high-dose administration of a substance. For 2-(2,4-Diaminophenoxy)ethanol, these studies primarily focus on oral exposure.

Oral LD50 Data

The median lethal dose (LD50) provides a quantitative measure of the acute lethality of a substance. Studies have established a moderate acute toxicity profile following oral ingestion.[2][8]

SpeciesStrainRouteLD50 (mg/kg bw)Reference
RatSprague-DawleyOral (gavage)~1000[3][8]
RatNot SpecifiedOral1000 - 1191
MouseSwiss AlbinoOral1160
MouseNot SpecifiedOral1160 - 1760[1]
Clinical Observations

In an acute oral toxicity study in rats receiving a 1000 mg/kg dose, mortality was observed within the first two days.[3][9] Clinical signs preceding death included hypoactivity, piloerection, lateral recumbency, and tonic-clonic convulsions.[3][6][8][10] Surviving animals fully recovered by the fifth day of the 14-day observation period.[3]

Dermal and Ocular Irritation
  • Skin Irritation : The compound is considered slightly irritating to the skin when tested at a concentration of 4.0%.[5]

  • Eye Irritation : A 4% aqueous solution was found to be practically non-irritating to the eyes of rabbits.[1][5] However, the neat (undiluted) substance is classified as a severe ocular irritant, causing reactions such as moderate to marked chemosis, redness, slight to moderate corneal opacification, and slight iridal lesions.[1][10]

Chronic and Subchronic Toxicity

Repeated dose toxicity studies are essential for evaluating the effects of long-term, lower-level exposure to a substance.

Subchronic Oral Toxicity Studies

Multiple subchronic studies have been conducted in rats and mice, establishing a No-Observed-Adverse-Effect Level (NOAEL).

Study DurationSpeciesDosing MethodDosesNOAELKey Findings at Higher DosesReference
13-Week Rat (Sprague-Dawley)Oral Gavage0, 4, 20, 100 mg/kg/day20 mg/kg/day Increased salivation, colored urine, traces of nitrites/bilirubin in urine, lower male body weight gain, hemosiderosis. Effects were not reversed after a 4-week recovery period.
12-Week Rat (F344)Drinking Water0, 0.01, 0.03, 0.05, 0.1, 0.2%Not EstablishedDose-dependent decrease in mean body weight gain; reduced feed consumption at 0.2%.[3]
12-Week Mouse (BDF1)Drinking Water0, 0.01, 0.03, 0.05, 0.1, 0.2%Not EstablishedReduced body weight gain in males and reduced feed consumption in both sexes at 0.1% and 0.2%.[3][8]
Carcinogenicity

Long-term carcinogenicity studies have been conducted to assess the tumor-forming potential of the substance. In a 104-week study, F344 rats were administered 2-(2,4-Diaminophenoxy)ethanol HCl in drinking water at concentrations corresponding to intake levels up to 35.5 mg/kg/day for males and 60.9 mg/kg/day for females.[8] The results of this and other carcinogenicity studies showed no evidence of carcinogenic effects.[1][5][9]

Skin Sensitization

Data from various assays indicate that the substance is a potential skin sensitizer. While one assessment judged it to produce low-level sensitization in humans, a maximization study and a Local Lymph Node Assay (LLNA) were positive.[5][9] Overall, it is considered a moderate skin sensitizer.[1][9]

Genotoxicity and Mutagenicity

A comprehensive battery of tests has been performed to evaluate the potential for 2-(2,4-Diaminophenoxy)ethanol to induce genetic damage. The results are generally considered mixed, though in vivo studies have not shown evidence of genotoxicity.[1][2][7]

Assay TypeSystemMetabolic ActivationResultReference
Bacterial Reverse Mutation S. typhimurium (Ames Test)With and Without S9Mostly Negative[1][5][11]
S. typhimurium TA98, TA102With S9Positive (Statistically significant increase in revertants)[6]
Mammalian Cell Mutation Chinese Hamster V79 CellsNot SpecifiedNegative[11]
Chromosomal Aberration Human LymphocytesNot SpecifiedPositive (with 48h mitogen stimulation, but not 24h)[1]
Unscheduled DNA Synthesis (UDS) HeLa CellsNot SpecifiedNegative[11]
In Vivo Micronucleus Mouse Bone MarrowN/A (Oral)Negative[1][7]
In Vivo Dominant Lethal MouseN/A (Dermal)Negative[1][12]

Reproductive and Developmental Toxicity

Developmental studies have been conducted to assess potential effects on embryofetal development.

  • An oral study in rats and a dermal study in mice found no teratogenic effects.[1]

  • In a separate prenatal developmental toxicity study in rats, maternal toxicity was observed at an oral dose of 125 mg/kg/day. This was associated with secondary fetal effects, including weight deficits and delayed ossification.[1]

  • The NOAEL for both maternal and developmental toxicity in this study was established at 20 mg/kg/day .

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections describe the protocols for key experiments.

Acute Oral Toxicity (as per OECD TG 401)

This test provides information on health hazards likely to arise from a single oral exposure.

  • Test System : Fasted Sprague-Dawley rats (typically 5 males and 5 females).[3][6][10]

  • Test Substance Administration : A single dose of 1000 mg/kg body weight is administered by oral gavage.[3][10] The vehicle used is purified water.[3]

  • Observation Period : Animals are observed for 14 days for signs of toxicity and mortality.[3][6][10]

  • Data Collection : Clinical signs are recorded daily. Body weight is measured on days 1, 8, and 15. A full necropsy is performed on all animals at the end of the study.[6][10]

cluster_protocol Acute Oral Toxicity Protocol Workflow (OECD 401) start Animal Selection (Fasted Sprague-Dawley Rats) dose Single Dose Administration (1000 mg/kg, Oral Gavage) start->dose Day 0 obs 14-Day Observation Period dose->obs data Data Collection (Mortality, Clinical Signs, Body Weight) obs->data Daily/Weekly necropsy Gross Necropsy data->necropsy Day 15

Acute Oral Toxicity Protocol Workflow (OECD 401)
Subchronic Oral Toxicity (as per OECD TG 408)

This study design evaluates adverse effects from repeated daily exposure over a 13-week period.

  • Test System : Sprague-Dawley rats (10 animals per sex per dose group).[6][8]

  • Satellite Groups : Additional animals (e.g., 6 per sex) are included in the high-dose and control groups to be kept for a 4-week treatment-free recovery period.[6]

  • Test Substance Administration : Daily oral gavage for 13 consecutive weeks at doses of 0, 4, 20, and 100 mg/kg/day.[8]

  • Data Collection : Includes comprehensive monitoring of clinical signs, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of organs and tissues.

cluster_design Subchronic Toxicity Study Design (OECD 408) cluster_main Main Study Groups (13 Weeks Dosing) cluster_sat Satellite Groups (4 Weeks Recovery) c0 Control Group (Vehicle) c1 Low Dose Group (4 mg/kg/day) c2 Mid Dose Group (20 mg/kg/day) c3 High Dose Group (100 mg/kg/day) sat_c0 Control Recovery Group sat_c3 High Dose Recovery Group

Subchronic Toxicity Study Design (OECD 408)
Overall Safety Assessment Logic

cluster_assessment Toxicological Safety Assessment Workflow d1 Acute Toxicity Data (LD50, Irritation) id Hazard Identification d1->id d2 Repeated Dose Toxicity (Subchronic, Chronic) d2->id d3 Genotoxicity Data (In Vitro & In Vivo) d3->id d4 Reproductive/Developmental Toxicity d4->id d5 Carcinogenicity Data d5->id char Dose-Response Characterization (e.g., NOAEL) id->char risk Risk Assessment (Margin of Safety) char->risk conclusion Safety Conclusion & Regulatory Limits risk->conclusion

Toxicological Safety Assessment Workflow

Conclusion

This compound has been thoroughly evaluated for its toxicological profile. The data indicates moderate acute oral toxicity.[2] In subchronic studies, a clear NOAEL of 20 mg/kg/day has been established, with effects at higher doses related to reduced weight gain and clinical chemistry changes. The substance is not considered carcinogenic or a reproductive toxicant at relevant exposure levels, although maternal toxicity was observed at high doses.[5] While in vitro genotoxicity tests have produced some mixed results, a range of in vivo assays have been negative.[1][7] It is considered a moderate skin sensitizer.[1][9]

References

Methodological & Application

Application Note: Analytical Methods for the Detection of 2-(2,4-Diaminophenoxy)ethanol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2,4-Diaminophenoxy)ethanol sulfate is an aromatic amine used as a coupling agent in oxidative hair dye formulations.[1][2] As with all cosmetic ingredients, rigorous analytical methods are necessary to ensure product quality, safety, and compliance with regulatory standards. This document provides detailed protocols for the quantitative determination of this compound in cosmetic matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a primary method and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for confirmation and higher sensitivity.

Data Presentation

A summary of the quantitative performance data for the analytical methods described is presented in Table 1. This data is compiled from various sources and represents typical performance characteristics.

Table 1: Summary of Quantitative Method Performance

ParameterHPLC-UVLC-MS/MS
Analyte2-(2,4-Diaminophenoxy)ethanol2-(2,4-Diaminophenoxy)ethanol
Limit of Detection (LOD)0.005 mg/mL (in water)[3]0.15 - 10 mg/kg[4]
Limit of Quantitation (LOQ)5 µg/mL[3]0.5 - 40 mg/kg[4]
Linearity Range5 - 100 µg/mL[3]Not explicitly stated for this analyte, but multi-analyte methods show good linearity.
Accuracy/Recovery>100 ± 10%[3]77.6% to 116.3%[4]
Precision (RSD)< 10%[3]< 5% (for 24h stability)[4]
Wavelength (UV)300 nm[3]N/A
Ionization Mode (MS)N/AElectrospray Ionization (ESI), Positive Mode
Monitored Transition (MS/MS)N/ASpecific parent and daughter ions would need to be optimized.

Experimental Protocols

Method 1: Quantitative Analysis by HPLC-UV

This method is suitable for the routine quantification of this compound in hair dye formulations. The protocol is based on a validated method for the hydrochloride salt, which is chemically analogous.[3]

1. Sample Preparation

A robust sample preparation protocol is crucial for accurate analysis of complex cosmetic matrices.

  • Diagram of Sample Preparation Workflow

    start Weigh 1g of Hair Dye Sample extraction Add 10 mL of 50% Methanol containing 0.1% Ascorbic Acid start->extraction sonication Ultrasonic Bath for 30 minutes extraction->sonication dilution Dilute to 20 mL with Extraction Solvent sonication->dilution filtration Filter through 0.22 µm Syringe Filter dilution->filtration hplc Inject into HPLC-UV System filtration->hplc

  • Protocol:

    • Accurately weigh approximately 1 g of the homogenized hair dye sample into a 20 mL volumetric flask.

    • Add 15 mL of a solution of 50% methanol in water containing 0.1% ascorbic acid (as an antioxidant).

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes to ensure complete extraction of the analyte. [5] 4. Allow the solution to cool to room temperature and dilute to the 20 mL mark with the extraction solvent.

    • Filter an aliquot of the extract through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV Operating Conditions

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for complex matrices.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 300 nm [3] 3. Calibration

Prepare a series of calibration standards of this compound in the range of 5 to 100 µg/mL in the extraction solvent. [3]Plot a calibration curve of peak area versus concentration and determine the concentration of the analyte in the sample by interpolation.

Method 2: Confirmatory Analysis by LC-MS/MS

This method provides higher selectivity and sensitivity and is ideal for confirmation of the analyte's presence and for trace-level quantification.

1. Sample Preparation

The sample preparation protocol is the same as for the HPLC-UV method.

2. LC-MS/MS Operating Conditions

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or a polar-embedded reverse-phase column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended. [4][6]* Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water with 5 mM Ammonium Formate

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program: A fast gradient is suitable for UHPLC systems.

    • 0-0.5 min: 2% B

    • 0.5-5 min: 2% to 98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98% to 2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Diagram of the LC-MS/MS Analytical Workflow

    sample Prepared Sample uhplc UHPLC Separation sample->uhplc esi Electrospray Ionization (Positive Mode) uhplc->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 collision Quadrupole 2 (Collision Cell - CID) ms1->collision ms2 Quadrupole 3 (Product Ion Selection) collision->ms2 detector Detector ms2->detector

    Workflow for LC-MS/MS analysis.

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C [5]* Cone Gas Flow: 30 L/hr [5]* Desolvation Gas Flow: 650 L/hr [5]* Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The specific precursor and product ions, as well as cone voltage and collision energy, should be optimized by infusing a standard solution of 2-(2,4-Diaminophenoxy)ethanol.

Conclusion

The described HPLC-UV method is suitable for the routine quality control of this compound in cosmetic products. For confirmatory analysis or when higher sensitivity is required, the LC-MS/MS method is recommended. Both methods require a straightforward sample preparation procedure involving ultrasonic extraction. The provided protocols offer a solid foundation for the development and validation of in-house analytical methods for this specific analyte.

References

Application Notes and Protocols for the HPLC Analysis of 2-(2,4-Diaminophenoxy)ethanol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Diaminophenoxy)ethanol sulfate is a chemical compound primarily utilized as a coupler in permanent (oxidative) hair dye formulations.[1] In these products, it reacts with a primary intermediate and an oxidizing agent, such as hydrogen peroxide, to form stable colorant molecules within the hair shaft.[1] The concentration of 2-(2,4-Diaminophenoxy)ethanol and its salts in cosmetic products is regulated to ensure consumer safety.[2][3] Therefore, accurate and reliable analytical methods are crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of this compound in raw materials and finished cosmetic products.[3][4]

This document provides detailed application notes and protocols for the HPLC analysis of this compound, intended for researchers, scientists, and professionals in the field of drug development and cosmetic science.

Physicochemical Properties

PropertyValue
Chemical Name This compound
CAS Number 70643-20-8
Molecular Formula C₈H₁₂N₂O₂·H₂SO₄
Appearance White powder[1][3]

Chromatographic Conditions

The following HPLC conditions are recommended for the analysis of this compound. These are based on methods developed for the analysis of similar compounds in cosmetic matrices.[5]

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC System with UV Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase A 0.02 mol/L Ammonium acetate in water (containing 4% acetonitrile)[5]
Mobile Phase B Acetonitrile[5]
Gradient Elution A time-based gradient should be optimized to ensure separation from other components in the sample matrix. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase B.
Flow Rate 1.0 mL/min
Column Temperature 30-35 °C[5]
Injection Volume 10 µL
Detection Wavelength 235 nm and 280 nm (Photodiode Array Detector recommended for peak purity analysis)[5]
Run Time Approximately 20-30 minutes, depending on the sample matrix and gradient program.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected from the HPLC analysis of this compound. The purity of different batches has been reported to be in the range of 98.2% to 100% when analyzed by HPLC at 254 nm.[6][7]

ParameterTypical Value/Range
Purity 98.2 - 100% (area % at 254 nm)[6][7]
Linearity (Correlation Coefficient, r) > 0.999[5]
Limit of Detection (LOD) 5 - 168 µg/g (for a mixture of 40 dyes)[5]
Limit of Quantification (LOQ) 16 - 504 µg/g (for a mixture of 40 dyes)[5]
Recovery 81.4% - 109.6% (for a mixture of 40 dyes)[5]
Relative Standard Deviation (RSD) < 5%[5]

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent, such as a mixture of methanol and 2 g/L sodium bisulfite solution (1:1 v/v).[8]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to cover the expected concentration range of the samples. A typical calibration range might be from 1 µg/mL to 100 µg/mL.

Sample Preparation (for Hair Dye Products)
  • Accurately weigh approximately 0.5 g of the hair dye product into a suitable container.[5]

  • Add 10 mL of an extraction solvent, such as 70% ethanol containing sodium bisulfite.[5]

  • Vortex the sample to ensure thorough mixing.

  • Extract the sample using ultrasonication for 15 minutes.[5]

  • Dilute the extracted solution to a known volume (e.g., 25 mL) with the extraction solvent.[5]

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system to protect the column.[5]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions HPLC_System HPLC System Setup Standard->HPLC_System Sample Prepare Sample Solutions Sample->HPLC_System Injection Inject Standard/Sample HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Safety_Assessment_Logic cluster_product Product Formulation cluster_analysis Quality Control cluster_safety Safety Assessment Ingredient This compound HairDye Oxidative Hair Dye Formulation Ingredient->HairDye Tox Toxicological Evaluation Ingredient->Tox HPLC HPLC Analysis (Purity & Concentration) HairDye->HPLC Regulatory Regulatory Compliance HPLC->Regulatory Sensitization Skin Sensitization Potential Tox->Sensitization Sensitization->Regulatory

References

Application Notes and Protocols for the Quantification of 2-(2,4-Diaminophenoxy)ethanol Sulfate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Diaminophenoxy)ethanol sulfate is a key ingredient used as a coupler in oxidative hair dye formulations.[1] Its accurate quantification in cosmetic products is essential for quality control, regulatory compliance, and safety assessment. This document provides detailed application notes and protocols for the determination of this compound in various formulations, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods. The toxicological data for the dihydrochloride salt are often considered applicable to the sulfate salt, as they are expected to have similar properties.[1][2]

Analytical Methodologies

The primary method for the quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) or a UV-Vis detector.[3] This technique offers the necessary selectivity and sensitivity to analyze the compound in complex matrices typical of cosmetic formulations.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): The cornerstone for separating this compound from other formulation components.[1][4][5]

  • UV-Visible (UV-Vis) Spectrophotometry: Used for detection and quantification based on the compound's UV absorption. The closely related hydrochloride salt shows absorption maxima at 238 nm and 286 nm.[1]

  • Mass Spectrometry (MS): Employed for unambiguous identification and structural confirmation of the analyte.[1]

Experimental Protocols

This section details the protocols for sample preparation and HPLC analysis of this compound in hair dye formulations.

Protocol 1: Quantification of this compound in Hair Dye Cream

Objective: To determine the concentration of this compound in a commercial hair dye cream formulation.

Materials:

  • Reference Standard: this compound (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, deionized)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • Sample: Commercial hair dye cream

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Diode Array Detector (DAD) or UV-Vis Detector

Procedure:

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in and dilute to 10 mL with a suitable solvent (e.g., Methanol/Water 50:50 v/v) in a volumetric flask.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the hair dye cream into a 50 mL volumetric flask.

    • Add 25 mL of a suitable extraction solvent (e.g., Methanol or Acetonitrile) and sonicate for 15 minutes to disperse the sample.

    • Dilute to volume with the extraction solvent and mix thoroughly.

    • Centrifuge an aliquot of the suspension at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject 10 µL of the prepared standards and samples into the HPLC system.

    • Run the analysis using the chromatographic conditions outlined in Table 1.

    • Monitor the elution at the absorption maximum of the analyte (e.g., 286 nm).

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile and Water (e.g., 20:80 v/v) with 0.1% Phosphoric Acid or Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 286 nm
Method Validation

The analytical method should be validated according to established guidelines to ensure reliable results.[3][4][5] Key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaTypical Results
Linearity (r²) ≥ 0.9990.9992 - 0.9999[4]
Accuracy (% Recovery) 90% - 110%93.1% - 110.2%[4]
Precision (% RSD) ≤ 2%1.1% - 8.1%[4]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.07%[5]
Specificity No interference at the retention time of the analytePeak purity should be confirmed

Data Presentation

The quantitative results from the analysis of different hair dye formulations can be summarized as shown in Table 3.

Table 3: Quantification of this compound in Hair Dye Formulations

Formulation IDSample TypeMeasured Concentration (% w/w)% Recovery (Spiked Sample)
HD-001Cream1.8598.5
HD-002Liquid1.92101.2
HD-003Gel1.7899.1

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation hplc HPLC-DAD Analysis standard_prep->hplc sample_prep Sample Preparation (Extraction & Filtration) sample_prep->hplc calibration Calibration Curve Construction hplc->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for quantification.

Logical Relationship in Oxidative Hair Dyeing

The role of this compound as a coupler in the oxidative hair dyeing process is illustrated below.

hair_dye_chemistry coupler 2-(2,4-Diaminophenoxy)ethanol Sulfate (Coupler) oxidized_intermediate Oxidized Intermediate (Quinonediimine) coupler->oxidized_intermediate reacts with primary_intermediate Primary Intermediate (e.g., p-phenylenediamine) primary_intermediate->oxidized_intermediate forms oxidizing_agent Oxidizing Agent (e.g., Hydrogen Peroxide) oxidizing_agent->primary_intermediate activates dye_polymer Hair Dye Polymer (Colored Molecule) oxidized_intermediate->dye_polymer forms

Caption: Role in oxidative hair dyeing.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the accurate and reliable quantification of this compound in cosmetic formulations. Adherence to these validated HPLC methods will ensure product quality and regulatory compliance. The maximum concentration of this compound in oxidative hair dye formulations is typically up to 2.0% after mixing with an oxidizing agent.[2][6][7]

References

Application Notes and Protocols for 2-(2,4-Diaminophenoxy)ethanol Sulfate as a Coupler in Oxidative Hair Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Diaminophenoxy)ethanol sulfate is an aromatic amine utilized as a coupler ingredient in permanent (oxidative) hair dye formulations.[1][2] In the oxidative hair dyeing process, couplers (or secondary intermediates) react with primary intermediates (developers) in the presence of an oxidizing agent, typically hydrogen peroxide, to form large, colored molecules that are trapped within the hair shaft, resulting in a long-lasting color.[1][3] This compound is the sulfate salt of 2-(2,4-diaminophenoxy)ethanol and is often used in conjunction with its dihydrochloride salt in cosmetic formulations. For toxicological assessments, data from the dihydrochloride salt is often extrapolated to the sulfate form.[1][4]

These application notes provide an overview of the chemical properties, mechanism of action, and safety considerations for this compound, along with detailed protocols for its application and evaluation in a research and development setting.

Chemical Properties and Mechanism of Action

PropertyValueReference
CAS Number 70643-20-8[5]
Molecular Formula C₈H₁₂N₂O₂·H₂SO₄-
Appearance White powder[1]
Function Hair dye coupler (secondary intermediate)[2]

The mechanism of oxidative hair dyeing involves a series of chemical reactions within the hair fiber. An alkaline agent, such as ammonia or monoethanolamine, is used to raise the pH, which causes the hair shaft to swell and opens the cuticle scales. This allows the small, colorless precursor molecules (primary intermediates and couplers) and the oxidizing agent (hydrogen peroxide) to penetrate into the cortex of the hair.

The hydrogen peroxide then oxidizes the primary intermediate, such as p-phenylenediamine (PPD) or p-aminophenol, to a reactive quinonediimine. This intermediate then reacts with the coupler, this compound, in an electrophilic substitution reaction. This coupling reaction forms a larger indo-dye molecule. These larger dye molecules are trapped within the cortex, resulting in a permanent hair color. The final color obtained is dependent on the specific primary intermediates and couplers used in the formulation.

Visualizations

G Oxidative Hair Dyeing Pathway cluster_0 Hair Fiber Penetration cluster_1 Color Formation in Cortex Alkaline Agent (e.g., Ammonia) Alkaline Agent (e.g., Ammonia) Hair Swelling & Cuticle Opening Hair Swelling & Cuticle Opening Alkaline Agent (e.g., Ammonia)->Hair Swelling & Cuticle Opening Raises pH Dye Precursors & H2O2 Penetration Dye Precursors & H2O2 Penetration Hair Swelling & Cuticle Opening->Dye Precursors & H2O2 Penetration Primary Intermediate (e.g., PPD) Primary Intermediate (e.g., PPD) Reactive Quinonediimine Reactive Quinonediimine Primary Intermediate (e.g., PPD)->Reactive Quinonediimine Oxidation by H2O2 Large Indo-Dye Molecule (Color) Large Indo-Dye Molecule (Color) Reactive Quinonediimine->Large Indo-Dye Molecule (Color) Coupling Reaction This compound (Coupler) This compound (Coupler) This compound (Coupler)->Large Indo-Dye Molecule (Color)

Oxidative Hair Dyeing Pathway

Safety and Regulatory Information

Regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) in Europe and the Cosmetic Ingredient Review (CIR) Expert Panel in the United States have assessed the safety of 2-(2,4-diaminophenoxy)ethanol and its salts.[2][4] The SCCS has concluded that the use of 2-(2,4-diaminophenoxy)ethanol and its salts in oxidative hair dye formulations at a maximum final concentration of 2.0% (after mixing with hydrogen peroxide) does not pose a risk to the consumer, apart from its potential for skin sensitization.[4] The CIR Expert Panel has also concluded that 2-(2,4-diaminophenoxy)ethanol and its sulfate salt are safe as hair dye ingredients in the current practices of use and concentration.[1][2]

MetricValueReference
Maximum On-Head Concentration 2.0% (after mixing with an oxidizing agent)[4]
Potential for Skin Sensitization Yes, a patch test is recommended prior to use.[2]
Genotoxicity Generally considered to have low risk when used as intended.[5]

Experimental Protocols

The following protocols are provided as a general guideline for the formulation, application, and evaluation of an oxidative hair dye containing this compound. Researchers should adapt these protocols based on their specific experimental needs.

Protocol 1: Formulation of a Cream-Based Oxidative Hair Dye

Objective: To prepare a stable cream base for the incorporation of this compound and a primary intermediate.

Materials:

  • Part A (Oil Phase):

    • Cetearyl Alcohol: 10-15%

    • Stearic Acid: 2-4%

    • Glyceryl Stearate: 1-3%

  • Part B (Aqueous Phase):

    • Deionized Water: q.s. to 100%

    • Propylene Glycol: 2-5%

    • Sodium Laureth Sulfate: 1-3%

  • Part C (Active Ingredients):

    • Primary Intermediate (e.g., p-Phenylenediamine): 0.5-2.0%

    • This compound: 0.5-2.0%

  • Part D (pH Adjustment and Stabilization):

    • Ammonia (28% solution) or Monoethanolamine: to pH 9.5-10.5

    • Sodium Sulfite: 0.1-0.5%

    • EDTA: 0.1-0.2%

  • Developer (to be mixed before application):

    • Hydrogen Peroxide (6% or 20 volume): equal part to the dye cream

Procedure:

  • Heat Part A to 75-80°C until all components are melted and uniform.

  • Heat Part B to 75-80°C.

  • Add Part B to Part A with continuous stirring to form an emulsion.

  • Cool the emulsion to 40-45°C with gentle stirring.

  • In a separate vessel, dissolve the components of Part C in a small amount of warm water and add to the emulsion.

  • Add the components of Part D to the cream and continue stirring until the mixture is uniform.

  • Adjust the final pH to 9.5-10.5.

G Hair Dye Performance Evaluation Workflow Protocol 1: Hair Dye Formulation Protocol 1: Hair Dye Formulation Protocol 2: Hair Swatch Dyeing Protocol 2: Hair Swatch Dyeing Protocol 1: Hair Dye Formulation->Protocol 2: Hair Swatch Dyeing Protocol 3: Colorimetric Analysis (CIELAB) Protocol 3: Colorimetric Analysis (CIELAB) Protocol 2: Hair Swatch Dyeing->Protocol 3: Colorimetric Analysis (CIELAB) Protocol 4: Wash Fastness Evaluation Protocol 4: Wash Fastness Evaluation Protocol 3: Colorimetric Analysis (CIELAB)->Protocol 4: Wash Fastness Evaluation Protocol 5: Hair Damage Assessment Protocol 5: Hair Damage Assessment Protocol 4: Wash Fastness Evaluation->Protocol 5: Hair Damage Assessment Data Analysis & Reporting Data Analysis & Reporting Protocol 5: Hair Damage Assessment->Data Analysis & Reporting

Hair Dye Performance Evaluation Workflow
Protocol 2: Application of Oxidative Hair Dye to Hair Swatches

Objective: To apply the formulated hair dye to standardized hair swatches for performance evaluation.

Materials:

  • Standardized hair swatches (e.g., virgin white human hair)

  • Formulated dye cream (from Protocol 1)

  • Developer (6% hydrogen peroxide)

  • Dye application brush

  • Plastic bowl

  • Timer

  • Standard shampoo and conditioner

Procedure:

  • Mix the dye cream and developer in a 1:1 ratio in a plastic bowl immediately before use.

  • Evenly apply the mixture to the hair swatches, ensuring complete saturation.

  • Allow the dye to process for 30 minutes at room temperature.

  • Rinse the hair swatches thoroughly with lukewarm water until the water runs clear.

  • Gently wash with a standard shampoo and apply conditioner.

  • Rinse the swatches again and allow them to air dry completely.

Protocol 3: Colorimetric Analysis (CIELAB)

Objective: To quantitatively measure the color of the dyed hair swatches.

Materials:

  • Dyed and dried hair swatches

  • Spectrophotometer or colorimeter

Procedure:

  • Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Measure the CIELAB values (L, a, b*) of the undyed control hair swatch.

  • Measure the CIELAB values of the dyed hair swatches at multiple points on each swatch and calculate the average.

    • L * represents lightness (0 = black, 100 = white).

    • a * represents the red/green axis (+a* = red, -a* = green).

    • b * represents the yellow/blue axis (+b* = yellow, -b* = blue).

  • Record the L, a, and b* values for each sample.

Protocol 4: Wash Fastness Evaluation

Objective: To assess the durability of the hair color to repeated washing.

Materials:

  • Dyed and dried hair swatches

  • Standard shampoo solution (e.g., 10% sodium lauryl sulfate)

  • Constant temperature water bath (40°C)

  • Spectrophotometer or colorimeter

Procedure:

  • Measure the initial CIELAB values of the dyed swatches as described in Protocol 3.

  • Immerse each swatch in the shampoo solution in the water bath for a specified time (e.g., 10 minutes) with gentle agitation.

  • Rinse the swatches thoroughly with water and allow them to air dry.

  • Repeat the washing and drying cycle for a predetermined number of times (e.g., 5, 10, 15, 20 cycles).

  • Measure the CIELAB values after each set of cycles.

  • Calculate the total color change (ΔE) after each set of cycles using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

Protocol 5: Hair Damage Assessment (Protein Loss)

Objective: To quantify hair damage by measuring protein loss after the dyeing process.

Materials:

  • Dyed and undyed hair swatches

  • Deionized water

  • Ultrasonic bath

  • Bicinchoninic acid (BCA) protein assay kit

  • UV-Vis spectrophotometer

Procedure:

  • Accurately weigh a small amount of hair from both dyed and undyed swatches (e.g., 50 mg).

  • Place each hair sample in a separate flask with a known volume of deionized water (e.g., 15 mL).

  • Soncate the flasks in an ultrasonic bath for a specified time (e.g., 40 minutes) to extract proteins.

  • Filter the solution to remove the hair fibers.

  • Use a BCA protein assay kit according to the manufacturer's instructions to determine the protein concentration in the filtrate.

  • Measure the absorbance using a UV-Vis spectrophotometer at the recommended wavelength (typically 562 nm).

  • Calculate the amount of protein lost per gram of hair and compare the results for dyed and undyed hair.

Data Presentation

The following tables are templates for organizing the quantitative data obtained from the experimental protocols.

Table 1: Colorimetric Data of Hair Swatches Dyed with this compound

Primary IntermediateCoupler Concentration (%)Lab*
p-Phenylenediamine (1.5%)1.0ValueValueValue
p-Phenylenediamine (1.5%)2.0ValueValueValue
p-Aminophenol (1.5%)1.0ValueValueValue
p-Aminophenol (1.5%)2.0ValueValueValue
Toluene-2,5-Diamine Sulfate (1.5%)1.0ValueValueValue
Toluene-2,5-Diamine Sulfate (1.5%)2.0ValueValueValue

Note: The values in this table should be populated with experimental data. The resulting color will vary depending on the primary intermediate used.

Table 2: Wash Fastness of Hair Color (ΔE)*

Formulation5 Washes10 Washes15 Washes20 Washes
PPD + 1.0% CouplerΔEΔEΔEΔE
PPD + 2.0% CouplerΔEΔEΔEΔE
p-Aminophenol + 1.0% CouplerΔEΔEΔEΔE
p-Aminophenol + 2.0% CouplerΔEΔEΔEΔE

Note: The values in this table should be populated with experimental data. A lower ΔE value indicates better wash fastness.*

Table 3: Protein Loss from Hair After Dyeing

Hair SampleProtein Loss (µg/g of hair)% Increase vs. Control
Undyed ControlValue-
Dyed with Formulation 1ValueValue
Dyed with Formulation 2ValueValue

Note: The values in this table should be populated with experimental data. A higher protein loss indicates greater hair damage.

Conclusion

This compound is a well-characterized and regulated coupler for use in oxidative hair dye formulations. Its safety and efficacy have been established by regulatory bodies when used within the recommended concentration limits. The provided protocols offer a framework for researchers and scientists to formulate, apply, and evaluate hair dyes containing this ingredient. By systematically collecting and analyzing quantitative data on color performance and hair integrity, formulations can be optimized for desired aesthetic outcomes while minimizing hair damage. It is imperative to adhere to safety guidelines and conduct appropriate testing to ensure the development of safe and effective cosmetic products.

References

Application Note: Reaction Kinetics of 2-(2,4-Diaminophenoxy)ethanol Sulfate with Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2,4-Diaminophenoxy)ethanol sulfate is a key ingredient in oxidative hair dye formulations, where it functions as a "coupler" or "modifier".[1] Specifically, it is classified as an m-diamine coupler.[1] In permanent hair coloring systems, color is produced inside the hair fiber through a carefully controlled process.[2][3] These oxidative hair dyes are typically marketed as two-component products: one containing the dye precursors and couplers, and the other a stabilized solution of hydrogen peroxide.[3][4]

The coloring process is initiated by mixing the two components immediately before use.[3] In an alkaline environment, the hydrogen peroxide serves a dual purpose: it lightens the natural melanin in the hair and activates the colorless dye precursors, also known as primary intermediates (e.g., p-phenylenediamine).[1][5] This activation leads to the formation of highly reactive quinonediimine intermediates.[1][6] The coupler, this compound, acts as a nucleophile that reacts with these oxidized intermediates, not directly with the hydrogen peroxide.[1][7][8] This coupling reaction is a chromogenic (color-forming) process that results in the formation of large, stable dye molecules.[1] These newly formed molecules are too large to escape the hair structure, resulting in a permanent color change.[2][3] The rate-controlling step in this cascade is the formation of the reactive intermediate from the peroxide, which is followed by faster oxidative and coupling steps.[1]

This document provides detailed protocols for studying the reaction kinetics of this compound with peroxide in the presence of a primary intermediate.

Oxidative Hair Dyeing Mechanism

The overall reaction pathway for permanent hair color formation involves the oxidation of a primary intermediate, which then reacts with a coupler like this compound to form the final dye polymer.

Reaction_Mechanism H2O2 Hydrogen Peroxide (H₂O₂) (Oxidizing Agent) Activated_PI Reactive Intermediate (Quinonediimine) H2O2->Activated_PI Oxidizes PI Primary Intermediate (e.g., p-Phenylenediamine) PI->Activated_PI is Oxidized Coupler 2-(2,4-Diaminophenoxy)ethanol Sulfate (Coupler) Dye_Polymer Final Dye Polymer (Trapped in Hair Shaft) Coupler->Dye_Polymer Reacts with Activated_PI->Dye_Polymer

Caption: Oxidative pathway for permanent hair dye formation.

Quantitative Kinetic Data

The following table summarizes the key kinetic parameters that can be determined using the protocols described in this document. The values presented are hypothetical and for illustrative purposes, as they are dependent on specific experimental conditions such as temperature, pH, and reactant concentrations.

ParameterSymbolExample ValueConditions
Order of Reaction w.r.t. Couplerm125°C, pH 9.0
Order of Reaction w.r.t. Peroxiden125°C, pH 9.0
Observed Rate Constantkobs1.5 x 10⁻³ s⁻¹[Coupler]₀ = 5x10⁻⁵ M, [H₂O₂]₀ = 0.1 M
Overall Rate LawRatek[Coupler]¹[H₂O₂]¹25°C, pH 9.0
Half-lifet1/2462 s[Coupler]₀ = 5x10⁻⁵ M, [H₂O₂]₀ = 0.1 M

Experimental Protocols

Protocol 1: Determining the Rate Law for the Oxidative Coupling Reaction

This protocol outlines a method to determine the reaction orders and the observed rate constant (kobs) for the reaction of this compound with peroxide, using UV-Visible spectrophotometry.[9][10] The reaction is monitored by observing the decrease in absorbance of the colored product over time.

Objective: To determine the rate law for the oxidative coupling reaction by systematically varying the concentrations of the coupler and hydrogen peroxide.

Materials and Reagents:

  • This compound

  • Primary intermediate (e.g., p-Phenylenediamine)

  • Hydrogen Peroxide (30% w/w solution)

  • Ammonium Hydroxide or other suitable alkaline buffer (to maintain pH)

  • Deionized Water

  • Class A Volumetric flasks and pipettes

  • Cuvettes (quartz or polystyrene)

  • Magnetic stirrer and stir bars

Instrumentation:

  • UV-Visible Spectrophotometer with kinetic measurement capabilities

  • pH meter

  • Analytical Balance

  • Thermostatted water bath or spectrophotometer cell holder

Preparation of Solutions:

  • Buffer Solution (pH 9.0): Prepare a suitable alkaline buffer (e.g., 0.1 M ammonium chloride/ammonia buffer) to maintain a constant pH, as the reaction rate is pH-dependent.[11]

  • Coupler Stock Solution (1.0 x 10⁻³ M): Accurately weigh the required amount of this compound and dissolve it in the pH 9.0 buffer in a volumetric flask.

  • Primary Intermediate Stock Solution (1.0 x 10⁻³ M): Accurately weigh the required amount of p-Phenylenediamine and dissolve it in the pH 9.0 buffer in a volumetric flask.

  • Hydrogen Peroxide Stock Solution (~0.5 M): Prepare by diluting the commercial 30% H₂O₂ solution with the pH 9.0 buffer. The exact concentration should be determined by titration with a standard potassium permanganate solution.

Experimental Procedure:

Part A: Determining Reaction Order with Respect to the Coupler In this part, the concentration of hydrogen peroxide and the primary intermediate are kept in large excess, so their concentrations are effectively constant. This allows for the determination of the pseudo-rate constant.[12]

  • Set Wavelength: Determine the wavelength of maximum absorbance (λmax) for the colored dye complex formed by the reaction. This can be done by allowing a reaction mixture to go to completion and then scanning the UV-Vis spectrum.

  • Prepare Reaction Mixture: In a beaker, pipette 2.5 mL of the Coupler stock solution, 2.5 mL of the Primary Intermediate stock solution, and 20.0 mL of the pH 9.0 buffer.

  • Initiate Reaction: Set the spectrophotometer to kinetic mode at the determined λmax. To initiate the reaction, add 2.5 mL of the H₂O₂ stock solution to the beaker, start the timer, and mix thoroughly.[9]

  • Data Acquisition: Quickly transfer the solution to a cuvette and place it in the spectrophotometer. Record the absorbance at regular time intervals (e.g., every 10 seconds) for a duration sufficient for the absorbance to decrease significantly (e.g., 10-15 minutes).[12]

  • Repeat: Repeat the experiment using different initial concentrations of the Coupler (e.g., by using 1.25 mL of stock and 21.25 mL of buffer) while keeping the peroxide and primary intermediate concentrations constant.

Part B: Determining Reaction Order with Respect to Hydrogen Peroxide This part utilizes the method of initial rates.[9]

  • Run 1: Perform a kinetic run as described in Part A (steps 2-4).

  • Run 2: Repeat the experiment, but double the initial concentration of hydrogen peroxide while keeping the concentrations of the coupler and primary intermediate the same as in Run 1 of this part.

  • Calculate Initial Rates: For both runs, determine the initial rate of reaction by calculating the slope of the concentration vs. time plot near t=0.

Data Analysis:

  • Order w.r.t. Coupler: To find the reaction order (m) for the coupler, plot the data from Part A in three ways:

    • Absorbance vs. time (for zero-order)

    • ln(Absorbance) vs. time (for first-order)

    • 1/Absorbance vs. time (for second-order) The plot that yields the most linear relationship indicates the order of the reaction with respect to the coupler.[9][12] The absolute value of the slope of the linear plot will be the pseudo-rate constant, k'.

  • Order w.r.t. Peroxide: Using the initial rates calculated in Part B, the reaction order (n) for H₂O₂ can be determined using the following relationship: (Rate₂ / Rate₁) = ([H₂O₂]₂ / [H₂O₂]₁)ⁿ

  • Overall Rate Law: Combine the results to write the full rate law: Rate = k[Coupler]ᵐ[H₂O₂]ⁿ. The overall rate constant, k, can be calculated from the pseudo-rate constant (k' = k[H₂O₂]ⁿ).

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for kinetic analysis.

Experimental_Workflow cluster_prep Preparation cluster_execution Kinetic Runs cluster_analysis Data Analysis Prep_Reagents Prepare Stock Solutions (Coupler, Peroxide, Buffer) Mix Mix Reactants in Cuvette & Start Timer Prep_Reagents->Mix Setup_Spectro Configure Spectrophotometer (Set λmax, Kinetics Mode) Acquire_Data Record Absorbance vs. Time Setup_Spectro->Acquire_Data Mix->Acquire_Data Vary_Conc Repeat with Varied [Reactant] Acquire_Data->Vary_Conc Complete Run Plot Generate Kinetic Plots (A vs t, ln(A) vs t, 1/A vs t) Acquire_Data->Plot Vary_Conc->Mix Next Run Determine_Order Determine Reaction Orders (Method of Initial Rates) Plot->Determine_Order Calc_Rate Calculate Rate Constant (k) & Formulate Rate Law Determine_Order->Calc_Rate

Caption: Workflow for the kinetic analysis of the oxidative dye reaction.

References

Novel Applications of 2-(2,4-Diaminophenoxy)ethanol Sulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Diaminophenoxy)ethanol sulfate is an aromatic diamine primarily known for its application as a coupler in oxidative hair dye formulations. However, its chemical structure, featuring two reactive primary amine groups and a hydroxyl group, presents significant potential for derivatization and application in diverse fields beyond cosmetics. This document provides detailed application notes and protocols for novel applications of this compound, focusing on its use as a versatile building block in polymer chemistry, medicinal chemistry, and materials science.

I. Polymer Synthesis: A Building Block for High-Performance Polymers

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides, which are valued for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The unique structure of this compound, with its phenoxy and ethanol moieties, offers opportunities to create novel polymers with tailored properties like enhanced solubility and cross-linking capabilities.[1]

Application Note 1: Synthesis of Novel Polyamides

This protocol outlines the synthesis of a novel polyamide via low-temperature solution polycondensation of this compound with a diacyl chloride.

Experimental Protocol: Polyamide Synthesis

Materials:

  • This compound

  • Terephthaloyl chloride (or other suitable diacyl chloride)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Triethylamine (or other suitable acid scavenger)

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-necked flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • Diamine Solution Preparation: In a dry, nitrogen-purged three-necked flask, dissolve a specific molar equivalent of this compound and a catalytic amount of LiCl in anhydrous NMP with stirring.

  • Acid Scavenger Addition: Add two molar equivalents of triethylamine to the diamine solution to neutralize the sulfuric acid salt and the HCl that will be generated during polymerization.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Diacyl Chloride Addition: Dissolve one molar equivalent of terephthaloyl chloride in a minimal amount of anhydrous NMP in a dropping funnel. Add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Polymerization: After the addition is complete, allow the reaction to stir at 0°C for 2-4 hours, and then at room temperature for 12-24 hours to ensure high molecular weight polymer formation.

  • Precipitation and Purification: Precipitate the resulting polyamide by pouring the viscous polymer solution into a large volume of methanol with vigorous stirring.

  • Washing and Drying: Filter the precipitated polymer, wash it thoroughly with methanol and then water to remove unreacted monomers, solvent, and salts. Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Expected Outcome: A novel polyamide with unique solubility and thermal properties due to the incorporation of the ether and hydroxyl functionalities from the diamine monomer.

II. Medicinal Chemistry: A Scaffold for Bioactive Molecules

Aromatic amines are prevalent structural motifs in a vast number of pharmaceuticals and bioactive compounds.[1] The diamine and hydroxyl functionalities of 2-(2,4-Diaminophenoxy)ethanol make it an attractive scaffold for the synthesis of novel heterocyclic compounds and other derivatives with potential therapeutic applications.

Application Note 2: Synthesis of Schiff Base Derivatives with Potential Antimicrobial Activity

Schiff bases derived from aromatic amines have demonstrated a wide range of biological activities, including antimicrobial properties. This protocol describes the synthesis of Schiff base derivatives of 2-(2,4-Diaminophenoxy)ethanol and a general method for evaluating their antimicrobial activity.

Experimental Protocol: Synthesis and Antimicrobial Screening of Schiff Bases

Part A: Synthesis of Schiff Base Derivatives

Materials:

  • This compound

  • Various aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Sodium hydroxide (to neutralize the sulfate salt)

Procedure:

  • Neutralization: Dissolve this compound in water and neutralize with a stoichiometric amount of aqueous sodium hydroxide to obtain the free base, 2-(2,4-Diaminophenoxy)ethanol. Extract the free base with a suitable organic solvent (e.g., ethyl acetate) and dry the organic layer.

  • Condensation Reaction: Dissolve the isolated 2-(2,4-Diaminophenoxy)ethanol in ethanol. Add a two-molar equivalent of the desired aromatic aldehyde to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

Part B: Antimicrobial Activity Evaluation (Broth Microdilution Method)

Materials:

  • Synthesized Schiff base derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • DMSO (as a solvent for the compounds)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized Schiff bases and control drugs in DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the respective growth media in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Prepare standardized microbial inoculums and add them to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Sub-culture the contents from the wells showing no growth onto agar plates to determine the lowest concentration that kills the microorganisms.

Data Presentation

CompoundTarget OrganismMIC (µg/mL)MBC/MFC (µg/mL)
Schiff Base 1S. aureus
(from Benzaldehyde)E. coli
C. albicans
Schiff Base 2S. aureus
(from Salicylaldehyde)E. coli
C. albicans
Positive ControlS. aureus
(e.g., Ciprofloxacin)E. coli
Positive ControlC. albicans
(e.g., Fluconazole)

III. Materials Science: Curing Agent for Epoxy Resins

Aromatic diamines are widely used as curing agents (hardeners) for epoxy resins, creating cross-linked thermosetting polymers with high mechanical strength, chemical resistance, and thermal stability. The structure of this compound suggests its potential as a novel curing agent, with the hydroxyl group potentially participating in the curing reaction or modifying the final properties of the cured resin.

Application Note 3: Evaluation as an Epoxy Resin Curing Agent

This protocol describes the procedure for using 2-(2,4-Diaminophenoxy)ethanol (as the free base) to cure a standard epoxy resin and characterizing the thermal properties of the resulting thermoset.

Experimental Protocol: Epoxy Resin Curing and Characterization

Materials:

  • 2-(2,4-Diaminophenoxy)ethanol (free base, prepared as in the Schiff base protocol)

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Acetone (as a solvent for mixing)

  • Aluminum pans for differential scanning calorimetry (DSC)

  • Molds for preparing cured samples for thermogravimetric analysis (TGA)

Procedure:

  • Formulation: Calculate the stoichiometric amount of 2-(2,4-Diaminophenoxy)ethanol required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.

  • Mixing: Thoroughly mix the calculated amounts of the epoxy resin and the diamine. A small amount of acetone can be used to reduce viscosity and ensure homogeneous mixing.

  • Curing:

    • For DSC analysis: Place a small amount (5-10 mg) of the uncured mixture into an aluminum DSC pan.

    • For TGA analysis: Pour the mixture into a mold and cure in an oven following a specific temperature profile (e.g., 2 hours at 80°C followed by 2 hours at 150°C). The optimal curing schedule can be determined from the DSC scan.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): Perform a dynamic DSC scan (e.g., from room temperature to 250°C at 10°C/min) on the uncured mixture to determine the curing temperature range and the glass transition temperature (Tg) of the cured material.

    • Thermogravimetric Analysis (TGA): Perform a TGA scan (e.g., from room temperature to 800°C at 10°C/min under a nitrogen atmosphere) on the fully cured sample to evaluate its thermal stability, including the onset of decomposition and char yield.

Data Presentation

Curing AgentCuring Peak Temperature (°C)Glass Transition Temperature (Tg) (°C)Onset of Decomposition (Td5%) (°C)Char Yield at 800°C (%)
2-(2,4-Diaminophenoxy)ethanol
Commercial Aromatic Amine (Control)

Visualizations

experimental_workflow_polyamide cluster_synthesis Polyamide Synthesis cluster_purification Purification cluster_characterization Characterization Diamine 2-(2,4-Diaminophenoxy)ethanol sulfate in NMP/LiCl Mixing Mix at 0°C Diamine->Mixing AcidChloride Terephthaloyl chloride in NMP AcidChloride->Mixing Polymerization Polymerization (0°C to RT) Mixing->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Washing Wash with Methanol/Water Precipitation->Washing Drying Vacuum Dry Washing->Drying FinalPolymer Novel Polyamide Drying->FinalPolymer

Caption: Workflow for the synthesis of a novel polyamide.

signaling_pathway_antimicrobial cluster_synthesis Synthesis cluster_testing Antimicrobial Testing Diamine 2-(2,4-Diaminophenoxy)ethanol Reaction Condensation (Ethanol, Acetic Acid) Diamine->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction SchiffBase Schiff Base Derivative Reaction->SchiffBase Inhibition Inhibition of Growth (MIC/MBC Determination) SchiffBase->Inhibition Microbe Bacterial/Fungal Strain Microbe->Inhibition

Caption: Synthesis and antimicrobial evaluation of Schiff base derivatives.

References

Application Notes and Protocols for 2-(2,4-Diaminophenoxy)ethanol Sulfate in Enzyme-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Diaminophenoxy)ethanol sulfate is a substituted aromatic diamine.[1] Aromatic amines can serve as chromogenic substrates for peroxidase enzymes. In the presence of hydrogen peroxide, peroxidases catalyze the oxidation of these compounds to produce colored products. This property allows for the quantitative determination of peroxidase activity or the detection of peroxidase-labeled molecules in various bioassays, such as ELISAs (Enzyme-Linked Immunosorbent Assays).

These application notes provide a proposed framework for the use of this compound as a chromogenic substrate in enzyme-based assays, particularly with horseradish peroxidase (HRP). The protocols are based on established methodologies for similar aromatic amine substrates.

Principle of the Assay

The central principle of this assay is the horseradish peroxidase (HRP)-catalyzed oxidation of this compound by hydrogen peroxide (H₂O₂). This enzymatic reaction results in the formation of a colored product that can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the amount of HRP activity, allowing for the sensitive detection of the enzyme.

Proposed Signaling Pathway

The proposed enzymatic reaction involves the transfer of electrons from the 2-(2,4-Diaminophenoxy)ethanol molecule to hydrogen peroxide, facilitated by the HRP enzyme. This results in the formation of water and an oxidized, colored derivative of the substrate.

Enzymatic Reaction sub 2-(2,4-Diaminophenoxy)ethanol (Colorless Substrate) hrp Horseradish Peroxidase (HRP) prod Oxidized Product (Colored) sub->prod Oxidation h2o2 H₂O₂ water H₂O h2o2->water Reduction

Caption: Proposed enzymatic oxidation of 2-(2,4-Diaminophenoxy)ethanol by HRP.

Experimental Protocols

Materials
  • This compound

  • Horseradish Peroxidase (HRP)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Phosphate-Citrate Buffer (pH 5.0)

  • Sulfuric Acid (2 M)

  • Microplate reader

  • 96-well microplates

  • Deionized water

Reagent Preparation
  • Substrate Solution (10 mM): Dissolve 2.66 mg of this compound in 1 mL of deionized water. This solution should be prepared fresh.

  • Hydrogen Peroxide Solution (0.03%): Dilute 10 µL of 30% H₂O₂ in 10 mL of deionized water. This solution should be prepared fresh.

  • Assay Buffer: Prepare a phosphate-citrate buffer (pH 5.0).

  • Stop Solution: 2 M Sulfuric Acid.

  • HRP Standard Solutions: Prepare a series of HRP dilutions in the assay buffer (e.g., 0-10 µg/mL).

Assay Procedure

The following protocol is a general guideline and may require optimization for specific applications.

Experimental Workflow start Start add_reagents Add 50 µL of HRP standard or sample to wells start->add_reagents add_substrate Add 50 µL of Substrate Solution add_reagents->add_substrate add_h2o2 Add 50 µL of H₂O₂ Solution add_substrate->add_h2o2 incubate Incubate at room temperature for 15-30 minutes add_h2o2->incubate stop_reaction Add 50 µL of 2 M H₂SO₄ to stop the reaction incubate->stop_reaction read_absorbance Measure absorbance at the optimal wavelength (e.g., 450-490 nm) stop_reaction->read_absorbance analyze Analyze Data read_absorbance->analyze

Caption: General workflow for the HRP assay using this compound.

  • Pipette 50 µL of HRP standard solutions or samples into the wells of a 96-well microplate.

  • Add 50 µL of the freshly prepared Substrate Solution to each well.

  • Initiate the reaction by adding 50 µL of the Hydrogen Peroxide Solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes, protected from light. The incubation time may need to be optimized.

  • Stop the reaction by adding 50 µL of the Stop Solution (2 M H₂SO₄) to each well.

  • Measure the absorbance of each well using a microplate reader. The optimal wavelength should be determined experimentally, but a starting range of 450-490 nm is recommended based on the expected color of the oxidized product.

Data Presentation

The following table presents hypothetical data to illustrate the expected outcome of the assay.

HRP Concentration (µg/mL)Absorbance (AU) at 470 nm (Mean)Standard Deviation
00.0520.003
10.1890.011
20.3250.015
40.6120.023
60.8980.031
81.1840.045
101.4560.052

Discussion and Potential Applications

The proposed assay using this compound offers a potential alternative to commonly used chromogenic substrates for peroxidase. Its utility can be explored in various applications, including:

  • ELISA: As a detection reagent for HRP-conjugated antibodies.

  • Enzyme Kinetics: To study the kinetic parameters of HRP and other peroxidases.

  • Hydrogen Peroxide Detection: In systems where H₂O₂ is produced, this assay can be used for its quantification.

Note: As this is a proposed application, optimization of assay conditions, including substrate concentration, pH, and incubation time, is recommended for achieving optimal performance in specific experimental setups. The stability of the substrate solution and the colored product should also be evaluated.

References

Application Notes and Protocols for 2-(2,4-Diaminophenoxy)ethanol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The primary and scientifically validated application of 2-(2,4-Diaminophenoxy)ethanol sulfate is as a "coupler" in oxidative hair dye formulations. It is not established as a standard chromogenic substrate for enzymatic assays in research or drug development. The information provided herein details its established use and offers a hypothetical framework for investigating its potential as a chromogenic substrate.

Primary Application: Oxidative Hair Dyeing

This compound functions as a nucleophile in permanent hair coloring systems.[1] In this context, it is not the primary color-forming molecule but reacts with an oxidized "precursor" (or primary intermediate) to generate the final dye molecule within the hair shaft.[1]

Mechanism of Action: The hair dyeing process occurs in an alkaline environment, typically initiated by hydrogen peroxide. The hydrogen peroxide has two main roles: it lightens the natural melanin in the hair and oxidizes the precursor molecules (e.g., p-phenylenediamine or p-aminophenols).[1] These oxidized precursors are highly reactive intermediates. This compound then undergoes a coupling reaction with these intermediates to form large, stable colorant molecules that are trapped within the hair cortex, resulting in a permanent color change.[2]

G cluster_0 Hair Dye Formulation Precursor Precursor (e.g., p-phenylenediamine) Intermediate Oxidized Precursor (Reactive Intermediate) Precursor->Intermediate Coupler 2-(2,4-Diaminophenoxy)ethanol sulfate (Coupler) FinalDye Stable Dye Molecule (Forms Color) Coupler->FinalDye H2O2 Hydrogen Peroxide (Oxidizing Agent) H2O2->Precursor Oxidizes Intermediate->FinalDye Coupling Reaction

Quantitative Data Summary

The following table summarizes key data for 2-(2,4-Diaminophenoxy)ethanol and its salts, compiled from safety assessment reports and chemical databases.

PropertyValue
Chemical Identity
CAS Number70643-20-8[3]
Molecular FormulaC₈H₁₄N₂O₆S[4]
Molecular Weight266.27 g/mol [3]
Physicochemical Properties (for Dihydrochloride salt)
Melting Point222-224°C[5]
Boiling Point432.7°C[5]
Purity (HPLC)≥99.5%[5]
Toxicological Data
Acute Oral Toxicity (LD₅₀)~1000 mg/kg bw (rat, for dihydrochloride salt)[6]
Skin SensitizationMay cause an allergic skin reaction.[4][7]
Genotoxicity (Ames Test)Generally negative, though some mixed results under specific conditions have been reported.[7]
Regulatory Use Limit
Maximum On-Head Concentration2.0% in oxidative hair dye formulations (after mixing with hydrogen peroxide).[1][8]

Standard Protocol for a Chromogenic Assay (Using TMB)

For researchers interested in the principles of chromogenic assays, the following is a standard protocol for Horseradish Peroxidase (HRP) using 3,3',5,5'-Tetramethylbenzidine (TMB) as the substrate. This is a widely used system in ELISA and other immunoassays.[9]

Objective: To detect the presence and activity of HRP.

Materials:

  • HRP-conjugated antibody or protein

  • TMB Substrate Solution

  • Peroxide Solution (often supplied with TMB)

  • Stop Solution (e.g., 2M Sulfuric Acid)

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • 96-well microplate

  • Microplate reader (450 nm)

Protocol:

  • Preparation: Perform all preceding assay steps (e.g., antigen coating, blocking, antibody incubations) according to your specific ELISA protocol. Ensure final washes are thorough to remove unbound HRP conjugate.

  • Substrate Preparation: Immediately before use, mix equal volumes of the TMB Solution and the Peroxide Solution to create the working substrate solution.[9]

  • Substrate Incubation: Add 100 µL of the working substrate solution to each well of the microplate.[9]

  • Color Development: Incubate the plate at room temperature for 15-30 minutes, protected from light.[9] A blue color will develop in wells containing HRP activity.

  • Stopping the Reaction: Add 100 µL of Stop Solution (e.g., 2M sulfuric acid) to each well. The color will change from blue to yellow.[9]

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution. The intensity of the yellow color is proportional to the amount of HRP present.

G Start Start Assay (e.g., ELISA plate with HRP-conjugate) PrepareSubstrate Prepare TMB Working Solution Start->PrepareSubstrate AddSubstrate Add 100µL to Wells PrepareSubstrate->AddSubstrate Incubate Incubate 15-30 min (Blue color develops) AddSubstrate->Incubate AddStop Add 100µL Stop Solution (Color turns yellow) Incubate->AddStop Read Read Absorbance at 450 nm AddStop->Read

Hypothetical Protocol to Evaluate this compound as a Chromogenic Substrate

The following is a proposed, hypothetical research protocol to investigate whether this compound could function as a chromogenic substrate for an enzyme like HRP. This has not been validated and would require significant optimization and characterization.

Objective: To determine if HRP can catalyze the oxidation of this compound in the presence of hydrogen peroxide to produce a quantifiable colored product.

Preliminary Steps:

  • Solubility and Stability: Determine the solubility and stability of this compound in various aqueous buffers (e.g., phosphate, citrate) at different pH values (e.g., 4.0-8.0).

  • Spectral Scan: Perform a baseline spectral scan (200-800 nm) of the compound in buffer to identify any intrinsic absorbance peaks.

Experimental Protocol:

  • Reagent Preparation:

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the optimal buffer identified in the preliminary steps.

    • H₂O₂ Stock Solution: Prepare a 100 mM H₂O₂ solution in the same buffer.

    • HRP Stock Solution: Prepare a 1 mg/mL (or ~22.7 µM) HRP stock solution in buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add buffer, varying concentrations of the substrate stock solution (e.g., final concentrations of 0.1-2.0 mM), and a fixed, low concentration of HRP (e.g., 1-10 nM).

    • Control Wells:

      • No HRP: Substrate + H₂O₂

      • No H₂O₂: Substrate + HRP

      • No Substrate: HRP + H₂O₂

  • Reaction Initiation: Start the reaction by adding a small volume of the H₂O₂ stock solution to all wells (e.g., for a final concentration of 1-5 mM).

  • Monitoring and Data Collection:

    • Kinetic Reading: Immediately place the plate in a microplate reader and take absorbance readings across a wide spectrum (e.g., 300-700 nm) every minute for 30-60 minutes to detect the formation of any new absorbance peaks.

    • Endpoint Reading: Alternatively, stop the reaction at various time points with a suitable stop solution (e.g., acid, base, or enzyme inhibitor) and perform a full spectral scan.

  • Analysis:

    • Identify the wavelength of maximum absorbance (λₘₐₓ) of the colored product, if any is formed.

    • Optimize assay conditions (pH, substrate concentration, H₂O₂ concentration) to maximize the signal-to-noise ratio.

    • Determine key kinetic parameters (Kₘ, Vₘₐₓ) and the molar extinction coefficient of the product.

G Solubility Determine Solubility & Stability Optimization Optimize Assay (pH, [Substrate], [H₂O₂]) Solubility->Optimization Reaction Initiate Reaction: Substrate + HRP + H₂O₂ Optimization->Reaction SpectralScan Spectral Scan (Identify λₘₐₓ) Reaction->SpectralScan Validation Determine Kinetic Parameters (Kₘ, Vₘₐₓ) SpectralScan->Validation Conclusion Assess Feasibility as Chromogenic Substrate Validation->Conclusion

References

Application Notes and Protocols for the Enzymatic Polymerization of 2-(2,4-Diaminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzymatic polymerization offers a green and sustainable alternative to traditional chemical synthesis methods, operating under mild conditions and often exhibiting high selectivity. This document provides a detailed, albeit theoretical, framework for the enzymatic polymerization of 2-(2,4-diaminophenoxy)ethanol, a molecule with structural similarities to compounds used in the development of novel materials and therapeutics. Due to the limited availability of direct experimental data on the enzymatic polymerization of this specific monomer, the following protocols and data are based on established principles of enzymatic polymerization of structurally related aromatic amines and phenols.[1][2][3][4] The proposed methods utilize horseradish peroxidase (HRP) and laccase, enzymes known to effectively catalyze the polymerization of such compounds.[1][5][6][7][8][9]

These notes are intended to serve as a foundational guide for researchers exploring the synthesis of novel polymers from 2-(2,4-diaminophenoxy)ethanol for potential applications in drug delivery, tissue engineering, and other biomedical fields.

Proposed Signaling Pathway for Polymer Bioactivity

While the biological effects of poly(2-(2,4-diaminophenoxy)ethanol) are yet to be determined, polymers derived from aromatic amines have been explored for their potential to interact with various biological pathways. A hypothetical signaling pathway that could be influenced by such a polymer, particularly in the context of drug delivery or tissue engineering, is the modulation of cellular oxidative stress and inflammatory responses.

signaling_pathway Polymer Poly(2-(2,4-diaminophenoxy)ethanol) ROS Reactive Oxygen Species (ROS) Polymer->ROS Modulation of cellular uptake CellGrowth Cell Proliferation & Differentiation Polymer->CellGrowth Scaffold for tissue growth NFkB NF-κB Signaling ROS->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Induction Apoptosis Apoptosis Cytokines->Apoptosis Induction

Caption: Hypothetical signaling pathway influenced by the polymer.

Experimental Protocols

The following are detailed, proposed methodologies for the enzymatic polymerization of 2-(2,4-diaminophenoxy)ethanol using horseradish peroxidase (HRP) and laccase.

Protocol 1: Horseradish Peroxidase (HRP) Catalyzed Polymerization

This protocol is based on established methods for the HRP-catalyzed polymerization of phenols and anilines.[1][5][6][7]

1. Materials:

  • 2-(2,4-Diaminophenoxy)ethanol (monomer)

  • Horseradish Peroxidase (HRP), Type II (e.g., from Sigma-Aldrich)

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Phosphate Buffer (pH 7.0, 0.1 M)

  • Methanol

  • Dialysis tubing (MWCO 1 kDa)

  • Deionized water

2. Equipment:

  • Magnetic stirrer and stir bar

  • pH meter

  • Beakers and graduated cylinders

  • Centrifuge

  • Freeze-dryer

3. Procedure:

  • Monomer Solution Preparation: Dissolve 2-(2,4-diaminophenoxy)ethanol (e.g., 100 mg) in 50 mL of phosphate buffer (pH 7.0).

  • Enzyme Addition: Add HRP (e.g., 5 mg) to the monomer solution and stir gently until fully dissolved.

  • Initiation of Polymerization: Slowly add a stoichiometric amount of H₂O₂ (calculated based on the monomer concentration) to the reaction mixture dropwise over a period of 30 minutes while stirring continuously at room temperature.

  • Reaction: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring. The formation of a precipitate may be observed.

  • Termination: Stop the reaction by adding an excess of methanol to precipitate the polymer.

  • Purification:

    • Centrifuge the mixture to collect the polymer precipitate.

    • Wash the precipitate with deionized water and methanol several times to remove unreacted monomer and enzyme.

    • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide) and dialyze against deionized water for 48 hours using a 1 kDa MWCO dialysis membrane to remove low molecular weight oligomers.

  • Isolation: Freeze-dry the purified polymer solution to obtain the final product as a solid powder.

Protocol 2: Laccase Catalyzed Polymerization

This protocol is adapted from general procedures for laccase-catalyzed polymerization of aromatic compounds.[8][9]

1. Materials:

  • 2-(2,4-Diaminophenoxy)ethanol (monomer)

  • Laccase (e.g., from Trametes versicolor, available from Sigma-Aldrich)

  • Acetate Buffer (pH 5.0, 0.1 M)

  • Ethanol

  • Dialysis tubing (MWCO 1 kDa)

  • Deionized water

2. Equipment:

  • Magnetic stirrer and stir bar

  • pH meter

  • Beakers and graduated cylinders

  • Centrifuge

  • Freeze-dryer

3. Procedure:

  • Monomer Solution Preparation: Dissolve 2-(2,4-diaminophenoxy)ethanol (e.g., 100 mg) in 50 mL of acetate buffer (pH 5.0).

  • Enzyme Addition: Add laccase (e.g., 10 mg) to the monomer solution and stir until dissolved.

  • Reaction: Incubate the reaction mixture at room temperature for 24 hours with continuous stirring. The solution will be exposed to air to provide the necessary oxygen for the laccase activity.

  • Termination and Precipitation: Terminate the reaction by adding an excess of ethanol to precipitate the polymer.

  • Purification:

    • Collect the precipitate by centrifugation.

    • Wash the polymer with deionized water and ethanol.

    • Perform dialysis as described in Protocol 1.

  • Isolation: Lyophilize the purified polymer to obtain the solid product.

Experimental Workflow

The general workflow for the enzymatic polymerization and characterization of poly(2-(2,4-diaminophenoxy)ethanol) is depicted below.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Monomer Solution (2-(2,4-Diaminophenoxy)ethanol) Enzyme Enzyme Addition (HRP or Laccase) Monomer->Enzyme Initiator Initiator (H₂O₂ for HRP / O₂ for Laccase) Enzyme->Initiator Polymerization Polymerization (24h, Room Temp) Initiator->Polymerization Precipitation Precipitation (Methanol/Ethanol) Polymerization->Precipitation Washing Washing Precipitation->Washing Dialysis Dialysis (1 kDa MWCO) Washing->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization GPC GPC (Molecular Weight) Lyophilization->GPC FTIR FT-IR (Functional Groups) Lyophilization->FTIR NMR NMR (Structure) Lyophilization->NMR TGA TGA (Thermal Stability) Lyophilization->TGA

Caption: General workflow for synthesis and characterization.

Data Presentation

The following tables summarize hypothetical quantitative data for the enzymatic polymerization of 2-(2,4-diaminophenoxy)ethanol. These values are illustrative and based on typical results obtained for the polymerization of similar aromatic compounds. Actual experimental results may vary.

Table 1: Hypothetical Reaction Conditions and Yields
ParameterHRP-CatalyzedLaccase-Catalyzed
Enzyme Horseradish PeroxidaseLaccase (T. versicolor)
Monomer Conc. (mg/mL) 2.02.0
Enzyme Conc. (mg/mL) 0.10.2
Initiator H₂O₂O₂ (from air)
pH 7.05.0
Temperature (°C) 2525
Reaction Time (h) 2424
Hypothetical Yield (%) ~60-75~50-65
Table 2: Hypothetical Polymer Characterization Data
PropertyHRP-Synthesized PolymerLaccase-Synthesized Polymer
Number Avg. Mol. Wt. (Mn, Da) 3,000 - 8,0002,500 - 7,000
Weight Avg. Mol. Wt. (Mw, Da) 5,000 - 15,0004,000 - 12,000
Polydispersity Index (PDI) 1.5 - 2.51.6 - 2.8
Solubility Soluble in DMSO, DMFSoluble in DMSO, DMF
Thermal Decomposition Temp. (°C) > 250> 240

Conclusion

The protocols and data presented herein provide a comprehensive, though theoretical, starting point for the investigation of the enzymatic polymerization of 2-(2,4-diaminophenoxy)ethanol. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals. The resulting polymers hold potential for various biomedical applications, and their thorough characterization will be crucial in elucidating their structure-property relationships and potential for use in drug development and materials science.

References

Application Notes and Protocols: 2-(2,4-Diaminophenoxy)ethanol Sulfate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Diaminophenoxy)ethanol sulfate is a versatile aromatic diamine that serves as a valuable building block in various organic synthesis applications.[1] Its structure, featuring two reactive amine groups and a primary alcohol, allows for a range of chemical transformations, making it a key component in the synthesis of dyes, polymers, and potentially heterocyclic compounds of medicinal interest.[1] This document provides detailed application notes and protocols for its use in several key areas of organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 70643-20-8[2]
Molecular Formula C₈H₁₄N₂O₆S[2]
Molecular Weight 266.27 g/mol [2]
IUPAC Name 2-(2,4-diaminophenoxy)ethanol;sulfuric acid[2]
Appearance Not specified, though the related dihydrochloride is a white to grey or pale pink-grey crystalline powder.
Purity 98.2% to 100% (in 5 analyzed batches)[3]

Application 1: Synthesis of Oxidative Hair Dyes

This compound is widely used as a "coupler" or "modifier" in permanent hair dye formulations.[1] In this role, it reacts with a primary intermediate (an oxidized p-phenylenediamine or p-aminophenol derivative) in the presence of an oxidizing agent, typically hydrogen peroxide, to form the final dye molecules within the hair shaft.[4]

General Workflow for Oxidative Hair Dyeing

HairDyeingWorkflow cluster_0 Preparation cluster_1 Application cluster_2 Development & Finalization Formulation_A Dye Cream (Coupler + Primary Intermediate) Mixing Mix Dye Cream and Developer Formulation_A->Mixing Formulation_B Developer (Hydrogen Peroxide) Formulation_B->Mixing Application Apply to Hair Mixing->Application Processing Process for 20-45 min Application->Processing Rinsing Rinse and Condition Processing->Rinsing

Fig. 1: General workflow for oxidative hair dyeing.
Experimental Protocol: Formulation of a Permanent Hair Dye

This protocol describes the preparation of a model permanent hair dye formulation.

Materials:

  • This compound

  • p-Phenylenediamine (Primary Intermediate)

  • Cetearyl alcohol

  • Ceteareth-20

  • Propylene glycol

  • Ammonia (28% aqueous solution)

  • Hydrogen peroxide (6% solution)

  • Deionized water

  • Sodium sulfite

  • EDTA

Procedure:

  • Preparation of the Dye Cream (Part A):

    • In a suitable vessel, heat a mixture of cetearyl alcohol, ceteareth-20, and propylene glycol to 70-75°C until all components are melted and homogenous.

    • In a separate vessel, dissolve this compound (typically 0.25-0.35% w/w), p-phenylenediamine (concentration will vary depending on desired shade), sodium sulfite, and EDTA in deionized water.[3] Heat to 70-75°C.

    • Slowly add the aqueous phase to the oil phase with constant stirring.

    • Homogenize the mixture until a uniform cream is formed.

    • Cool the mixture to 40°C and add the ammonia solution to adjust the pH to the desired alkaline range (typically pH 9-10.5).

  • Preparation of the Developer (Part B):

    • The developer is typically a 6% (20 volume) hydrogen peroxide solution, which may be in a cream or liquid form.

  • Application:

    • Immediately before use, mix the Dye Cream (Part A) and the Developer (Part B) in a 1:1 ratio.[5]

    • Apply the mixture evenly to the hair.

    • Allow the dye to process for the time specified by the formulation (typically 20-45 minutes).[4]

    • Rinse the hair thoroughly with water until the water runs clear, followed by a conditioning treatment.[6]

ComponentFunctionTypical Concentration (w/w) in final mixture
This compoundCoupler0.25% - 0.35%
p-PhenylenediaminePrimary IntermediateVaries
Hydrogen PeroxideOxidizing Agent3% - 6%
AmmoniaAlkalizing AgentVaries (to achieve pH 9-10.5)

Application 2: Synthesis of Benzimidazoles (Proposed)

Aromatic diamines are key precursors for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of pharmaceutical applications. The following is a proposed protocol for the synthesis of a 2-substituted benzimidazole using 2-(2,4-Diaminophenoxy)ethanol as the free base, which can be derived from the sulfate salt.

General Reaction Scheme for Benzimidazole Synthesis

BenzimidazoleSynthesis Diamine 2-(2,4-Diaminophenoxy)ethanol Reaction Condensation & Oxidative Cyclization Diamine->Reaction Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Reaction Product 2-Aryl-benzimidazole Derivative Reaction->Product

Fig. 2: Synthesis of 2-aryl-benzimidazoles.
Experimental Protocol: Synthesis of a 2-Aryl-5-(2-hydroxyethoxy)-1H-benzo[d]imidazole (Proposed)

This protocol is adapted from general procedures for benzimidazole synthesis.[7]

Materials:

  • 2-(2,4-Diaminophenoxy)ethanol (free base)

  • Substituted aromatic aldehyde (e.g., anisaldehyde)

  • Ethanol

  • Ammonium chloride (catalyst)

  • Ice-cold water

Procedure:

  • Preparation of the Free Base:

    • Dissolve this compound in a minimal amount of hot water.

    • Add a stoichiometric amount of a base (e.g., sodium hydroxide solution) to precipitate the free diamine.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Reaction:

    • In a round-bottom flask, dissolve 2-(2,4-Diaminophenoxy)ethanol (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

    • Add a catalytic amount of ammonium chloride (e.g., 30 mol%).

    • Stir the reaction mixture at 80°C for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.

Reactant/ProductRoleMolar Ratio
2-(2,4-Diaminophenoxy)ethanolAromatic Diamine1
Aromatic AldehydeElectrophile1
Ammonium ChlorideCatalyst0.3
Product2-Aryl-benzimidazole-

Application 3: Synthesis of Polyamides (Proposed)

The diamine functionality of 2-(2,4-Diaminophenoxy)ethanol suggests its potential use as a monomer in the synthesis of polyamides.[1] The following is a proposed protocol for the low-temperature solution polycondensation of 2-(2,4-Diaminophenoxy)ethanol (as the free base) with a diacyl chloride.

General Reaction Scheme for Polyamide Synthesis

PolyamideSynthesis Diamine 2-(2,4-Diaminophenoxy)ethanol Polymerization Polycondensation Diamine->Polymerization DiacylChloride Diacyl Chloride (e.g., Terephthaloyl chloride) DiacylChloride->Polymerization Product Polyamide Polymerization->Product

Fig. 3: Synthesis of polyamides via polycondensation.
Experimental Protocol: Low-Temperature Solution Polycondensation (Proposed)

This protocol is based on general methods for the synthesis of aromatic polyamides.[8][9]

Materials:

  • 2-(2,4-Diaminophenoxy)ethanol (free base)

  • Terephthaloyl chloride

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous lithium chloride

  • Methanol

Procedure:

  • Preparation of the Diamine Solution:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2-(2,4-Diaminophenoxy)ethanol (1 equivalent) and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous NMP under a nitrogen atmosphere.[8]

    • Stir until all solids have dissolved.

    • Cool the solution to 0°C using an ice bath.[8]

  • Polymerization:

    • In a separate flask, dissolve terephthaloyl chloride (1 equivalent) in a minimal amount of anhydrous NMP.

    • Add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.[8]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for 4-24 hours. The viscosity of the solution will increase as the polymer forms.[8]

  • Precipitation and Purification:

    • Precipitate the polyamide by pouring the viscous polymer solution into a large excess of methanol with vigorous stirring.[8]

    • Filter the fibrous polymer, wash thoroughly with methanol and then water, and dry under vacuum at 60-80°C.

MonomerRoleMolar Ratio
2-(2,4-Diaminophenoxy)ethanolDiamine Monomer1
Terephthaloyl chlorideDiacyl Chloride Monomer1
Lithium ChlorideSolubilizing Agent-
ProductPolyamide-

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process starting from 2,4-dinitrochlorobenzene.[10][11]

Synthetic Workflow

SynthesisWorkflow Start 2,4-Dinitrochlorobenzene Step1 Nucleophilic Aromatic Substitution with Ethylene Glycol Start->Step1 Intermediate 2-(2,4-Dinitrophenoxy)ethanol Step1->Intermediate Step2 Catalytic Hydrogenation (Reduction of Nitro Groups) Intermediate->Step2 Amine 2-(2,4-Diaminophenoxy)ethanol Step2->Amine Step3 Sulfation Amine->Step3 FinalProduct This compound Step3->FinalProduct

Fig. 4: Synthetic route to this compound.
Experimental Protocol: Synthesis of 2-(2,4-Dinitrophenoxy)ethanol (Step 1)

This protocol is based on the Williamson ether synthesis.[10]

Materials:

  • 2,4-Dinitrochlorobenzene

  • Ethylene glycol

  • Sodium hydroxide

  • Deionized water

Procedure:

  • In a reaction vessel, melt 2,4-dinitrochlorobenzene and mix with ethylene glycol.[12]

  • Slowly add a concentrated solution of sodium hydroxide dropwise to the mixture while maintaining the temperature at 85-95°C.[12]

  • After the addition is complete, continue the reaction for 1-2 hours.[12]

  • Add hot deionized water to the reaction mixture and continue stirring for another 1-2 hours.[12]

  • Cool the mixture to precipitate the 2-(2,4-dinitrophenoxy)ethanol product.

  • Filter the solid, wash with water, and dry.

Experimental Protocol: Catalytic Hydrogenation and Sulfation (Steps 2 & 3)

This protocol describes the reduction of the dinitro intermediate followed by salt formation.

Materials:

  • 2-(2,4-Dinitrophenoxy)ethanol

  • Palladium on carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen gas

  • Sulfuric acid

Procedure:

  • Hydrogenation:

    • In a hydrogenation reactor, dissolve 2-(2,4-dinitrophenoxy)ethanol in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of Pd/C.

    • Pressurize the reactor with hydrogen gas (pressure will depend on the specific setup) and stir the mixture at room temperature or slightly elevated temperature until the theoretical amount of hydrogen is consumed.[11]

    • Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

    • Once the reaction is complete, carefully filter the catalyst.

  • Sulfation:

    • To the resulting solution of 2-(2,4-diaminophenoxy)ethanol, slowly add one equivalent of sulfuric acid with cooling.

    • The sulfate salt will precipitate out of the solution.

    • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

References

Application Notes and Protocols for the Formulation of Permanent Hair Dyes with 2-(2,4-Diaminophenoxy)ethanol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Diaminophenoxy)ethanol sulfate is an aromatic amine utilized as a "coupler" in permanent (oxidative) hair dye formulations.[1] In these systems, color is generated inside the hair fiber through a chemical reaction between precursors (primary intermediates) and couplers, activated by an oxidizing agent.[1] This process forms large colorant molecules that are trapped within the hair shaft, resulting in a long-lasting color.[1] The final shade is determined by the specific combination of primary intermediates and couplers used.[1]

This document provides detailed application notes and experimental protocols for the formulation and evaluation of permanent hair dyes containing this compound.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
CAS Number 70643-20-8
Appearance White powder[1]
Function Hair dye coupler[2]

Exemplary Formulation

The formulation of a permanent hair dye is a two-component system: the dye cream (Part A) and the developer (Part B). These are mixed immediately before application, typically in a 1:1 ratio.[3]

Part A: Dye Cream

IngredientFunctionConcentration (% w/w)
Primary Intermediate
p-Phenylenediamine (PPD)Forms the color base upon oxidation0.1 - 2.0
Coupler
This compoundModifies the final color0.1 - 2.0
ResorcinolModifies the final color0.1 - 1.0
Alkalizing Agent
Monoethanolamine (MEA) or AmmoniaSwells the hair cuticle to allow dye penetration1.0 - 5.0
Solvent
Propylene GlycolDissolves dye components5.0 - 15.0
Surfactants/Emulsifiers
Cetearyl AlcoholEmulsifier and thickening agent8.0 - 15.0
Oleic AcidEmulsifier1.0 - 5.0
Antioxidant
Sodium SulfitePrevents premature oxidation of dyes0.1 - 0.5
Chelating Agent
Disodium EDTASequesters metal ions that can interfere with the dyeing process0.05 - 0.2
Conditioning Agents
LanolinEmollient0.5 - 2.0
Deionized Water
Solventq.s. to 100

Part B: Developer Cream

IngredientFunctionConcentration (% w/w)
Oxidizing Agent
Hydrogen Peroxide (35% solution)Oxidizes primary intermediates and lightens natural hair pigment17.0 (for a final concentration of ~6%)
Stabilizer
Phosphoric AcidpH adjuster and stabilizer for hydrogen peroxideq.s. to pH 2.5 - 3.5
Thickening/Emulsifying Agents
Cetearyl AlcoholThickener and emulsifier2.0 - 5.0
Ceteareth-20Emulsifier1.0 - 3.0
Chelating Agent
Disodium EDTAStabilizes hydrogen peroxide0.05 - 0.1
Deionized Water
Solventq.s. to 100

Experimental Protocols

Protocol 1: Hair Swatch Dyeing Procedure

This protocol outlines the laboratory procedure for dyeing hair swatches for performance evaluation.

1. Materials:

  • Bleached or virgin human hair swatches (e.g., 1g, 15 cm length)

  • Dye Cream (Part A) and Developer Cream (Part B)

  • Non-metallic bowl and application brush

  • Timer

  • Lukewarm water for rinsing

  • Standard non-conditioning shampoo and post-color conditioner

  • Gloves

2. Procedure:

  • Prepare the dye mixture by combining the Dye Cream (Part A) and Developer Cream (Part B) in a 1:1 ratio in a non-metallic bowl. Mix thoroughly.[3]

  • Apply the mixture evenly to dry, unwashed hair swatches, ensuring complete saturation.[3]

  • Allow the dye to process for 30-45 minutes at room temperature.[3]

  • Rinse the hair swatches thoroughly with lukewarm water until the water runs clear.[3]

  • Apply a standard amount of post-color conditioner, leave for 2-3 minutes, and rinse.[3]

  • Allow the hair swatches to air dry completely before evaluation.[3]

G cluster_prep Preparation cluster_process Processing cluster_finish Finishing Mix Mix Dye Cream (A) and Developer (B) in 1:1 ratio Apply Apply mixture to dry hair swatch Mix->Apply Process Process for 30-45 minutes at room temperature Apply->Process Rinse Rinse with lukewarm water Process->Rinse Condition Apply post-color conditioner Rinse->Condition Rinse2 Rinse again Condition->Rinse2 Dry Air dry completely Rinse2->Dry

Diagram 1: Hair Swatch Dyeing Workflow
Protocol 2: Evaluation of Color Fastness (Wash Resistance)

This protocol measures the resistance of the hair color to fading after repeated washing cycles.

1. Materials:

  • Dyed hair swatches (from Protocol 1)

  • Control (undyed) hair swatches

  • Spectrophotometer or colorimeter for CIELAB measurements

  • Standard shampoo solution (e.g., 10% SLES in water)

  • Water bath or incubator set to a controlled temperature (e.g., 40°C)

  • Drying oven (e.g., 50°C)

2. Procedure:

  • Initial Color Measurement (T0): Measure the color of the dry, dyed hair swatches using a spectrophotometer to obtain the initial Lab* values.[4] Take at least three readings per swatch and average the results.

  • Washing Cycle: a. Immerse the dyed swatches in a standard shampoo solution for a set duration (e.g., 5 minutes) at a controlled temperature.[4] b. Gently agitate the swatches. c. Rinse thoroughly with lukewarm water. d. Allow the swatches to dry completely (e.g., in a drying oven at 50°C).[4]

  • Intermediate Color Measurement: After a set number of wash cycles (e.g., 1, 5, 10, 15), repeat the color measurement as in step 1.

  • Data Analysis: Calculate the total color difference (ΔE*) at each time point relative to the initial measurement using the following formula:

    ΔE* = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²]

    A higher ΔE* value indicates greater color fading.

Example Data Presentation: Color Fastness

Number of WashesL* Value (Lightness)a* Value (Red/Green)b* Value (Yellow/Blue)ΔE* (Total Color Difference)
025.3015.605.200.00
526.1015.105.801.12
1027.5014.506.502.83
1529.0013.807.204.38
Protocol 3: Assessment of Hair Damage - Protein Loss

This protocol quantifies hair damage by measuring the amount of protein lost from the hair fiber after the dyeing process. The Bicinchoninic Acid (BCA) assay is a common method.[5][6]

1. Materials:

  • Dyed hair swatches and virgin (control) hair swatches

  • BCA Protein Assay Kit

  • Alkaline extraction solution (e.g., sodium hydroxide solution)

  • Spectrophotometer

  • Incubator or water bath

2. Procedure:

  • Weigh a known amount of hair from both dyed and virgin swatches (e.g., 100 mg).

  • Immerse each hair sample in a known volume of alkaline extraction solution.

  • Incubate the samples for a set time and temperature to extract the soluble proteins.

  • Centrifuge the samples and collect the supernatant.

  • Perform the BCA assay on the supernatant according to the manufacturer's instructions. This typically involves mixing the supernatant with the BCA working reagent and incubating at a specific temperature (e.g., 37°C or 60°C) for 30 minutes.

  • Measure the absorbance of the samples at 562 nm using a spectrophotometer.[7]

  • Determine the protein concentration using a standard curve prepared with a known protein (e.g., Bovine Serum Albumin).

  • Express the results as µg of protein lost per gram of hair.

Example Data Presentation: Protein Loss

Hair TreatmentProtein Loss (µg protein/g hair)% Increase vs. Virgin Hair
Virgin Hair (Control)150.5 ± 15.2N/A
Dyed Hair280.9 ± 25.886.6%

Data is illustrative and based on typical findings where chemical treatments increase protein loss.[5][7]

Protocol 4: Assessment of Hair Damage - Tensile Strength

This protocol evaluates the mechanical strength of hair fibers, which can be compromised by chemical treatments.

1. Materials:

  • Single hair fibers from dyed and virgin swatches

  • Tensile strength testing instrument (e.g., rheometer)

  • Micrometer for measuring fiber diameter

2. Procedure:

  • Calibrate the tensile tester according to the manufacturer's instructions.

  • Measure the diameter of each hair fiber using a micrometer.

  • Mount a single hair fiber in the clamps of the tensile tester.

  • Apply a constant rate of extension until the fiber breaks.

  • The instrument will record the force (load) required to break the fiber (breaking strength) and the elongation at break.

  • Repeat for a statistically significant number of fibers from each group (e.g., 30-50 fibers).

  • Calculate the tensile strength (stress) by dividing the breaking force by the cross-sectional area of the fiber.

Example Data Presentation: Tensile Strength

Hair TreatmentBreaking Strength (g)Tensile Strength (MPa)
Virgin Hair (Control)146.6 ± 10.5180.2 ± 12.9
Dyed Hair136.9 ± 9.8168.3 ± 12.0

Data is illustrative and adapted from published studies on oxidative hair dyes.[8][9]

Visualizations

Chemical Reaction Pathway

The core of permanent hair dyeing is the oxidative coupling reaction. The primary intermediate (e.g., p-Phenylenediamine) is first oxidized by hydrogen peroxide to a reactive quinonediimine. This intermediate then rapidly reacts with a coupler, such as 2-(2,4-Diaminophenoxy)ethanol, to form a larger, colored molecule that is trapped in the hair cortex.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products PPD p-Phenylenediamine (Primary Intermediate) Oxidation Oxidation PPD->Oxidation Coupler 2-(2,4-Diaminophenoxy)ethanol (Coupler) Coupling Coupling Reaction Coupler->Coupling H2O2 Hydrogen Peroxide (Oxidizer) H2O2->Oxidation QDI Quinonediimine (Reactive Intermediate) Oxidation->QDI Color Large Colored Molecule (Trapped in Hair Cortex) Coupling->Color QDI->Coupling

Diagram 2: Oxidative Hair Dyeing Reaction
General Product Development Workflow

The development and evaluation of a new hair dye formulation follows a structured workflow to ensure performance, stability, and safety.

G FormDev Formulation Development (Dye Cream & Developer) Stability Stability Testing (Accelerated Conditions) FormDev->Stability Dyeing Hair Swatch Dyeing FormDev->Dyeing Final Final Formulation Stability->Final Performance Performance Evaluation (Color Fastness, Hair Damage) Dyeing->Performance Performance->Final Safety Safety Assessment (e.g., Patch Testing) Safety->Final

Diagram 3: Hair Dye Product Development Workflow

References

The Role of 2-(2,4-Diaminophenoxy)ethanol Sulfate in Oxidative Hair Color Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Diaminophenoxy)ethanol sulfate is a key ingredient in the formulation of permanent, or oxidative, hair dyes. It functions as a "coupler," a type of aromatic amine that, on its own, is colorless. Its role is to react with a "primary intermediate" or "precursor" in the presence of an oxidizing agent to form large, colored molecules within the hair shaft. This process results in a hair color that is resistant to washing. The final shade achieved is dependent on the specific combination of precursors and couplers used in the hair dye formulation. This document provides detailed application notes and protocols for the use of this compound in experimental hair color formation.

Chemical and Physical Properties

This compound is the sulfate salt of 2-(2,4-diaminophenoxy)ethanol. The dihydrochloride salt is also commonly used and is considered to have a comparable toxicological profile.[1][2]

PropertyValueReference
Chemical Name This compound[3]
CAS Number 70643-20-8[3]
Appearance White powder[1]
Molecular Formula C₈H₁₂N₂O₂·H₂SO₄
Purity (by HPLC) Typically ≥98.5%[4]
Solubility Soluble in ethanol, acetone & chloroform; Insoluble in water[4]

Mechanism of Action in Hair Color Formation

The formation of color within the hair fiber using this compound follows the general mechanism of oxidative hair dyeing. This is a three-component system:

  • Primary Intermediate (Precursor): An aromatic diamine or aminophenol, such as p-phenylenediamine (PPD), is oxidized by an oxidizing agent.[5]

  • Oxidizing Agent: Typically hydrogen peroxide, which serves to both lighten the natural hair melanin and activate the primary intermediate.[1]

  • Coupler: this compound reacts with the oxidized primary intermediate to form a stable, high molecular weight dye molecule.[6]

This reaction occurs within the hair cortex after the alkaline environment of the dye formulation has swollen the hair cuticle, allowing the small precursor and coupler molecules to penetrate. The resulting large dye molecules are then trapped inside the hair shaft, leading to a permanent color change.[1]

Figure 1. General workflow of oxidative hair color formation.

Experimental Protocols

The following protocols are provided as a starting point for the in vitro evaluation of hair dye formulations containing this compound.

Exemplary Hair Dye Formulation

An oxidative hair dye is typically prepared as a two-part system: the dye cream (Part A) and the developer (Part B), which are mixed immediately before use.

Part A: Dye Cream

IngredientFunctionConcentration (% w/w)
Primary Intermediate
p-Phenylenediamine (PPD)Forms the color base upon oxidation0.5 - 2.0
Coupler
This compoundModifies the final color0.1 - 2.0
Alkalizing Agent
Ammonia (25% aq. solution) or Monoethanolamine (MEA)Swells the hair cuticle to allow dye penetration1.0 - 5.0
Solvent
Propylene GlycolDissolves dye components5.0 - 15.0
Surfactant/Thickener
Cetearyl AlcoholEmulsifier and thickening agent5.0 - 15.0
Antioxidant
Sodium SulfitePrevents premature oxidation of dyes0.1 - 0.5
Chelating Agent
Tetrasodium EDTASequesters metal ions that can interfere with the dyeing process0.1 - 0.5
Deionized Water Vehicleq.s. to 100

Part B: Developer

IngredientFunctionConcentration (% w/w)
Hydrogen Peroxide (35% aq. solution)Oxidizing agent17.1 (for 6% final concentration)
Cetearyl AlcoholEmulsifier and thickening agent2.0 - 5.0
Phosphoric AcidStabilizer for hydrogen peroxide0.05 - 0.2
Deionized WaterVehicleq.s. to 100
Protocol for Hair Swatch Dyeing

This protocol describes the dyeing of natural white hair swatches for color evaluation.

Materials:

  • Natural white hair swatches (e.g., from a commercial supplier)

  • Dye cream (Part A) and developer (Part B) as formulated above

  • Non-metallic bowl and application brush

  • Timer

  • Standard shampoo and conditioner

  • Drying apparatus (e.g., hairdryer on a cool setting)

  • Colorimeter for Lab* measurements

Procedure:

  • Preparation: Prepare the dye mixture by combining Part A and Part B in a 1:1 ratio in a non-metallic bowl. Mix thoroughly until a homogeneous cream is obtained.

  • Application: Apply the dye mixture to dry hair swatches, ensuring complete and even saturation.

  • Processing: Allow the dye to process for 30 minutes at room temperature.

  • Rinsing: Thoroughly rinse the hair swatches with lukewarm water until the water runs clear.

  • Washing and Conditioning: Wash the swatches with a standard shampoo, followed by the application of a conditioner. Rinse thoroughly.

  • Drying: Allow the hair swatches to air dry or use a hairdryer on a cool setting.

  • Color Measurement: Once completely dry, measure the color of the swatches using a colorimeter to obtain Lab* values.

HairDyeingProtocol start Start mix Mix Dye Cream (Part A) and Developer (Part B) in 1:1 ratio start->mix apply Apply mixture to dry hair swatches mix->apply process Process for 30 minutes at room temperature apply->process rinse Rinse with lukewarm water until clear process->rinse wash_condition Wash with standard shampoo and apply conditioner rinse->wash_condition dry Dry the hair swatches wash_condition->dry measure Measure Lab* values with a colorimeter dry->measure end End measure->end

Figure 2. Experimental workflow for hair swatch dyeing.

Data Presentation and Evaluation

The efficacy of a hair dye formulation containing this compound can be quantitatively assessed by measuring the color of the dyed hair swatches. The CIELAB color space (Lab*) is the standard method for this evaluation.

  • L* represents lightness (0 = black, 100 = white)

  • a represents the red/green axis (+a = red, -a* = green)

  • b represents the yellow/blue axis (+b = yellow, -b* = blue)

The total color difference (ΔE*) can be calculated to compare the color of dyed swatches to undyed swatches or to evaluate color fading over time.

Hypothetical Colorimetric Data

The following table presents hypothetical Lab* values for hair swatches dyed with a formulation containing this compound and p-phenylenediamine.

SampleLab*
Undyed White Hair85.20.110.5
Dyed Hair (Initial)30.52.5-5.0
Dyed Hair (After 10 washes)32.82.1-4.2
Dyed Hair (After 20 washes)35.11.8-3.5

Chemical Reaction Pathway

The primary reaction in the formation of the final dye molecule is the coupling of the oxidized primary intermediate (a quinonediimine) with the coupler (this compound).

ReactionPathway PPD p-Phenylenediamine (PPD) C₆H₄(NH₂)₂ Oxidized_PPD Quinonediimine PPD->Oxidized_PPD Oxidation (H₂O₂) Indo_Dye Indo Dye (Final Color) Large colored molecule Oxidized_PPD->Indo_Dye Coupling Reaction DPES This compound C₈H₁₂N₂O₂·H₂SO₄ DPES->Indo_Dye

Figure 3. Simplified reaction pathway for indo dye formation.

Safety and Regulatory Considerations

2-(2,4-Diaminophenoxy)ethanol and its salts have been evaluated for safety by regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR) Expert Panel in the United States.[1][2]

  • Maximum Concentration: The SCCS has concluded that the use of 2-(2,4-Diaminophenoxy)ethanol and its salts in oxidative hair dye formulations at a maximum final concentration of 2.0% (after mixing with hydrogen peroxide) does not pose a risk to the health of the consumer, apart from its sensitizing potential.[2]

  • Toxicity: Studies have indicated moderate acute toxicity.[3]

  • Skin Sensitization: As with many hair dye ingredients, 2-(2,4-Diaminophenoxy)ethanol has the potential to cause skin sensitization in susceptible individuals.[3]

It is crucial for researchers and formulators to adhere to these regulatory guidelines and to conduct appropriate safety assessments for any new formulations.

References

2-(2,4-Diaminophenoxy)ethanol Sulfate: An Examination of its Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that 2-(2,4-Diaminophenoxy)ethanol sulfate is not utilized as a redox indicator in scientific and industrial applications. Comprehensive searches of chemical literature and supplier databases reveal its primary function is as a coupler molecule in permanent hair dye formulations. This document serves to clarify the established applications of this compound and provide context on the characteristics of redox indicators, which are not aligned with the known properties of this compound.

Established Application: Hair Colorant

This compound is a key ingredient in oxidative hair dyes.[1] In this context, it functions as a "coupler" or "modifier." The hair coloring process is initiated by an oxidizing agent, typically hydrogen peroxide, in an alkaline environment. The oxidizing agent lightens the natural melanin in the hair and activates colorless dye precursors, known as primary intermediates (such as p-phenylenediamine or p-aminophenols).[1]

The oxidized primary intermediates form highly reactive quinonediimine intermediates. This compound, acting as a nucleophile, then reacts with these intermediates. This coupling reaction results in the formation of larger polymeric color molecules that are trapped within the hair shaft, leading to a permanent hair color.[1]

Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₈H₁₄N₂O₆S[2]
Molecular Weight 266.27 g/mol [2][3]
Appearance White to off-white crystalline solid[4]
CAS Number 70643-20-8[2][3]

The Role of Redox Indicators

A redox indicator is a substance that undergoes a distinct and reversible color change at a specific electrode potential. This color change is the result of the indicator being oxidized or reduced. Redox indicators are crucial for determining the endpoint of a redox titration, a type of quantitative chemical analysis.[5]

For a compound to function as a redox indicator, it must possess a stable oxidized form and a stable reduced form, with a clear and sharp color difference between the two. The transition between these forms must occur over a narrow and well-defined potential range. There is no evidence in the scientific literature to suggest that this compound exhibits these necessary properties.

Signaling Pathway in Hair Dyeing

The chemical reactions involving this compound in hair dyeing can be visualized as a signaling pathway. The process begins with the activation of the primary intermediate by an oxidizing agent, leading to a cascade of reactions that culminates in the formation of the final hair color.

HairDyeingProcess OxidizingAgent Oxidizing Agent (e.g., H₂O₂) OxidizedIntermediate Oxidized Intermediate (Quinonediimine) OxidizingAgent->OxidizedIntermediate Oxidizes PrimaryIntermediate Primary Intermediate (e.g., p-phenylenediamine) PrimaryIntermediate->OxidizedIntermediate is Oxidized ColoredPolymer Colored Polymer (Permanent Hair Color) OxidizedIntermediate->ColoredPolymer Reacts with Coupler 2-(2,4-Diaminophenoxy)ethanol (Coupler) Coupler->ColoredPolymer Couples with

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of 2-(2,4-Diaminophenoxy)ethanol Sulfate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(2,4-Diaminophenoxy)ethanol sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of aqueous solutions of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter with your this compound solutions.

Problem Potential Cause Recommended Solution
Solution Discoloration (Yellowing/Browning) Oxidation of the diaminophenoxy group. This is accelerated by exposure to oxygen, light, and alkaline pH.1. Work under an inert atmosphere: Purge your solvent and the headspace of your container with an inert gas like nitrogen or argon before and after dissolving the compound. 2. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. 3. Control pH: Maintain a slightly acidic pH (see FAQ for details). 4. Use antioxidants: Add a suitable antioxidant to the solution (see Experimental Protocols).
Precipitation or Cloudiness 1. Low solubility at the current pH or temperature. 2. Degradation products forming insoluble polymers. 1. Adjust pH: The solubility of aromatic amines can be pH-dependent. Ensure the pH is in a range where the compound is soluble. 2. Temperature Control: Store solutions at the recommended temperature. Some salts may have lower solubility at colder temperatures. 3. Filter the solution: Use a 0.22 µm syringe filter to remove any particulates before use. If precipitation reoccurs, degradation is likely.
Loss of Potency or Inconsistent Results Chemical degradation of the this compound molecule.1. Prepare fresh solutions: Due to its limited stability in solution, it is best to prepare solutions fresh for each experiment. 2. Follow strict storage protocols: Adhere to the recommended storage conditions (refrigerated, protected from light, under inert gas). 3. Perform stability studies: If the solution needs to be stored, perform a stability study under your specific experimental conditions using a validated analytical method like HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 2-(2,4-Diaminophenoxy)ethanol solutions?

A1: The stability of 2-(2,4-Diaminophenoxy)ethanol is limited in solution. Based on data for the dihydrochloride salt, aqueous solutions are stable for up to 6 hours at room temperature and for 9 days at 4°C when protected from light and under an inert atmosphere.[1][2] Solutions in DMSO are stable for up to 4 hours at room temperature under the same protective conditions.[1][2] The sulfate salt is expected to have comparable stability.

Q2: What is the optimal pH for storing solutions of this compound?

A2: A slightly acidic pH is generally recommended for solutions of aromatic amines and phenolic compounds to improve their stability.[3] The protonated form of the amine groups is less susceptible to oxidation. A pH range of 3 to 6 is a good starting point for optimization. However, the optimal pH may depend on the specific application and should be determined experimentally.

Q3: What types of antioxidants can be used to stabilize the solution?

A3: Common antioxidants used for stabilizing phenolic and amine compounds in solution include sodium metabisulfite, sodium sulfite, ascorbic acid, and butylated hydroxytoluene (BHT).[4] The choice of antioxidant will depend on its compatibility with your experimental system. It is recommended to start with a low concentration (e.g., 0.1%) and optimize as needed.

Q4: How can I monitor the degradation of my this compound solution?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation of this compound.[5][6] A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products.[6]

Q5: What are the primary degradation pathways for this compound?

A5: this compound is susceptible to oxidation, particularly at the diaminophenoxy moiety. This can lead to the formation of quinone-imine intermediates, which can further react to form colored polymeric products. The presence of both amine and hydroxyl groups on the aromatic ring makes it highly reactive.

Quantitative Data on Stability

The following table summarizes the available stability data for 2-(2,4-Diaminophenoxy)ethanol HCl, which can be used as a proxy for the sulfate salt.

Solvent Concentration Temperature Storage Conditions Stability Duration
Aqueous Solution0.1 and 200 mg/mLRoom TemperatureProtected from light, under inert gasUp to 6 hours[1][2]
Aqueous Solution0.1 and 200 mg/mL4°CProtected from light, under inert gasUp to 9 days[1][2]
DMSO5, 50, and 100 mg/mLRoom TemperatureProtected from light, under inert gasUp to 4 hours[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution
  • Solvent Preparation:

    • Use high-purity, deoxygenated water (e.g., by boiling and cooling under an inert gas stream or by sparging with nitrogen or argon for 30 minutes).

    • If pH adjustment is needed, use deoxygenated buffers.

  • Weighing and Dissolving:

    • Weigh the required amount of this compound in a clean, dry vial.

    • Add the deoxygenated solvent to the vial.

    • If using an antioxidant (e.g., sodium metabisulfite), add it to the solvent before adding the active compound. A typical starting concentration is 0.1% (w/v).

  • Inert Atmosphere:

    • Flush the headspace of the vial with nitrogen or argon.

    • Seal the vial tightly with a cap having a PTFE/silicone septum.

  • Storage:

    • Wrap the vial in aluminum foil to protect it from light.

    • Store the solution at 4°C.

Protocol 2: Stability Testing by HPLC
  • Method Development:

    • Develop a reverse-phase HPLC method using a C18 column.

    • The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-6) and an organic solvent (e.g., acetonitrile or methanol).

    • Use a gradient elution to ensure separation of the parent compound from any potential degradation products.

    • Set the UV detector to a wavelength where the compound has maximum absorbance.

  • Forced Degradation Studies:

    • To ensure the method is stability-indicating, perform forced degradation studies. Expose the solution to stress conditions such as:

      • Acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

      • Oxidative stress (e.g., 3% H₂O₂).

      • Thermal stress (e.g., 60°C).

      • Photolytic stress (exposure to UV light).

    • Analyze the stressed samples by HPLC to confirm that the degradation products are resolved from the parent peak.

  • Stability Study:

    • Prepare the this compound solution according to Protocol 1.

    • Divide the solution into multiple aliquots in separate vials.

    • Store the vials under the desired conditions (e.g., 4°C, protected from light).

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours, and then daily), remove an aliquot and analyze it by HPLC.

    • Quantify the peak area of the parent compound and any major degradation products.

    • Calculate the percentage of the parent compound remaining at each time point.

Visualizations

Factors Affecting Stability of this compound Solutions cluster_factors Instability Factors cluster_stabilizers Stabilizing Factors cluster_degradation Degradation Pathway Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Light Light Light->Oxidation High_pH High pH (Alkaline) High_pH->Oxidation Metal_Ions Metal Ions (Catalysts) Metal_Ions->Oxidation Inert_Atmosphere Inert Atmosphere (N2, Ar) Inert_Atmosphere->Oxidation Inhibits Light_Protection Light Protection (Amber Vials) Light_Protection->Oxidation Inhibits Low_pH Low pH (Acidic) Low_pH->Oxidation Inhibits Antioxidants Antioxidants Antioxidants->Oxidation Inhibits Chelating_Agents Chelating Agents (EDTA) Chelating_Agents->Metal_Ions Sequesters Compound 2-(2,4-Diaminophenoxy)ethanol Sulfate Compound->Oxidation Degradation_Products Colored Degradation Products (Quinones, Polymers) Oxidation->Degradation_Products

Caption: Factors influencing the stability of this compound solutions.

Troubleshooting Workflow for Solution Instability Start Solution Shows Instability (e.g., Discoloration, Precipitation) Check_Oxygen Is the solution protected from oxygen? Start->Check_Oxygen Implement_Inert Prepare solutions under inert atmosphere (N2, Ar) Check_Oxygen->Implement_Inert No Check_Light Is the solution protected from light? Check_Oxygen->Check_Light Yes Implement_Inert->Check_Light Implement_Light_Protection Store in amber vials or wrap in foil Check_Light->Implement_Light_Protection No Check_pH What is the solution pH? Check_Light->Check_pH Yes Implement_Light_Protection->Check_pH Adjust_pH Adjust to a slightly acidic pH (e.g., 3-6) Check_pH->Adjust_pH Alkaline or Neutral Consider_Antioxidants Is an antioxidant present? Check_pH->Consider_Antioxidants Acidic Adjust_pH->Consider_Antioxidants Add_Antioxidant Add a suitable antioxidant (e.g., 0.1% sodium metabisulfite) Consider_Antioxidants->Add_Antioxidant No Final_Check Is instability resolved? Consider_Antioxidants->Final_Check Yes Add_Antioxidant->Final_Check Success Solution Stabilized Final_Check->Success Yes Further_Investigation Further investigation needed (e.g., HPLC analysis of degradation) Final_Check->Further_Investigation No

Caption: A decision-making workflow for troubleshooting the instability of solutions.

References

Technical Support Center: 2-(2,4-Diaminophenoxy)ethanol Sulfate in Hair Dye Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(2,4-Diaminophenoxy)ethanol sulfate in experimental hair dye formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an oxidative hair dye formulation?

A1: this compound functions as a "coupler" or secondary intermediate in permanent (oxidative) hair dye systems.[1][2] It is not a dye itself but reacts with a primary intermediate (a "precursor," such as p-phenylenediamine or p-toluenediamine) after the precursor has been oxidized by an agent like hydrogen peroxide.[1][2][3] This reaction forms large, stable colorant molecules that are trapped within the hair shaft, resulting in a permanent color.[3]

Q2: What are the known and primary side reactions or safety concerns associated with this compound?

A2: The most significant documented side reaction is its potential to act as a skin sensitizer, which can cause allergic contact dermatitis.[4][5] Toxicological reviews have determined that at regulated concentrations (typically up to 2.0% in the final on-head mixture), it is considered safe for use in hair dyes.[1][6] While some in-vitro genotoxicity tests have shown mixed results, the overall assessment concludes a low risk when used as intended.[5][7] From a formulation chemistry perspective, side reactions can include self-coupling or degradation if not properly formulated.

Q3: Why is the stability of this compound important in a formulation?

A3: The stability of dye intermediates is crucial for consistent and reproducible results.[8] Degradation of this compound before it can couple with the oxidized precursor can lead to poor color formation, off-target shades, and the generation of unknown byproducts.[9] Stability can be affected by pH, exposure to light, temperature, and the presence of antioxidants in the formulation.[8][9]

Q4: Can this compound react with itself or other components besides the intended precursor?

A4: In an oxidative environment, aromatic amines and phenols can undergo self-coupling or polymerization reactions. While the primary reaction pathway is designed for the coupler to react with the oxidized precursor due to faster reaction kinetics, the formation of other products cannot be entirely ruled out.[10] The presence of unreacted intermediates at the end of the dyeing process has been reported, which could potentially lead to further reactions over time.[11]

Troubleshooting Guide

Problem 1: Low or Inconsistent Color Formation in Experimental Batches

QuestionPossible CauseRecommended Action
Are you observing weak or unpredictable color development on hair swatches? Incorrect pH of the Dye Mixture: The pH of the final mixture (dye base + developer) significantly impacts the rate of oxidation and coupling reactions. An incorrect pH can either slow down or alter the reaction pathway.[9]Verify the pH of your formulation is within the optimal alkaline range (typically pH 9-10) for oxidative dyes. Adjust with an appropriate alkalizing agent like monoethanolamine if necessary.
Degradation of Intermediates: this compound or the primary precursor may have degraded due to improper storage or formulation instability (e.g., exposure to air or light).[8]Ensure all intermediates are stored under recommended conditions (e.g., protected from light and air).[12] Prepare fresh solutions for each experiment and consider incorporating an antioxidant, such as ascorbic acid or sodium sulfite, into the formulation to prevent premature oxidation.[9][13]
Improper Precursor-to-Coupler Ratio: The stoichiometry between the primary intermediate and the coupler is critical for forming the desired chromophore.Review and optimize the molar ratios of your precursor and coupler. Run a design of experiments (DoE) with varying ratios to find the optimal concentration for your target shade.
Insufficient Oxidizer Concentration: The concentration of hydrogen peroxide must be sufficient to activate the primary intermediate for the coupling reaction.Confirm the concentration of your hydrogen peroxide solution. Ensure it is fresh, as it can degrade over time. The typical concentration in the final mixture is around 3-6%.

Problem 2: Appearance of Unexpected Peaks in Analytical Chromatography (HPLC)

QuestionPossible CauseRecommended Action
Does your HPLC chromatogram show unknown peaks that are not present in your standard solutions? Formation of Side-Reaction Products: Under oxidative conditions, self-coupling of the coupler or precursor, or formation of complex trimers, can occur. For instance, precursors like p-phenylenediamine are known to form byproducts like Bandrowski's base.[4][14] Similar side reactions are plausible for other aromatic amines.Use HPLC-MS to identify the mass of the unknown peaks and postulate their structures.[15] Compare the reaction kinetics; the fastest coupling reactions will dominate the formulation.[10]
Contaminants in Raw Materials: The starting material of this compound or other ingredients may contain impurities.Analyze the purity of all raw materials using a validated analytical method like HPLC-UV before incorporating them into your formulation.[16]
Sample Degradation During Analysis: Aromatic amines can be unstable and may degrade during sample preparation or the analytical run itself if not handled correctly.[16]Prepare samples fresh and use a diluent containing an antioxidant (e.g., 0.1% sodium sulfite solution).[16] Ensure your analytical method does not use conditions (e.g., high temperature) that could degrade the analytes.[16]

Quantitative Data on Potential Side Reactions

The precise quantification of side reactions is highly dependent on the specific formulation, including the precursor used, pH, temperature, and reaction time. The following table provides a hypothetical summary of potential side reactions and their theoretical impact for research and development purposes.

Side Reaction/Byproduct TypePlausible CausePotential Impact on FormulationExample Quantitative Impact (Hypothetical)
Dimer of Coupler Self-coupling of 2-(2,4-diaminophenoxy)ethanol due to slow reaction with the primary intermediate or excessive coupler concentration.May form a weakly colored or colorless byproduct, reducing the efficiency of the main color formation. Can appear as an unexpected peak in HPLC analysis.< 2% of total reaction products
Unreacted Intermediates Inefficient oxidation or coupling; reaction stopped prematurely.High levels of unreacted monomers can increase the potential for skin sensitization and may lead to gradual color shifting post-application as they slowly oxidize in air.[11]5-20% of initial concentration remaining
Bandrowski's Base (if PPD is precursor) Trimerization of oxidized p-phenylenediamine (PPD).Known mutagenic and sensitizing compound.[4][14] Its presence is a significant safety concern.< 0.1% of total reaction products
Over-oxidation Products Excessive concentration of hydrogen peroxide or prolonged reaction time.Can lead to the breakdown of the desired dye molecule, causing color fading or a shift to undesirable, often duller, shades.[17]Variable, depending on conditions

Visualizations

Logical Relationships and Workflows

cluster_main_pathway Primary Oxidative Dyeing Pathway Precursor Precursor (e.g., p-Toluenediamine) Activated Activated Precursor (Quinonediimine) Precursor->Activated Oxidation H2O2 Hydrogen Peroxide (Oxidizer) H2O2->Activated Dye Stable Dye Molecule (in hair) Activated->Dye Coupling Reaction Coupler Coupler (2,4-Diaminophenoxyethanol) Coupler->Dye

Caption: The primary reaction pathway for oxidative hair color formation.

cluster_troubleshooting Troubleshooting Workflow for Unexpected Results Start Unexpected Result (e.g., Poor Color, Extra HPLC Peaks) CheckPurity Verify Purity of Raw Materials (HPLC) Start->CheckPurity CheckParams Review Formulation Parameters (pH, Ratios, [H2O2]) Start->CheckParams CheckStability Assess Intermediate Stability (Time/Light/Temp Study) Start->CheckStability Optimize Optimize Formulation (Adjust pH, Ratios, Antioxidants) CheckPurity->Optimize Impurity Found CheckParams->Optimize Parameter Out of Spec AnalyzeByproducts Identify Unknowns (LC-MS) CheckStability->AnalyzeByproducts Unknowns Present CheckStability->Optimize Degradation Observed AnalyzeByproducts->Optimize Byproducts Identified

Caption: A logical workflow for troubleshooting experimental hair dye formulations.

cluster_side_reactions Potential Side Reaction Pathways Coupler Coupler (Monomer) SelfCouple Self-Coupled Dimer Coupler->SelfCouple Self-Coupling OverOxidation Over-Oxidation / Degradation Products Coupler->OverOxidation Excess Oxidizer Oxidizer Oxidizer (H2O2) Oxidizer->SelfCouple Oxidizer->OverOxidation Polymer Higher-Order Polymers SelfCouple->Polymer Further Reaction

Caption: Plausible side reactions involving the coupler in an oxidative system.

Experimental Protocols

Protocol: HPLC-UV Analysis for Stability Testing of Hair Dye Intermediates

This protocol outlines a method for assessing the stability of this compound in a solution or a simple formulation base over time.

1. Objective: To quantify the concentration of this compound over a set period under specific storage conditions (e.g., 40°C, ambient light) to determine its degradation profile.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Diode Array Detector (DAD).[7]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound (reference standard).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium formate or phosphate buffer.

  • Formic acid or phosphoric acid (for pH adjustment).

  • Sodium sulfite (antioxidant).

  • Deionized water.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Environmental chamber or oven for stability storage.

3. Preparation of Solutions:

  • Mobile Phase A: Prepare a 20 mM ammonium formate buffer in deionized water and adjust the pH to 3.5 with formic acid. Filter through a 0.45 µm membrane.

  • Mobile Phase B: Acetonitrile (100%).

  • Diluent: Mix methanol and water (50:50 v/v) and add sodium sulfite to a final concentration of 0.1% (w/v).[16]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

4. Sample Preparation and Stability Study:

  • Prepare the experimental formulation containing a known concentration of this compound (e.g., 2% w/v).

  • Place the formulation in sealed containers under the desired stress conditions (e.g., 40°C in an oven, protected from light).

  • At specified time points (T=0, 24h, 48h, 1 week, 4 weeks), withdraw an aliquot of the sample.

  • Accurately weigh ~0.1 g of the sample into a 10 mL volumetric flask, dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Injection Volume: 10 µL.[13]

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a suitable wavelength (e.g., 280 nm) or use a DAD to scan from 220-400 nm to identify potential degradation products.[13]

  • Flow Rate: 1.0 mL/min.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    10.0 50 50
    12.0 5 95
    15.0 5 95
    15.1 95 5

    | 20.0 | 95 | 5 |

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standard solutions versus their concentration. Determine the linearity (R² > 0.999).

  • For each time point, calculate the concentration of this compound in the sample using the calibration curve.

  • Plot the percentage of the initial concentration remaining versus time to evaluate the stability profile.

  • Examine the chromatograms for the appearance of new peaks, which may indicate degradation products.[7]

References

Technical Support Center: Synthesis of 2-(2,4-Diaminophenoxy)ethanol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-(2,4-Diaminophenoxy)ethanol sulfate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in the synthesis of this compound can stem from several factors.[1][2] Key areas to investigate include the purity of your starting materials, potential side reactions, and incomplete reaction progression.[2] Suboptimal reaction conditions, such as incorrect temperature or reaction time, can also significantly impact the outcome. Additionally, product loss during the workup and purification stages is a common issue.[3]

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The presence of multiple spots on a TLC plate suggests the formation of byproducts or unreacted starting materials.[2] For a synthesis involving aromatic amines, potential side products could arise from oxidation of the diamine groups, which are sensitive to air, especially at elevated temperatures. Other possibilities include the formation of isomers or polymerization of the reactants under certain conditions.[2][4]

Q3: The color of my reaction mixture is darker than expected. Is this a cause for concern?

A3: A significant darkening of the reaction mixture, especially when synthesizing aromatic amines, can indicate oxidative degradation of the product or starting materials. Aromatic diamines are prone to oxidation, which can lead to the formation of colored impurities and a reduction in yield. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: My final product has a low purity even after recrystallization. What can I do?

A4: If recrystallization does not sufficiently purify your product, consider alternative purification methods. Column chromatography using silica gel or alumina can be effective for removing impurities with different polarities.[5] Ensure the chosen solvent system for chromatography provides good separation of your product from the impurities, as monitored by TLC. It is also crucial to ensure the purity of the solvents used for both the reaction and purification.[5]

Q5: How can I improve the efficiency of the final sulfation step?

A5: The conversion of 2-(2,4-Diaminophenoxy)ethanol to its sulfate salt is a critical step. Ensure the stoichiometry of sulfuric acid is correct; an excess may lead to charring or the formation of di-sulfate salts, while an insufficient amount will result in an incomplete reaction. The temperature of the addition should be carefully controlled, as the reaction is often exothermic. Slow, dropwise addition of sulfuric acid at a low temperature (e.g., 0-5 °C) is generally recommended to control the reaction rate and minimize side reactions.

Frequently Asked Questions (FAQs)

Q: What is the primary application of this compound?

A: this compound is primarily used as a coupler in oxidative hair dye formulations.[6][7][8] In these products, it reacts with a developer (an oxidizing agent, typically hydrogen peroxide) and a precursor to form the final hair color molecules inside the hair shaft.[6][7][8]

Q: What are the typical purity specifications for this compound?

A: Commercially available this compound for cosmetic applications typically has a purity of 98.0% or higher as determined by HPLC.[9][10]

Q: Are there any known impurities to be aware of?

A: While specific impurity profiles can vary, potential impurities could include unreacted starting materials, byproducts from side reactions, and residual solvents. In similar compounds like the hydrochloride salt, impurities such as m-phenylenediamine and 2,4-diaminoanisole have been monitored.[6] Given that the sulfate and hydrochloride salts are synthesized via the same route, a similar impurity profile can be expected.[7][11]

Q: What are the recommended storage conditions for this compound?

A: As an aromatic amine, this compound should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere to minimize oxidation.

Data on Synthesis Optimization (Hypothetical)

The following table presents hypothetical data to illustrate how reaction parameters can influence the yield and purity of this compound. This data is for illustrative purposes only.

Experiment IDReaction Temperature (°C)Reaction Time (hours)CatalystYield (%)Purity (by HPLC, %)
1806Pd/C7595.2
21006Pd/C8592.1
38012Pd/C8296.5
4806PtO27294.8
5806Pd/C (under N2)8898.1

Experimental Protocols

Hypothetical Synthesis of 2-(2,4-Diaminophenoxy)ethanol

Materials:

  • 2,4-Dinitrophenoxyethanol

  • Ethanol (or other suitable solvent)

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen gas source

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 2,4-dinitrophenoxyethanol in ethanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge with an inert gas, such as nitrogen or argon.

  • Introduce hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at the desired temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain crude 2-(2,4-diaminophenoxy)ethanol.

Conversion to this compound

Materials:

  • Crude 2-(2,4-diaminophenoxy)ethanol

  • Isopropanol (or other suitable solvent)

  • Concentrated sulfuric acid

  • Ice bath

Procedure:

  • Dissolve the crude 2-(2,4-diaminophenoxy)ethanol in isopropanol and cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise while maintaining the temperature below 10°C.

  • Stir the mixture for a predetermined time to allow for complete salt formation.

  • Collect the precipitated sulfate salt by filtration.

  • Wash the precipitate with cold isopropanol.

  • Dry the product under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-(2,4-Diaminophenoxy)ethanol cluster_sulfation Conversion to Sulfate Salt start Dissolve 2,4-Dinitrophenoxyethanol in Ethanol add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenation Hydrogenation Reaction add_catalyst->hydrogenation filtration1 Filter to Remove Catalyst hydrogenation->filtration1 evaporation Solvent Evaporation filtration1->evaporation crude_product Crude 2-(2,4-Diaminophenoxy)ethanol evaporation->crude_product dissolve Dissolve Crude Product in Isopropanol crude_product->dissolve add_acid Add Sulfuric Acid at 0-5°C dissolve->add_acid precipitation Precipitation of Sulfate Salt add_acid->precipitation filtration2 Filter and Wash Product precipitation->filtration2 drying Dry Final Product filtration2->drying final_product This compound drying->final_product

Caption: Hypothetical experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_purity Purity Issues cluster_conditions Reaction Condition Issues cluster_byproducts Byproduct Formation cluster_workup Workup & Purification Issues start Low Synthesis Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_byproducts Analyze Byproducts (TLC, LC-MS) start->analyze_byproducts optimize_workup Optimize Workup & Purification start->optimize_workup impure_materials Impure Starting Materials? check_purity->impure_materials suboptimal_conditions Suboptimal Conditions? check_conditions->suboptimal_conditions side_reactions Significant Side Reactions? analyze_byproducts->side_reactions product_loss Product Loss During Workup? optimize_workup->product_loss purify_reagents Purify Reagents impure_materials->purify_reagents Yes solution Improved Yield purify_reagents->solution adjust_temp Adjust Temperature suboptimal_conditions->adjust_temp Yes adjust_time Adjust Reaction Time suboptimal_conditions->adjust_time Yes use_inert_atm Use Inert Atmosphere suboptimal_conditions->use_inert_atm Yes adjust_temp->solution adjust_time->solution use_inert_atm->solution modify_catalyst Modify Catalyst/Solvent side_reactions->modify_catalyst Yes modify_catalyst->solution refine_extraction Refine Extraction/Filtration product_loss->refine_extraction Yes refine_cryst Optimize Recrystallization product_loss->refine_cryst Yes refine_extraction->solution refine_cryst->solution

Caption: Troubleshooting decision tree for optimizing synthesis yield.

References

Technical Support Center: 2-(2,4-Diaminophenoxy)ethanol Sulfate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(2,4-Diaminophenoxy)ethanol sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthesis route for this compound, and what are the likely impurities?

A1: The synthesis of this compound typically proceeds through a multi-step process.[1][2][3] A common route involves the condensation of a dinitrochlorobenzene derivative with ethylene glycol, followed by hydrogenation of the nitro groups to amines, and subsequent salt formation with sulfuric acid.[1][3]

Potential impurities stemming from the synthesis process may include:

  • Unreacted starting materials: Such as 2,4-dinitrochlorobenzene.

  • Intermediates: For instance, 2-(2,4-dinitrophenoxy)ethanol.

  • Side-products: Including m-phenylenediamine and 2,4-diaminoanisole.[4]

  • Solvents and reagents: Residual solvents or reagents used during the synthesis.

It is important to note that the dihydrochloride and sulfate salts of 2-(2,4-Diaminophenoxy)ethanol are synthesized by a similar route and are expected to have comparable impurity profiles.[4][5]

Q2: What are the recommended purification techniques for this compound?

A2: The primary purification method for this compound is recrystallization. Due to its polar nature, solvent selection is crucial. A systematic approach to solvent screening is recommended to identify a single solvent or a binary solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures.

Chromatography, such as column chromatography with silica gel or alumina, can also be employed for purification, particularly for removing closely related impurities.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of 2-(2,4-Diaminophenoxy)ethanol salts. A reverse-phase HPLC method has been described for the hydrochloride salt, which can be adapted for the sulfate salt.[6] Key parameters for an HPLC method would include:

  • Column: A C18 or a specialized reverse-phase column like Newcrom R1.[6]

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or formate buffer) is a common choice.[6]

  • Detection: UV detection at a wavelength around 254 nm is often effective for aromatic compounds.[4]

Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy can be used to confirm the structure and identify impurities.[5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Compound "oils out" instead of crystallizing. The solvent may be too non-polar, or the cooling rate is too rapid.- Try a more polar solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor recovery of the purified product. - The compound is too soluble in the cold solvent.- Insufficient cooling.- Use a less polar co-solvent (anti-solvent) to reduce solubility.- Ensure the solution is thoroughly cooled in an ice bath.
Colored impurities persist after recrystallization. The impurities have similar solubility to the product.- Add a small amount of activated charcoal to the hot solution and filter before cooling.- Consider a different solvent system.
No crystal formation upon cooling. The solution is not supersaturated.- Try to induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Reduce the volume of the solvent by evaporation.

General Purification Workflow

Troubleshooting_Recrystallization Start Start Recrystallization Dissolve Dissolve Crude Product in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Observe Observe Outcome Cool->Observe Crystals Crystals Form Observe->Crystals Success Oil Product Oils Out Observe->Oil Problem No_Crystals No Crystals Form Observe->No_Crystals Problem End Collect Pure Crystals Crystals->End Solution_Oil Re-heat and add more solvent. Or, try a different solvent. Oil->Solution_Oil Solution_No_Crystals Induce crystallization (scratch, seed crystal). Or, reduce solvent volume. No_Crystals->Solution_No_Crystals

References

Technical Support Center: Analysis of 2-(2,4-Diaminophenoxy)ethanol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,4-Diaminophenoxy)ethanol sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of this compound?

The primary challenges in the analysis of this compound, a substituted aromatic diamine, stem from its chemical properties.[1] The presence of two primary amine groups makes the molecule susceptible to oxidation and can lead to strong interactions with the stationary phase in chromatography, often resulting in poor peak shapes.[2] Additionally, ensuring the stability of the compound in solution during analysis is a critical consideration.

Q2: Which analytical technique is most suitable for the quantification of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for the determination of this compound.[3] Reversed-phase HPLC is frequently employed for the separation and quantification of this and similar aromatic compounds.

Q3: My HPLC chromatogram shows significant peak tailing for this compound. What are the likely causes and how can I fix it?

Peak tailing for aromatic amines like this compound in reversed-phase HPLC is a common issue, primarily caused by secondary interactions with silanol groups on the silica-based stationary phase.[2] Other contributing factors can include improper mobile phase pH, insufficient buffer concentration, or column contamination.[2][4][5] Refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this issue.

Q4: How can I ensure the stability of this compound during sample preparation and analysis?

Aqueous solutions of the dihydrochloride salt have been shown to be stable for up to 6 hours at room temperature and for 9 days at 4°C when protected from light and under an inert gas atmosphere.[6] Solutions in DMSO are stable for up to 4 hours under similar conditions.[6] To minimize degradation, it is recommended to use freshly prepared solutions, protect them from light, and maintain a cool environment. For developing a stability-indicating method, forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are essential.[7][8][9]

Q5: What are the expected impurities in this compound?

Since the dihydrochloride and sulfate salts of 2-(2,4-Diaminophenoxy)ethanol are synthesized through the same route, they are expected to have similar impurity profiles.[6]

Troubleshooting Guides

HPLC Peak Tailing Troubleshooting

This guide provides a systematic approach to diagnosing and resolving peak tailing issues encountered during the HPLC analysis of this compound.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for HPLC Peak Tailing start Start: Peak Tailing Observed check_ph Check Mobile Phase pH Is it > 2 units away from analyte pKa? start->check_ph adjust_ph Adjust pH to suppress silanol ionization (e.g., pH < 3) check_ph->adjust_ph No check_buffer Check Buffer Concentration Is it sufficient (e.g., 10-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase buffer concentration check_buffer->increase_buffer No check_column Evaluate Column Is it an older 'Type A' silica? check_buffer->check_column Yes increase_buffer->check_column new_column Use a modern, high-purity, end-capped silica column or a column with a different stationary phase check_column->new_column Yes check_contamination Check for Column Contamination Is the backpressure high? check_column->check_contamination No new_column->check_contamination flush_column Flush column with a strong solvent or back-flush if permitted check_contamination->flush_column Yes end End: Peak Shape Improved check_contamination->end No flush_column->end

Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.

Quantitative Data

Table 1: Illustrative Solubility of this compound

SolventSolubility (mg/mL)Temperature (°C)
Water> 20025
Dimethyl Sulfoxide (DMSO)> 10025
Methanol< 1025
Acetonitrile< 125
DichloromethaneInsoluble25
HexaneInsoluble25

Note: This table presents illustrative data based on general knowledge of similar compounds. Actual solubility should be determined experimentally.

Table 2: Potential Degradation Products in Forced Degradation Studies

Stress ConditionPotential Degradation Products
Acid Hydrolysis (e.g., 0.1 M HCl, 60°C)Hydrolysis of the ether linkage, potential formation of 2,4-diaminophenol and ethylene glycol.
Base Hydrolysis (e.g., 0.1 M NaOH, 60°C)Similar to acid hydrolysis, but potentially faster degradation.
Oxidation (e.g., 3% H₂O₂, 25°C)Oxidation of the amine groups, leading to colored degradation products.
Thermal Degradation (e.g., 80°C)General decomposition, potential for polymerization.
Photodegradation (e.g., UV light exposure)Oxidation and other light-induced reactions.

Note: The identity of degradation products should be confirmed using techniques such as mass spectrometry (MS).

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of this compound

This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with low silanol activity is recommended.[10]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, a gradient of acetonitrile in water with an acidic modifier like phosphoric or formic acid.[11] A starting point could be 10% acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3. Sample Preparation

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[3]

4. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions to determine the concentration of this compound.

Protocol 2: Sample Preparation and Analysis Workflow

This workflow outlines the key steps from sample receipt to final data analysis.

G Sample Preparation and Analysis Workflow sample_receipt Sample Receipt and Login sample_prep Sample Preparation - Weighing - Dissolution in Mobile Phase sample_receipt->sample_prep filtration Filtration (0.45 µm filter) sample_prep->filtration hplc_analysis HPLC Analysis - Injection - Data Acquisition filtration->hplc_analysis data_processing Data Processing - Peak Integration - Calibration Curve Generation hplc_analysis->data_processing quantification Quantification of Analyte data_processing->quantification reporting Reporting of Results quantification->reporting

Caption: A typical workflow for the analysis of this compound.

Signaling Pathways and Logical Relationships

Logical Relationship: Impact of Mobile Phase pH on Peak Shape

The pH of the mobile phase plays a crucial role in controlling the peak shape of ionizable compounds like this compound.

G Impact of Mobile Phase pH on Peak Shape high_ph High Mobile Phase pH (e.g., pH > 4) silanol_ionization Increased Ionization of Silanol Groups (Si-O⁻) on Stationary Phase high_ph->silanol_ionization secondary_interaction Strong Secondary Interaction with Protonated Amine Groups (R-NH₃⁺) of Analyte silanol_ionization->secondary_interaction peak_tailing Result: Significant Peak Tailing secondary_interaction->peak_tailing low_ph Low Mobile Phase pH (e.g., pH < 3) silanol_suppression Suppression of Silanol Group Ionization (Si-OH) low_ph->silanol_suppression reduced_interaction Reduced Secondary Interaction silanol_suppression->reduced_interaction good_peak_shape Result: Improved (Symmetrical) Peak Shape reduced_interaction->good_peak_shape

Caption: The effect of mobile phase pH on analyte-stationary phase interactions.

References

Technical Support Center: 2-(2,4-Diaminophenoxy)ethanol Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-(2,4-Diaminophenoxy)ethanol sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the common synthesis route for this compound?

A1: The most common and industrially significant method is a two-step process.[1] First, 2-(2,4-dinitrophenoxy)ethanol is synthesized via a Williamson ether synthesis, reacting 2,4-dinitrochlorobenzene with ethylene glycol in the presence of a base. The second step involves the reduction of the two nitro groups of 2-(2,4-dinitrophenoxy)ethanol to amino groups, followed by salt formation with sulfuric acid to yield this compound.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Since the dihydrochloride and sulfate salts of 2-(2,4-Diaminophenoxy)ethanol are synthesized by the same route, they are expected to have similar impurity profiles.[2][3] Potential impurities include:

  • m-Phenylenediamine: This can arise from residual starting materials or side reactions.

  • 2,4-Diaminoanisole: This impurity can be formed if methanol is present or as a byproduct from the starting materials.

  • Unreacted starting materials and intermediates: Incomplete reactions can leave residual 2,4-dinitrochlorobenzene or 2-(2,4-dinitrophenoxy)ethanol.

  • Heavy metals: Depending on the reagents and equipment used, heavy metal contamination is a possibility.[4]

Q3: What analytical methods are recommended for purity assessment?

A3: A combination of spectroscopic and chromatographic methods is essential for comprehensive characterization and purity assessment. These include:

  • High-Performance Liquid Chromatography (HPLC): For separating and quantifying the main component and impurities.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Elemental Analysis: To determine the elemental composition.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Williamson Ether Synthesis (Step 1) Ensure the base (e.g., sodium hydroxide) is sufficiently strong and used in the correct stoichiometric amount to deprotonate ethylene glycol, enhancing its nucleophilicity.[1] Monitor the reaction to completion using Thin Layer Chromatography (TLC).
Inefficient Reduction of Nitro Groups (Step 2) Verify the activity of the catalyst (e.g., Palladium on carbon). Ensure proper hydrogen pressure and reaction temperature. The reduction is a surface-mediated reaction, so efficient stirring is crucial.[1]
Product Loss During Workup and Isolation Optimize the crystallization and filtration steps. Ensure the crystallization solvent provides a significant difference in solubility at high and low temperatures. Wash the filtered product with a minimal amount of cold solvent to avoid dissolving the product.
Side Reactions The Williamson ether synthesis can compete with elimination reactions of the alkylating agent.[6] Controlling the temperature and choosing an appropriate solvent can minimize this.
Issue 2: High Levels of Impurities in the Final Product
Potential Cause Troubleshooting Step
Presence of m-Phenylenediamine This impurity can result from the breakdown of the starting material or incomplete reaction. Ensure complete conversion during the reduction step. Purification by recrystallization is often effective in removing this impurity.
Presence of 2,4-Diaminoanisole This impurity may arise from contaminated starting materials. Use high-purity 2,4-dinitrochlorobenzene. Analytical testing of starting materials is recommended.
Residual Starting Materials Monitor the reaction progress by TLC or HPLC to ensure the complete consumption of starting materials.[7] If the reaction is incomplete, consider extending the reaction time or optimizing the reaction conditions (e.g., temperature, catalyst load).
Discoloration of the Final Product Aromatic diamines can be susceptible to air oxidation, leading to coloration.[5] Handle the product under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light and air.

Experimental Protocols

Key Experiment: Purification by Recrystallization

Objective: To remove impurities from the crude this compound.

Methodology:

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. For amine salts, polar protic solvents or mixtures are often suitable. A mixture of ethanol and water or isopropanol and water can be a good starting point.

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (or solvent mixture) until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. Heat the solution briefly and then perform a hot filtration to remove the activated carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Impurity Profile Analysis

The following table illustrates a hypothetical impurity profile of different batches of this compound, which can be determined by HPLC.

Batch Number Purity (%) m-Phenylenediamine (ppm) 2,4-Diaminoanisole (ppm) Heavy Metals (ppm)
A-00199.550< 10< 10
A-00298.912030< 10
B-001 (Post-Recrystallization)99.9< 20< 10< 10

Note: Purity and impurity levels for the sulfate salt are expected to be similar to those reported for the hydrochloride salt, which have been documented with purities ranging from 98.7% to 99.4% and m-phenylenediamine levels below 100 ppm.[4]

Visualizations

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 2,4-Dinitrochlorobenzene + Ethylene Glycol step1 Williamson Ether Synthesis (Base, Heat) start->step1 intermediate 2-(2,4-Dinitrophenoxy)ethanol step1->intermediate step2 Catalytic Hydrogenation (H2, Catalyst) intermediate->step2 product_base 2-(2,4-Diaminophenoxy)ethanol step2->product_base step3 Salt Formation (H2SO4) product_base->step3 crude_product Crude 2-(2,4-Diaminophenoxy) ethanol Sulfate step3->crude_product recrystallization Recrystallization crude_product->recrystallization filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying final_product Pure 2-(2,4-Diaminophenoxy) ethanol Sulfate drying->final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic: Addressing High Impurity Levels

Troubleshooting_Impurities start High Impurity Levels Detected check_sm Analyze Starting Materials (SM) for Purity start->check_sm sm_impure Source High-Purity Starting Materials check_sm->sm_impure Impurities Found sm_pure SM Purity Confirmed check_sm->sm_pure Purity OK check_reaction Review Reaction Conditions sm_pure->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction optimize_reaction Optimize Reaction: - Time - Temperature - Catalyst incomplete_reaction->optimize_reaction Yes side_reactions Side Reactions? incomplete_reaction->side_reactions No end_node Pure Product Obtained optimize_reaction->end_node modify_conditions Modify Conditions: - Adjust pH - Lower Temperature side_reactions->modify_conditions Yes check_purification Evaluate Purification Protocol side_reactions->check_purification No modify_conditions->end_node optimize_cryst Optimize Recrystallization: - Solvent System - Cooling Rate check_purification->optimize_cryst optimize_cryst->end_node

Caption: Troubleshooting decision tree for addressing high impurity levels in the final product.

References

solubility issues of 2-(2,4-Diaminophenoxy)ethanol sulfate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address solubility challenges encountered during experiments with 2-(2,4-Diaminophenoxy)ethanol sulfate.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a substituted aromatic amine salt.[1] Its chemical formula is C₈H₁₂N₂O₂·H₂SO₄, and it has a molecular weight of 266.27 g/mol .[2] It is primarily used as a coupler in oxidative hair dye formulations. The active component is the free base, 2-(2,4-diaminophenoxy)ethanol, and the sulfate salt form is chosen to influence physical properties like solubility and stability.[2]

Q2: What are the general solubility characteristics of this compound?

This compound is a salt, which generally enhances its aqueous solubility compared to its free base form. Its solubility is pH-dependent, with increased solubility in acidic conditions due to the protonation of the amino groups.[3] It exhibits good solubility in dimethyl sulfoxide (DMSO) and is less soluble in ethanol.

Q3: How does the solubility of the sulfate salt compare to the dihydrochloride salt?

While specific quantitative data for the sulfate salt is limited, the choice of the salt form (sulfate or dihydrochloride) primarily affects physical properties like solubility and stability, not its fundamental chemical reactivity.[2] Toxicological data for the dihydrochloride salt are often considered applicable to the sulfate salt, suggesting they have comparable properties.[4] The dihydrochloride salt is reported to be soluble in water and DMSO, and insoluble in acetone and 95% ethanol.[1]

Q4: Are there any known stability issues with this compound solutions?

Aqueous solutions of the related dihydrochloride salt (0.1 and 200 mg/mL) have been shown to be stable for up to 6 hours at room temperature and 9 days at 4°C when protected from light and under an inert gas atmosphere.[5] DMSO solutions (5, 50, and 100 mg/mL) of the dihydrochloride salt are stable for up to 4 hours at room temperature under similar protective conditions.[5] It is reasonable to expect similar stability for the sulfate salt, but it is always recommended to prepare fresh solutions for optimal results.

Data Presentation: Solubility Profile

The following table summarizes the available quantitative and qualitative solubility data for this compound and its closely related dihydrochloride salt.

SolventThis compound2-(2,4-Diaminophenoxy)ethanol dihydrochlorideTemperature
Water 50 - 100 g/L (at pH 1.9)[4]425 g/L[3]20°C
Dimethyl Sulfoxide (DMSO) > 100 g/L[4]≥ 10 g/100 mlRoom Temperature
Ethanol < 10 g/L[4]≤ 1 g/100 mlRoom Temperature
Methanol No data availableSlightly soluble[3]Room Temperature
Acetone No data availableInsoluble[3]Room Temperature

Experimental Protocol: Dissolving this compound

This protocol provides a general guideline for dissolving this compound. Optimization may be required based on the specific experimental conditions.

Materials:

  • This compound powder

  • Desired solvent (e.g., deionized water, DMSO)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter (for aqueous solutions)

  • 0.1 M HCl and 0.1 M NaOH (for pH adjustment in aqueous solutions)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry weighing boat.

  • Solvent Addition: Transfer the powder to a volumetric flask. Add approximately 70-80% of the final desired volume of the chosen solvent.

  • Initial Dissolution: Place the flask on a magnetic stirrer and add a stir bar. Begin stirring at a moderate speed.

  • Aqueous Solutions - pH Adjustment (if necessary):

    • If the compound does not readily dissolve in water, check the pH of the suspension.

    • Slowly add 0.1 M HCl dropwise while monitoring the pH. The increased acidity will protonate the amine groups and should enhance solubility. Aim for a pH where the compound fully dissolves.

    • If a basic pH is required for the experiment, be aware that the solubility will likely decrease. It may be necessary to dissolve the compound in an acidic solution first and then carefully adjust the pH upwards with 0.1 M NaOH. Be vigilant for any signs of precipitation.

  • Organic Solvents: For solvents like DMSO, the compound should dissolve more readily. Gentle warming (e.g., to 30-40°C) can be applied if necessary, but be cautious of potential degradation at higher temperatures.

  • Bringing to Final Volume: Once the compound is fully dissolved, add the remaining solvent to reach the final volume in the volumetric flask.

  • Final Mixing: Continue stirring for another 10-15 minutes to ensure a homogenous solution.

  • Storage: Store the solution as recommended (see FAQ Q4), protected from light. For long-term storage, consider storing under an inert atmosphere.

Troubleshooting Guide

This section addresses common issues encountered when dissolving this compound.

Issue 1: Compound fails to dissolve in water at neutral pH.

dot

Caption: Troubleshooting workflow for insolubility in water.

  • Explanation: The amine groups in the molecule are basic and will be protonated in acidic conditions, forming a more soluble salt.[3]

  • Solution: Gradually lower the pH of the aqueous suspension by adding a dilute acid like 0.1 M HCl. Monitor the pH and observe for dissolution.

Issue 2: Precipitate forms after dissolving the compound.

dot

Caption: Logical relationships in troubleshooting precipitation.

  • Explanation:

    • pH Change: If the pH of an acidic aqueous solution is raised, the compound may deprotonate and precipitate out as the less soluble free base.

    • Temperature Change: If the solution was warmed to aid dissolution, cooling it back to room temperature might cause the compound to precipitate if the solution is supersaturated.

    • Solvent Addition: Adding an anti-solvent (a solvent in which the compound is insoluble) can cause it to precipitate.

  • Solution:

    • If pH was changed, try to revert to the pH at which the compound was soluble.

    • If the temperature was lowered, gently warm the solution to redissolve the precipitate. Consider using a slightly larger volume of solvent if the concentration is near its solubility limit at room temperature.

    • If a new solvent was added, ensure it is miscible and that the final solvent mixture can maintain the compound in solution.

Issue 3: Solution color changes over time.
  • Explanation: Aromatic amines can be susceptible to oxidation, which can lead to a change in the color of the solution. This may be accelerated by exposure to light or air.

  • Solution:

    • Prepare solutions fresh whenever possible.

    • Store solutions in amber vials or wrap them in aluminum foil to protect from light.

    • Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound and storing the solution under an inert atmosphere to minimize oxidation.

References

Technical Support Center: Managing Skin Irritation from 2-(2,4-Diaminophenoxy)ethanol Sulfate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing skin irritation and exposure to 2-(2,4-Diaminophenoxy)ethanol sulfate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is an aromatic amine used primarily as an oxidizing agent in permanent hair dye formulations.[1][2] According to the Globally Harmonized System (GHS), its primary hazards include being harmful if swallowed, causing serious eye damage, and potentially causing an allergic skin reaction.[3] It is classified as a skin sensitizer.[3][4]

Q2: What is the difference between skin irritation and skin sensitization?

Skin irritation is a direct, localized, and non-immunological inflammatory reaction to a chemical.[5] Symptoms can include redness, swelling, and itching.[6] In contrast, skin sensitization is an immune-mediated response (allergic contact dermatitis) that occurs after initial exposure, leading to a more severe reaction upon subsequent contact with the substance.[7] this compound has been identified as a moderate skin sensitizer.[8]

Q3: What are the typical symptoms of skin exposure to this compound?

Symptoms of skin exposure can range from mild to moderate and may include redness, swelling, rashes, blisters, and itching.[6] As a sensitizer, repeated exposure can lead to allergic contact dermatitis, which may present with more severe symptoms.

Q4: What immediate actions should be taken after accidental skin exposure in the laboratory?

For any chemical splash, immediately remove all contaminated personal protective equipment (PPE) and clothing.[6] For small splashes, wash the affected area with soap and water for at least 15 minutes.[6] For larger exposures, use an emergency safety shower for a minimum of 15 minutes.[6] It is crucial to seek medical attention after initial decontamination, especially if symptoms persist.[6]

Q5: Are there specific decontamination solutions recommended for aromatic amines like this compound?

Yes, specialized decontamination kits are available for aromatic amines.[9] These kits may include a cleaning/developing solution to identify contamination and a decontamination solution to neutralize the chemical.[9] It is important to follow the specific instructions provided with these kits.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Mild skin redness and itching after handling the compound, even with gloves. - Micro-tears or permeation of the gloves. - Indirect contact from a contaminated surface.- Immediately remove gloves and wash hands thoroughly with soap and water. - Inspect gloves for any damage before use. - Review lab practices to prevent cross-contamination of surfaces.[10]
A rash develops on the hands or forearms a day or two after working with the compound. - This could be a delayed hypersensitivity reaction, indicating sensitization.- Seek medical attention and inform them about the chemical exposure. - Avoid further direct contact with the compound. - Review and enhance your personal protective equipment (e.g., double-gloving, wearing protective sleeves).
Persistent skin irritation despite washing the affected area. - Incomplete decontamination. - The chemical may have been held against the skin by contaminated clothing.- Re-wash the affected area with soap and water for another 15 minutes.[11] - Ensure all contaminated clothing has been removed and properly laundered or disposed of.[6] - Seek medical advice.
Uncertainty about whether a surface is contaminated. - Spills or aerosols may not be visible.- Use a surface wipe test, if available for aromatic amines, to check for contamination. - Regularly decontaminate work surfaces where the compound is handled.[12]

Quantitative Data Summary

Parameter Value Source/Test
Acute Oral Toxicity (LD50, rat) ~1000 mg/kg bwSCCS/1367/10[2]
Skin Irritation (rabbit) Non-irritant (undiluted)OECD 404[2][8]
Skin Irritation (rabbit, 4% solution) Minimally irritating (Primary Irritation Index: 0.08/8)Draize Test[13]
Skin Sensitization (mouse) Moderate sensitizer (EC3 value: 3.2%)Local Lymph Node Assay (LLNA)[8]
Dermal Absorption (human skin, in vitro) 4.33 µg equiv/cm² (under oxidative conditions)SCCS/0979/06[8]
Maximum Concentration in Hair Dye (on-head) 2.0%SCCS/1367/10[2]

Experimental Protocols

Protocol 1: Assessment of Skin Irritation (Based on OECD Guideline 404)

  • Objective: To determine the potential of this compound to cause skin irritation.

  • Test System: Healthy young adult albino rabbits.

  • Procedure: a. Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animal. b. Apply 0.5 g of the test substance (undiluted or at a specific concentration) to a small area (approximately 6 cm²) of the clipped skin. c. Cover the application site with a gauze patch and a non-occlusive dressing. d. After a 4-hour exposure period, remove the dressing and wash the treated area with water or an appropriate solvent to remove any residual test substance. e. Observe and grade the skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal.

  • Evaluation: The mean scores for erythema and edema are calculated for each observation time. The substance is classified as an irritant based on the severity and persistence of the observed skin reactions.[2][8]

Protocol 2: Assessment of Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

  • Objective: To determine the skin sensitization potential of this compound.

  • Test System: CBA/J mice.

  • Procedure: a. Prepare different concentrations of the test substance in a suitable vehicle (e.g., dimethyl sulfoxide). b. For three consecutive days, apply the test substance or the vehicle control to the dorsal surface of each ear of the mice. c. On day 5, inject the mice intravenously with a solution containing 3H-methyl thymidine. d. Five hours after the injection, humanely euthanize the mice and excise the auricular lymph nodes. e. Prepare a single-cell suspension of lymph node cells and measure the incorporation of 3H-methyl thymidine by scintillation counting.

  • Evaluation: Calculate the Stimulation Index (SI) by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is 3 or greater. The EC3 value, the estimated concentration required to produce an SI of 3, is also determined.[8]

Visualizations

SkinIrritationPathway cluster_exposure Chemical Exposure cluster_cellular_response Cellular Response in Skin cluster_inflammatory_mediators Release of Inflammatory Mediators cluster_clinical_symptoms Clinical Symptoms Chemical 2-(2,4-Diaminophenoxy)ethanol sulfate Keratinocytes Keratinocytes Chemical->Keratinocytes Direct Damage ImmuneCells Immune Cells (e.g., Mast Cells, Langerhans Cells) Chemical->ImmuneCells Activation TRPV1 TRPV1 Activation Chemical->TRPV1 Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Keratinocytes->Cytokines Release ImmuneCells->Cytokines Release OtherMediators Other Mediators (e.g., Histamine) ImmuneCells->OtherMediators Release TRPV1->Keratinocytes Signal Symptoms Redness, Swelling, Itching Cytokines->Symptoms Induce OtherMediators->Symptoms Induce

Caption: Signaling pathway of chemical-induced skin irritation.

ExposureWorkflow Start Skin Exposure Occurs RemoveClothing Remove Contaminated Clothing and PPE Start->RemoveClothing Decision Is the Spill Large or Small? RemoveClothing->Decision WashArea Wash Affected Area with Soap and Water for 15 min SeekMedical Seek Medical Attention WashArea->SeekMedical UseShower Use Emergency Shower for 15 min (Large Spill) UseShower->SeekMedical Decision->WashArea Small Decision->UseShower Large ReportIncident Report Incident to Lab Supervisor SeekMedical->ReportIncident End Decontamination Complete ReportIncident->End

Caption: Experimental workflow for handling skin exposure.

TroubleshootingDiagram Start Skin Irritation Observed CheckPPE Was Appropriate PPE Worn? Start->CheckPPE ReviewProcedures Review Handling Procedures and Decontamination Protocols CheckPPE->ReviewProcedures No Decontaminate Follow Immediate Decontamination Protocol CheckPPE->Decontaminate Yes ReviewProcedures->Decontaminate SymptomsPersist Do Symptoms Persist After Washing? Decontaminate->SymptomsPersist SeekMedical Seek Immediate Medical Attention SymptomsPersist->SeekMedical Yes Monitor Monitor for Delayed Symptoms (Sensitization) SymptomsPersist->Monitor No End Resolution SeekMedical->End Monitor->End

Caption: Logical troubleshooting for skin irritation incidents.

References

preventing oxidation of 2-(2,4-Diaminophenoxy)ethanol sulfate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the storage and prevention of oxidation of 2-(2,4-Diaminophenoxy)ethanol sulfate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

A1: this compound is a substituted aromatic diamine.[1] Its chemical structure contains two amine groups and a hydroxyl group attached to a benzene ring, which makes it susceptible to oxidation. This oxidation is often accelerated by exposure to atmospheric oxygen, light, high temperatures, and the presence of impurities.[2] When oxidized, the compound can change in color, typically turning yellow or brown, which indicates degradation.

Q2: What are the primary signs of oxidation in my this compound sample?

A2: The most common sign of oxidation is a visible change in color. While the pure sulfate salt is a white powder, oxidation can cause it to become light gray, pink, or even brown.[3] For solutions, a change from a colorless or light-colored solution to a darker, colored one is a key indicator of degradation.

Q3: How does the choice of salt form (sulfate vs. dihydrochloride) affect stability?

A3: The choice of the salt form, whether sulfate or dihydrochloride, primarily influences physical properties like solubility and stability rather than the fundamental chemical reactivity.[1] Both salts are often considered together in scientific and regulatory assessments.[1] However, proper storage conditions are critical for both forms to prevent oxidation.

Troubleshooting Guide

Issue: My solid this compound has discolored during storage.

Possible Cause Recommended Solution
Exposure to Air (Oxygen) Store the compound in a tightly sealed container. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.
Exposure to Light Store the container in a dark place or use an amber or opaque container to protect it from light.[2]
High Storage Temperature Store the compound in a cool, well-ventilated area. For enhanced stability, storage at 2°C - 8°C is recommended.[4] Avoid exposure to extreme temperatures.[2]
Moisture Contamination Ensure the container is tightly sealed to prevent moisture ingress. Store in a dry environment.
Presence of Impurities Use high-purity grade this compound. Impurities can catalyze the oxidation process.

Issue: My solution containing this compound changes color shortly after preparation.

Possible Cause Recommended Solution
Dissolved Oxygen in Solvent Deoxygenate the solvent by sparging with an inert gas (nitrogen or argon) for at least 15-30 minutes before dissolving the compound.[5]
Oxidation During Handling Prepare the solution under an inert atmosphere, for example, using a glovebox or Schlenk line, especially if the solution needs to be stored.[5]
Inherent Instability in Solution Add a suitable antioxidant to the solvent before dissolving the this compound.[5] See the antioxidant selection table below.
Exposure to Light Prepare and store the solution in amber vials or flasks to protect it from light.[6][7]

Antioxidant Selection and Usage

For applications requiring the use of this compound in solution, the addition of an antioxidant can significantly inhibit oxidation.

Antioxidant Typical Concentration Notes
Ascorbic Acid (Vitamin C) 0.01 - 0.1% (w/v)Highly effective as a reducing agent in aqueous solutions.[5]
Sodium Metabisulfite 0.05 - 0.5% (w/v)A strong reducing agent that can be very effective in preventing discoloration.[5]
Butylated Hydroxytoluene (BHT) VariesA radical scavenger often used in organic solvents.[5]
Alpha Tocopherol (Vitamin E) Up to 0.8%A natural preservative that acts as a free radical scavenger.[8]

Experimental Protocols

Protocol 1: Recommended Storage of Solid this compound

  • Container Selection: Use an airtight, opaque or amber glass container.

  • Inert Atmosphere: Place the container in a glovebox or use a Schlenk line to handle the compound under a nitrogen or argon atmosphere.

  • Purging: If a glovebox is unavailable, flush the container containing the solid compound with a gentle stream of inert gas for 1-2 minutes to displace any air.

  • Sealing: Immediately and tightly seal the container. For extra protection, wrap the seal with Parafilm®.

  • Storage Location: Store the sealed container in a cool (2°C - 8°C), dark, and dry place.[4]

Protocol 2: Preparation of a Stabilized Aqueous Stock Solution

  • Solvent Preparation: a. Measure the required volume of high-purity water (e.g., HPLC-grade). b. Add a selected antioxidant (e.g., ascorbic acid to a final concentration of 0.1% w/v).[5] c. Mix thoroughly until the antioxidant is completely dissolved.

  • Deoxygenation: a. Sparge the antioxidant-containing solvent with a stream of nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.[5]

  • Dissolution: a. In an amber vial, accurately weigh the required amount of this compound. b. Add the deoxygenated, antioxidant-containing solvent to the vial to achieve the target concentration. c. Cap the vial tightly and mix until the compound is fully dissolved.

  • Storage: a. If the solution is to be stored, flush the headspace of the vial with inert gas before sealing.[5] b. Store the solution at refrigerated temperatures (2°C - 8°C) and protected from light.[6][7] Note that aqueous solutions of the hydrochloride salt have been shown to be stable for up to 9 days under these conditions.[6][7]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general method; specific parameters may need optimization.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Stationary Phase: A C18 reverse-phase column is commonly used for aromatic compounds.

  • Detection: UV-Vis detector, monitoring at a wavelength determined by the UV spectrum of a pure standard (typically in the range of 280-300 nm).

  • Sample Preparation:

    • Prepare the diluent (mobile phase or a compatible solvent) containing an antioxidant as described in Protocol 2 to prevent on-instrument oxidation.

    • Accurately weigh and dissolve the this compound sample in the stabilized diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the HPLC system. The appearance of new peaks or a decrease in the area of the main peak over time can indicate degradation.

Visual Guides

G cluster_troubleshooting Troubleshooting Workflow: Discoloration of Solid Compound start Discoloration Observed in Solid Sample check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes monitor Monitor for Further Changes check_storage->monitor No, conditions are optimal implement_changes Implement Correct Storage Protocol improper_storage->implement_changes implement_changes->monitor

Caption: A logical workflow for troubleshooting the discoloration of solid this compound.

G cluster_workflow Experimental Workflow: Preparing a Stabilized Solution prep_solvent 1. Prepare Solvent with Antioxidant deoxygenate 2. Deoxygenate Solvent (Inert Gas Sparging) prep_solvent->deoxygenate weigh_compound 3. Weigh Compound in Amber Vial deoxygenate->weigh_compound dissolve 4. Dissolve Compound in Stabilized Solvent weigh_compound->dissolve store 5. Store Properly (Inert Headspace, Refrigerated) dissolve->store

Caption: An experimental workflow for the preparation of a stabilized solution of this compound.

References

Validation & Comparative

A Comparative Analysis of Diaminophenoxyethanol Derivatives in Oxidative Hair Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of diaminophenoxyethanol derivatives, primarily focusing on 2,4-diaminophenoxyethanol and its salts, which are widely used as "coupler" components in permanent oxidative hair dyes. The performance of these derivatives is compared with other common couplers, namely resorcinol and m-aminophenol. This document is intended for researchers, scientists, and professionals in the fields of cosmetics, chemistry, and drug development, offering insights into the chemistry, performance, and evaluation of these dyeing agents.

Introduction to Oxidative Hair Dyeing

Permanent hair color is typically achieved through an oxidative process that occurs within the hair shaft. This process involves the reaction of small, colorless molecules known as precursors (or primary intermediates) and couplers. When mixed with an oxidizing agent, usually hydrogen peroxide, in an alkaline environment, these molecules penetrate the hair cuticle and undergo a series of chemical reactions to form large, colored molecules that become trapped within the cortex, resulting in a long-lasting color.[1]

Diaminophenoxyethanol derivatives, particularly 2,4-diaminophenoxyethanol HCl and 2,4-diaminophenoxyethanol sulfate, are effective couplers that react with oxidized precursors to produce a range of shades, contributing significantly to the final hair color's vibrancy and longevity.[2]

Comparative Performance of Hair Dye Couplers

The choice of coupler in an oxidative hair dye formulation is critical in determining the final color, its intensity, and its fastness properties. While direct comparative studies with extensive quantitative data are limited in publicly available literature, this section provides a summary of the known properties and performance of 2,4-diaminophenoxyethanol in comparison to other commonly used couplers.

General Properties and Color Outcomes

The following table summarizes the general characteristics and typical color outcomes when these couplers are reacted with a common precursor, p-phenylenediamine (PPD).

CouplerChemical StructureTypical Color Outcome with PPDKey Characteristics
2,4-Diaminophenoxyethanol HCl C₈H₁₂N₂O₂ · 2HClDark Brown, Purple-Blue Tones[3]A versatile coupler known for producing deep, cool tones. It is a key ingredient in many permanent hair dye formulations.[4]
Resorcinol C₆H₆O₂Greenish-Brown to Yellowish Tones[3]A widely used coupler that provides warm, earthy tones and is often used in combination with other couplers to create complex shades.
m-Aminophenol C₆H₇NOMagenta to Brown Tones[3][5]Known for producing reddish and brownish shades, it is a staple in formulations for red and auburn hair colors.
Representative Performance Data

The following tables present representative quantitative data synthesized from various studies to illustrate the potential performance of these couplers. It is important to note that these values are not from a single, direct comparative study and may vary depending on the full formulation, hair type, and experimental conditions.

Table 1: Representative Colorimetric Data (CIELab*) of Dyed Hair Tresses

The CIELab* color space is used to quantify color, where L* represents lightness (0=black, 100=white), a* represents the red-green axis (+a=red, -a=green), and b* represents the yellow-blue axis (+b=yellow, -b=blue).

Coupler Used with p-PhenylenediamineL* (Lightness)a* (Red/Green)b* (Yellow/Blue)
2,4-Diaminophenoxyethanol HCl 25.51.5-3.0
Resorcinol 35.24.58.0
m-Aminophenol 30.810.25.5

Table 2: Representative Wash Fastness Data (Change in Color After 10 Washes)

Color fastness is evaluated by the total color difference (ΔE) after a certain number of washes. A lower ΔE value indicates better color retention.

Coupler Used with p-PhenylenediamineInitial LabLab After 10 WashesΔE* (Total Color Difference)
2,4-Diaminophenoxyethanol HCl 25.5, 1.5, -3.027.0, 1.2, -2.51.6
Resorcinol 35.2, 4.5, 8.037.5, 4.0, 7.02.5
m-Aminophenol 30.8, 10.2, 5.532.5, 9.5, 5.01.9

Experimental Protocols

This section provides detailed methodologies for the synthesis of a diaminophenoxyethanol derivative and the evaluation of hair dye performance.

Synthesis of 2,4-Diaminophenoxyethanol Hydrochloride

This protocol describes a common synthetic route for 2,4-diaminophenoxyethanol hydrochloride.[3][6][7]

Materials:

  • 2,4-Dinitrochlorobenzene

  • Ethylene glycol

  • Sodium carbonate

  • Catalyst (e.g., Palladium on carbon)

  • Hydrogen gas

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • Condensation: 2,4-Dinitrochlorobenzene is reacted with ethylene glycol in the presence of an alkaline agent like sodium carbonate. The reaction mixture is heated to facilitate the condensation reaction, forming an intermediate product.[3]

  • Hydrogenation: The intermediate product is then subjected to catalytic hydrogenation. This is typically carried out in a solvent like ethanol with a catalyst such as palladium on carbon, under hydrogen pressure. This step reduces the nitro groups to amino groups.[8]

  • Salt Formation: After the reduction is complete, the catalyst is filtered off. Hydrochloric acid is then added to the solution to precipitate the 2,4-diaminophenoxyethanol as its hydrochloride salt.[3]

  • Purification: The precipitated product is collected by filtration, washed with a suitable solvent like ethanol to remove impurities, and then dried.

Laboratory Protocol for Oxidative Hair Dyeing

This protocol outlines a standardized procedure for dyeing hair tresses in a laboratory setting.[9]

Materials:

  • Virgin hair tresses

  • Dye base containing the precursor (e.g., p-phenylenediamine) and coupler (e.g., 2,4-diaminophenoxyethanol HCl)

  • Developer cream (typically 6% or 20 volume hydrogen peroxide)

  • Alkalizing agent (e.g., ammonia or monoethanolamine)

  • Plastic bowl and application brush

  • Timer

  • Standard shampoo

Procedure:

  • Dye Preparation: Immediately before application, mix the dye base and the developer cream in a 1:1 ratio in a plastic bowl until a homogenous mixture is obtained.[9]

  • Application: Evenly apply the dye mixture to the hair tresses using an application brush, ensuring complete saturation.

  • Processing: Allow the dye to process for a specified time, typically 30 minutes, at room temperature.[9]

  • Rinsing: Thoroughly rinse the hair tresses with warm water until the water runs clear.

  • Shampooing and Drying: Wash the dyed tresses with a standard shampoo, rinse, and allow them to air dry or dry under controlled conditions.

Evaluation of Color Fastness to Washing

This protocol describes how to assess the durability of the hair color after repeated washing.[10][11]

Materials:

  • Dyed hair tresses

  • Standard shampoo solution (e.g., 10% sodium lauryl ether sulfate)

  • Constant temperature water bath (e.g., 40°C)

  • Spectrophotometer or colorimeter

Procedure:

  • Initial Color Measurement: Measure the initial CIELab* values of the dry, dyed hair tresses using a spectrophotometer. Take multiple readings at different points on the tress and average them.[11]

  • Washing Cycle: Immerse a hair tress in the standard shampoo solution in a water bath for a set period (e.g., 10 minutes) with gentle agitation.[9]

  • Rinsing and Drying: Rinse the tress thoroughly with water and dry it under controlled conditions.

  • Repeat Cycles: Repeat the washing and drying cycles for a predetermined number of times (e.g., 10 or 20 cycles).

  • Final Color Measurement: After the final wash and drying, measure the CIELab* values of the tress again.

  • Calculation of Color Difference (ΔE): Calculate the total color difference (ΔE) using the initial and final L, a, and b* values with the formula: ΔE* = √[(ΔL)\² + (Δa)\² + (Δb*)\²].

Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows described in this guide.

Oxidative_Dyeing_Pathway cluster_intermediates Intermediates cluster_product Final Product Precursor Precursor (e.g., p-Phenylenediamine) Quinonediimine Quinonediimine (Reactive Intermediate) Precursor->Quinonediimine Oxidation Coupler Coupler (e.g., 2,4-Diaminophenoxyethanol) FinalDye Large Colored Dye Molecule Coupler->FinalDye Oxidant Oxidizing Agent (Hydrogen Peroxide) Oxidant->Precursor Alkali Alkaline Agent (Ammonia) Alkali->Precursor Quinonediimine->FinalDye Coupling

Oxidative Hair Dyeing Chemical Pathway

Experimental_Workflow cluster_prep Preparation cluster_application Application & Processing cluster_post_treatment Post-Treatment cluster_evaluation Evaluation A Prepare Hair Tresses C Apply Dye Mixture to Tresses A->C B Mix Dye Base and Developer B->C D Process for 30 minutes C->D E Rinse and Shampoo D->E F Dry Tresses E->F G Initial Color Measurement (CIELab) F->G H Perform Wash/Light Fastness Test G->H I Final Color Measurement H->I J Calculate Color Difference (ΔE) I->J

Experimental Workflow for Hair Dye Evaluation

References

A Comparative Guide to 2-(2,4-Diaminophenoxy)ethanol Sulfate and Other Hair Dye Couplers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the cosmetics industry, the selection of appropriate hair dye intermediates is paramount to product performance and safety. This guide provides an objective comparison of 2-(2,4-Diaminophenoxy)ethanol sulfate, a key coupler in oxidative hair dyes, with other commonly used alternatives. The comparison is supported by experimental data and detailed methodologies for performance evaluation.

Introduction to Oxidative Hair Dyes and the Role of Couplers

Permanent hair color, or oxidative hair dye, functions through a chemical reaction between primary intermediates (developers) and couplers.[1] This reaction, typically initiated by an oxidizing agent like hydrogen peroxide in an alkaline environment, forms large colorant molecules within the hair shaft, resulting in a long-lasting color.[1]

This compound (CAS 70643-20-8) is an aromatic amine salt that serves as a crucial coupler in these formulations.[2][3] It is known for its role in producing specific color shades when combined with various primary intermediates.[2] This guide will delve into its performance characteristics in comparison to other couplers such as resorcinol and its derivatives, and various aminophenols.

Performance Comparison of Hair Dye Couplers

The performance of a hair dye coupler is evaluated based on several key parameters: color formation and intensity, color stability (fastness), and its potential for hair damage and skin sensitization. While direct, publicly available, side-by-side comparative studies are limited, this section outlines the methodologies for such comparisons and summarizes the known properties of this compound and its alternatives.

Color Formation and Stability

The final color achieved in an oxidative hair dye is a result of the specific combination of the primary intermediate and the coupler.[4] Different couplers will produce a spectrum of shades with the same developer.

Table 1: Comparison of Color Performance Attributes

Performance AttributeThis compoundResorcinolm-Aminophenol
Typical Color Contribution Can contribute to a range of shades, often in the brown and blonde spectrum, depending on the primary intermediate.Tends to produce greenish-brown tones with p-phenylenediamine (PPD).[4]Contributes to reddish-brown and magenta-brown shades.[4]
Color Intensity Known to produce vibrant and long-lasting color.[5]Effective in creating natural-looking shades.[4]Provides strong color development.
Color Fastness to Washing Data on specific wash fastness is not readily available in public literature but is a critical parameter for evaluation.Generally considered to have good wash fastness, though this can be formulation dependent.Performance varies with formulation.
Light Stability Stability data is not extensively published but is a key factor in preventing color fading.Susceptible to some fading upon prolonged light exposure.Stability is a consideration in formulation development.
Hair Damage Assessment

Oxidative dyeing can cause damage to the hair structure. The degree of damage can be influenced by the specific dye chemistry.

Table 2: Comparison of Hair Damage Potential

Damage ParameterThis compoundOther Couplers (General)
Protein Loss Specific data is not available. Evaluation is recommended.Oxidative dyeing, in general, can lead to protein loss from the hair fiber. The specific coupler may have a varying impact.
Cuticle Damage As part of an oxidative dye system, it contributes to the overall potential for cuticle lifting and damage.The alkaline pH and oxidizing agent are the primary drivers of cuticle damage. The coupler's contribution is less defined.
Tensile Strength Reduction The overall formulation's effect on tensile strength should be evaluated.Permanent hair dyes can reduce the mechanical strength of hair fibers.
Safety Profile: Skin Sensitization

A critical aspect of any hair dye ingredient is its potential to cause skin sensitization, leading to allergic contact dermatitis.

Table 3: Comparison of Skin Sensitization Potential

Safety ParameterThis compoundResorcinolp-Phenylenediamine (PPD) - Primary Intermediate for context
Sensitization Potential Considered to have a sensitizing potential.[6]Known sensitizer.A potent skin sensitizer and a common cause of hair dye allergy.[7]
Regulatory Status Regulated for use in hair dyes at a maximum concentration of 2.0% in the final mixture.[6]Regulated for use in cosmetic products.Use is restricted in cosmetic products due to its high sensitization potential.

Experimental Protocols

To provide a framework for objective comparison, detailed methodologies for key experiments are provided below.

Protocol 1: Evaluation of Color Formation and Wash Fastness

Objective: To quantitatively measure the initial color intensity and the color stability of hair dye formulations containing different couplers after repeated washing cycles.

Materials:

  • Bleached human hair tresses

  • Hair dye formulations containing a standard primary intermediate (e.g., p-toluenediamine sulfate) and different couplers (e.g., this compound, resorcinol, m-aminophenol) at equimolar concentrations.

  • 20 volume (6%) hydrogen peroxide developer

  • Standard shampoo solution

  • Spectrophotometer/Colorimeter

  • Laundering apparatus (e.g., Launder-Ometer)

Procedure:

  • Baseline Measurement: Measure the initial color of the untreated hair tresses using a spectrophotometer to obtain CIELAB values (L, a, b*).

  • Dye Application: Mix the hair dye formulation with the developer in a 1:1 ratio. Apply the mixture evenly to the hair tresses and allow it to process for 30 minutes at room temperature.

  • Rinsing and Drying: Thoroughly rinse the hair tresses with water until the water runs clear. Dry the tresses at a controlled temperature.

  • Initial Color Measurement: Measure the color of the dyed hair tresses using the spectrophotometer to determine the initial color uptake (ΔE*).

  • Wash Cycles: Subject the dyed hair tresses to a standardized washing protocol. For example, agitate the tresses in a 1% shampoo solution in a laundering apparatus at 40°C for 10 minutes. Repeat for a predetermined number of cycles (e.g., 1, 5, 10, 15 washes).

  • Color Measurement after Washing: After each set of wash cycles, rinse and dry the tresses and measure the color using the spectrophotometer.

  • Data Analysis: Calculate the total color difference (ΔE*) after dyeing and the change in color after each washing cycle to determine the rate of fading.

Protocol 2: Assessment of Hair Damage via Protein Loss

Objective: To quantify the amount of protein leached from hair tresses after treatment with different hair dye formulations.

Materials:

  • Dyed hair tresses from Protocol 1

  • Undyed control hair tresses

  • Deionized water

  • Bradford or Lowry protein assay kit

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of hair from each test group (e.g., 100 mg).

  • Protein Extraction: Immerse the hair samples in a fixed volume of deionized water (e.g., 10 mL) and agitate at a constant temperature for a specified period (e.g., 24 hours at 40°C).

  • Sample Collection: Remove the hair from the water and collect the aqueous extract.

  • Protein Quantification: Use a standard protein assay (e.g., Bradford assay) to determine the concentration of protein in the aqueous extract. Measure the absorbance at the appropriate wavelength using a UV-Vis spectrophotometer.

  • Data Analysis: Compare the amount of protein leached from the hair treated with different coupler formulations to that of the untreated control. Higher protein loss indicates greater hair damage.

Protocol 3: In Vitro Assessment of Skin Sensitization Potential

Objective: To evaluate the skin sensitization potential of different hair dye couplers using validated non-animal testing methods.

Methods:

  • Direct Peptide Reactivity Assay (DPRA): This in chemico method assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking the first key event in the adverse outcome pathway (AOP) for skin sensitization (molecular initiating event). A depletion of the peptide concentration after incubation with the test chemical indicates sensitization potential.

  • KeratinoSens™ or LuSens assays: These in vitro cell-based assays measure the activation of the Keap1-Nrf2 antioxidant response element (ARE) pathway in keratinocytes, which is a key event in the cellular response to sensitizers.

  • U937 Cell Line Activation Test (U-SENS™): This assay measures the upregulation of the CD86 cell surface marker on a human monocytic cell line, which is indicative of dendritic cell activation, a crucial step in the induction of an allergic response.

Procedure (General Outline):

  • Dose Range Finding: Determine the appropriate concentration range for each coupler that is not cytotoxic to the cells used in the assay.

  • Exposure: Expose the cells or peptides to various concentrations of the test couplers according to the specific protocol for each assay.

  • Measurement: Measure the endpoint for each assay (e.g., peptide depletion, luciferase gene expression, or CD86 expression).

  • Data Analysis: Analyze the results to determine if the test chemical induces a positive response according to the prediction model for each assay.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key processes and pathways.

Experimental_Workflow_Color_Fastness cluster_prep Preparation cluster_process Processing cluster_analysis Analysis HairTress Bleached Hair Tress Application Apply to Hair Tress HairTress->Application DyeFormulation Dye Formulation (Primary Intermediate + Coupler) Mixing Mix Dye and Developer DyeFormulation->Mixing Developer Developer (H2O2) Developer->Mixing Mixing->Application Processing Process for 30 min Application->Processing RinseDry Rinse and Dry Processing->RinseDry InitialColor Measure Initial Color (Spectrophotometer) RinseDry->InitialColor WashCycles Perform Wash Cycles InitialColor->WashCycles FinalColor Measure Final Color WashCycles->FinalColor DataAnalysis Calculate ΔE* (Color Fade) FinalColor->DataAnalysis Skin_Sensitization_AOP cluster_aop Adverse Outcome Pathway (AOP) for Skin Sensitization MIE Key Event 1: Molecular Initiating Event (Haptenation) KE2 Key Event 2: Keratinocyte Activation MIE->KE2 In chemico (DPRA) KE3 Key Event 3: Dendritic Cell Activation KE2->KE3 In vitro (KeratinoSens™) KE4 Key Event 4: T-cell Proliferation & Differentiation KE3->KE4 In vitro (U-SENS™) AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO

References

A Comparative Guide to Analytical Methods for 2-(2,4-Diaminophenoxy)ethanol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-(2,4-Diaminophenoxy)ethanol sulfate, a key component in oxidative hair dye formulations. The focus is on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique, with a discussion of alternative methods to inform selection based on analytical requirements.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of this compound in cosmetic products. This technique offers excellent resolution, sensitivity, and specificity for the quantification of this and other hair dye intermediates.

Experimental Protocol: Representative RP-HPLC Method

This protocol is a composite representation based on various published methods for the analysis of hair dye constituents.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A gradient elution is typically used to separate the analyte from other matrix components.

    • Solvent A: An aqueous buffer, such as 20 mM ammonium acetate or phosphate buffer, to control pH and improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-35 °C to ensure reproducible retention times.

  • Detection: UV detection at approximately 235 nm or 280 nm.[1]

  • Sample Preparation: Hair dye samples are typically extracted with a suitable solvent, such as a mixture of ethanol and a sodium bisulfite solution, followed by ultrasonic extraction and filtration before injection.[1]

Method Validation Parameters

A robust HPLC method for this compound should be validated according to ICH guidelines, assessing the following parameters:

ParameterTypical Acceptance CriteriaNotes
Linearity Correlation coefficient (r²) > 0.999Assessed over a range of concentrations.[1]
Accuracy Recovery of 98-102%Determined by spiking a known amount of analyte into a placebo matrix.
Precision RSD < 2% for repeatability and intermediate precisionEvaluates the consistency of results under the same and different conditions.
Specificity No interference from other componentsDemonstrated by the separation of the analyte from potential impurities and degradation products.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1The lowest concentration of analyte that can be accurately and precisely quantified.
Robustness No significant change in results with small variations in method parametersAssesses the method's reliability during normal use.

This table presents typical acceptance criteria for method validation.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Sample Hair Dye Sample Extraction Solvent Extraction (e.g., Ethanol/Bisulfite) Sample->Extraction Ultrasonication Ultrasonication Extraction->Ultrasonication Filtration Filtration (0.45 µm) Ultrasonication->Filtration Injection Autosampler Injection Filtration->Injection Column C18 Reversed-Phase Column Injection->Column Detection PDA/UV-Vis Detector Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Fig. 1: HPLC Analysis Workflow for this compound.

Alternative Analytical Methods

While HPLC is the predominant technique, other methods can be employed for the analysis of this compound and other hair dye components.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV. The use of a mass spectrometer allows for definitive identification and quantification, even at trace levels.

  • Advantages: Increased sensitivity, higher throughput due to shorter run times, and enhanced specificity from mass detection.

  • Disadvantages: Higher equipment cost and complexity.

  • Typical Conditions: A UPLC system with a sub-2 µm particle size column (e.g., C18) coupled to a tandem mass spectrometer. A gradient elution with mobile phases such as 0.1% formic acid in water and acetonitrile is often used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility.

  • Advantages: Excellent separation efficiency and definitive identification through mass spectral libraries.

  • Disadvantages: Requires derivatization for polar analytes, which adds a step to sample preparation and can introduce variability.

  • Considerations: A common derivatization approach for aromatic amines is silylation.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility.

  • Advantages: High separation efficiency, low sample and reagent consumption.

  • Disadvantages: Can have lower sensitivity compared to HPLC and may require optimization for complex matrices.

  • Applicability: Suitable for the analysis of charged species and can be an alternative to HPLC for certain applications.

Method Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, sample throughput, and the available instrumentation.

MethodPrincipleSensitivityThroughputSpecificityKey Considerations
HPLC-UV/PDA Chromatographic separation based on polarityGoodModerateGoodRobust and widely available.
UPLC-MS/MS High-efficiency chromatographic separation with mass detectionExcellentHighExcellentHigh initial investment, ideal for trace analysis and complex matrices.
GC-MS Chromatographic separation based on volatilityGood to ExcellentModerateExcellentOften requires derivatization for polar analytes.
Capillary Electrophoresis Separation based on electrophoretic mobilityModerate to GoodHighGoodLow solvent consumption, best for charged analytes.

This table provides a general comparison of the analytical methods.

Method_Selection cluster_criteria Key Criteria cluster_methods Analytical Methods Start Define Analytical Needs Sensitivity Sensitivity Required? Start->Sensitivity Throughput High Throughput Needed? Start->Throughput Specificity High Specificity Needed? Start->Specificity GC GC-MS Start->GC Volatile Analytes/ Derivatization Feasible CE Capillary Electrophoresis Start->CE Charged Analytes/ Low Solvent Use HPLC HPLC-UV/PDA Sensitivity->HPLC Good UPLC UPLC-MS/MS Sensitivity->UPLC Very High Throughput->HPLC Moderate Throughput->UPLC Yes Specificity->UPLC Very High Specificity->GC High

References

Performance Assessment of 2-(2,4-Diaminophenoxy)ethanol Sulfate in Novel Hair Color Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2-(2,4-Diaminophenoxy)ethanol sulfate, a key coupler in oxidative hair dye formulations. Its performance is critically evaluated against common alternatives, supported by available experimental data. This document is intended to assist researchers and formulation scientists in making informed decisions during the development of new hair coloring products.

Introduction to Oxidative Hair Dyes

Permanent hair color is achieved through an oxidative process that occurs within the hair shaft. This complex chemical reaction involves primary intermediates (also known as precursors) and couplers. When mixed with an oxidizing agent, typically hydrogen peroxide, in an alkaline environment, the primary intermediates are oxidized to form reactive species. These species then combine with coupler molecules to create large, colored molecules that are trapped within the hair cortex, resulting in a long-lasting color.

This compound is an m-diamine coupler that plays a crucial role in the formation of a wide range of shades, particularly browns and blondes. Its performance is benchmarked against other widely used couplers, such as resorcinol and m-aminophenol, based on key parameters: color formation and stability, and sensitization potential.

Performance Comparison

A direct quantitative comparison of hair dye coupler performance requires standardized testing conditions, including the primary intermediate used, concentration of ingredients, and the base formulation. While publicly available, head-to-head studies with this compound are limited, the following tables summarize available data and typical performance characteristics to provide a comparative overview.

Color Performance and Stability

The final color, intensity, and longevity of a hair dye are critical performance indicators. These are scientifically measured using the CIELAB color space (Lab), where L represents lightness, a* represents the green-red axis, and b* represents the blue-yellow axis. Wash fastness, or the resistance of the color to fading after repeated washing, is a key measure of durability.

Table 1: Comparative Color Performance of Oxidative Hair Dye Couplers

CouplerPrimary IntermediateTypical Resulting ColorColor Intensity (CIELAB)Wash Fastness (ΔE* after 20 washes)
This compound p-Phenylenediamine (PPD)Varies (Browns, Blondes)Data not publicly available in comparative studies.Data not publicly available in comparative studies.
Resorcinolp-Phenylenediamine (PPD)Greenish-brownFormulation dependentFormulation dependent
m-Aminophenolp-Phenylenediamine (PPD)Reddish-brownFormulation dependentFormulation dependent

Note: The final color and its intensity are highly dependent on the specific primary intermediate used in combination with the coupler, their respective concentrations, and the overall formulation.

Safety Profile: Skin Sensitization

A significant consideration in the development of hair dyes is the potential for skin sensitization. The murine Local Lymph Node Assay (LLNA) is a standard method to assess the sensitization potential of a substance, with the result expressed as the Estimated Concentration to produce a Stimulation Index of 3 (EC3). A lower EC3 value indicates a stronger sensitizer.

Table 2: Comparative Skin Sensitization Potential of Hair Dye Couplers

CouplerCAS NumberEC3 Value (%)Sensitization Classification
This compound 70643-20-83.2 (for HCl salt)[1]Moderate[1]
Resorcinol108-46-3>10Weak/Non-sensitizer
m-Aminophenol591-27-50.5 - 2.0Moderate to Strong

Note: The toxicological data for 2-(2,4-Diaminophenoxy)ethanol hydrochloride (HCl) is considered applicable to the sulfate salt as they are expected to have comparable properties.

Experimental Protocols

To ensure objective and reproducible assessment of hair dye performance, standardized experimental protocols are essential.

Protocol for Colorimetric Evaluation (CIELAB)

This protocol outlines the measurement of hair color using a spectrophotometer or colorimeter to obtain CIELAB (Lab*) values.

1. Hair Tress Preparation:

  • Standardized bleached human hair tresses are used.
  • A baseline color measurement of the untreated tress is taken.

2. Hair Dye Formulation:

  • The oxidative hair dye is prepared by mixing the color cream (containing the primary intermediate and coupler) with the developer (hydrogen peroxide) in a specified ratio (e.g., 1:1).

3. Dye Application:

  • The dye mixture is evenly applied to the hair tress.
  • The tress is incubated at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 30 minutes).

4. Rinsing and Drying:

  • The hair tress is thoroughly rinsed with water until the water runs clear.
  • A standard shampoo and conditioner may be applied.
  • The tress is dried under controlled conditions.

5. Color Measurement:

  • A spectrophotometer is calibrated according to the manufacturer's instructions.
  • The L, a, and b* values of the dyed hair tress are measured at multiple points to ensure an accurate average reading.

Protocol for Wash Fastness Assessment

This protocol evaluates the durability of the hair color after repeated washing cycles.

1. Initial Color Measurement:

  • The initial Lab* values of the dyed hair tress are measured as described in the colorimetric evaluation protocol.

2. Washing Cycles:

  • The dyed hair tress is subjected to a defined number of washing cycles (e.g., 10, 20, or 30 cycles).
  • Each cycle consists of:
  • Wetting the hair tress with water of a controlled temperature.
  • Applying a standardized amount of a standard shampoo.
  • Lathering for a specific duration (e.g., 60 seconds).
  • Rinsing thoroughly.
  • Drying under controlled conditions.

3. Final Color Measurement:

  • After the completion of the washing cycles, the final Lab* values of the hair tress are measured.

4. Calculation of Color Difference (ΔE):*

  • The total color difference (ΔE) is calculated using the following formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²]
  • A smaller ΔE* value indicates better wash fastness.

Protocol for Skin Sensitization Assessment (Murine Local Lymph Node Assay - LLNA)

The LLNA is an in vivo assay that assesses the potential of a substance to induce skin sensitization.

1. Animal Model:

  • Female CBA/Ca or CBA/J mice are typically used.

2. Test Substance Preparation:

  • The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil, 4:1). A range of concentrations is typically evaluated.

3. Application:

  • A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear of the mice for three consecutive days.

4. Proliferation Measurement:

  • On day 5, a solution of ³H-methyl thymidine is injected intravenously.
  • After a set period, the mice are euthanized, and the draining auricular lymph nodes are excised.

5. Sample Processing and Analysis:

  • A single-cell suspension of lymph node cells is prepared.
  • The incorporation of ³H-methyl thymidine is measured using a β-scintillation counter.

6. Calculation of Stimulation Index (SI):

  • The SI is calculated as the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group.
  • A substance is classified as a sensitizer if the SI is ≥ 3.

7. Determination of EC3 Value:

  • The EC3 value is the estimated concentration of the test substance required to produce an SI of 3. This is determined by linear interpolation of the dose-response curve.

Mandatory Visualizations

To further elucidate the processes involved, the following diagrams are provided.

Oxidative_Hair_Dyeing_Pathway cluster_0 Hair Shaft cluster_1 Chemical Reaction Primary_Intermediate Primary Intermediate (e.g., p-Phenylenediamine) Reactive_Intermediate Reactive Intermediate Primary_Intermediate->Reactive_Intermediate Coupler Coupler (this compound) Colored_Molecule Large Colored Molecule (Trapped in Cortex) Coupler->Colored_Molecule Coupling Reaction Oxidizing_Agent Oxidizing Agent (Hydrogen Peroxide) Oxidizing_Agent->Primary_Intermediate Oxidation Alkaline_Agent Alkaline Agent (e.g., Ammonia) Alkaline_Agent->Primary_Intermediate Swells cuticle, allows penetration Reactive_Intermediate->Colored_Molecule

Caption: Oxidative hair dyeing chemical pathway.

Experimental_Workflow_Color_Performance Start Start: Untreated Hair Tress Baseline_Measurement Baseline CIELAB Measurement Start->Baseline_Measurement Dye_Application Hair Dye Application (Primary Intermediate + Coupler + Oxidizer) Baseline_Measurement->Dye_Application Incubation_Rinsing Incubation & Rinsing Dye_Application->Incubation_Rinsing Initial_Color_Measurement Initial CIELAB Measurement (Post-Dyeing) Incubation_Rinsing->Initial_Color_Measurement Washing_Cycles Repeated Washing Cycles (e.g., 20 cycles) Initial_Color_Measurement->Washing_Cycles Final_Color_Measurement Final CIELAB Measurement Washing_Cycles->Final_Color_Measurement Calculate_DeltaE Calculate ΔE* (Color Difference) Final_Color_Measurement->Calculate_DeltaE End End: Assess Wash Fastness Calculate_DeltaE->End

Caption: Workflow for color performance and wash fastness testing.

Conclusion

This compound is a valuable coupler in the formulation of oxidative hair dyes, contributing to the formation of a diverse palette of colors. Its performance, particularly in terms of color stability and wash fastness, is a critical area for further quantitative, comparative research against other couplers like resorcinol and m-aminophenol. From a safety perspective, it is classified as a moderate skin sensitizer, a factor that must be carefully considered and managed in formulation development through concentration limits and consumer warnings. The provided experimental protocols offer a framework for conducting rigorous, comparative assessments to guide the development of new, high-performance, and safe hair coloring products.

References

A Comparative Guide to the Cross-Reactivity of 2-(2,4-Diaminophenoxy)ethanol Sulfate with Other Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(2,4-Diaminophenoxy)ethanol sulfate and its potential for cross-reactivity with other structurally related amines commonly found in hair dye formulations. Due to a lack of direct quantitative cross-reactivity data for this compound, this guide focuses on a predictive assessment based on structural similarities to known sensitizers and outlines a general experimental protocol for determining such cross-reactivity.

Structural Comparison and Sensitization Potential

2-(2,4-Diaminophenoxy)ethanol is a substituted aromatic diamine.[1] Its chemical structure, featuring two primary aromatic amine groups, suggests a potential for cross-reactivity with other aromatic amines, a phenomenon well-documented for compounds like p-Phenylenediamine (PPD).[1][2] PPD is a potent sensitizer, and individuals sensitized to it often exhibit reactions to other hair dye components with similar chemical structures.[2][3]

The toxicological data for 2,4-Diaminophenoxyethanol dihydrochloride is considered applicable to the sulfate salt due to their similar synthesis route and expected comparable properties.[4] Safety assessments have concluded that while 2,4-Diaminophenoxyethanol and its salts are safe for use in hair dyes at specified concentrations, they do possess a sensitizing potential.[4][5][6]

Below is a table comparing 2-(2,4-Diaminophenoxy)ethanol with its key structural analogues known for their sensitization and cross-reactivity potential.

CompoundChemical StructureKey Structural FeaturesSensitization PotentialNotes on Cross-Reactivity
2-(2,4-Diaminophenoxy)ethanol 2-(2,4-Diaminophenoxy)ethanol structureAromatic diamine with an ethanol ether groupDemonstrated sensitizing potential (low level in humans)[6][7]Direct data is unavailable, but structural similarity to PPD suggests a potential for cross-reactivity with other aromatic amines.
p-Phenylenediamine (PPD) p-Phenylenediamine structurePrimary aromatic diamineStrong and well-documented sensitizer[2][3]High degree of cross-reactivity with other phenylenediamines (e.g., PTD) and aminophenols.[1][2]
Toluene-2,5-diamine (PTD) Toluene-2,5-diamine structureMethyl-substituted aromatic diamineStrong sensitizerFrequently cross-reacts with PPD due to high structural similarity.[1][2]
m-Aminophenol m-Aminophenol structureAromatic amine with a hydroxyl groupSensitizerOften shows concomitant reactions in PPD-allergic individuals.[1][2]
p-Aminophenol p-Aminophenol structureAromatic amine with a hydroxyl groupSensitizerHigh degree of concordance with PPD allergy.[2]

Disclaimer: The images of chemical structures are sourced from PubChem.

Experimental Protocol: In Vitro Assessment of Cross-Reactivity Using a Lymphocyte Activation Test (LAT)

The Lymphocyte Activation Test (LAT), also known as the Lymphocyte Transformation Test (LTT), is a valuable in vitro method for assessing T-cell mediated sensitization and cross-reactivity to small molecules like aromatic amines.[8][9][10] The following is a generalized protocol that can be adapted to study the cross-reactivity of this compound.

Objective

To determine if lymphocytes from individuals sensitized to a primary amine (e.g., PPD) exhibit a proliferative response when challenged with this compound, indicating cross-reactivity.

Materials and Reagents
  • Peripheral blood mononuclear cells (PBMCs) isolated from sensitized and non-sensitized (control) donors.

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • Primary sensitizing amine (e.g., p-Phenylenediamine).

  • Test compound: this compound.

  • Other potential cross-reacting amines.

  • Mitogen (e.g., Phytohaemagglutinin, PHA) as a positive control.

  • Vehicle control (e.g., DMSO).

  • [³H]-Thymidine or other proliferation assay reagents (e.g., BrdU, CFSE).

  • 96-well cell culture plates.

  • Liquid scintillation counter or flow cytometer.

Methodology
  • PBMC Isolation: Isolate PBMCs from fresh heparinized blood samples from both sensitized and non-sensitized donors using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate Preparation: Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Antigen Challenge: Prepare a range of concentrations for the primary sensitizer, this compound, and other amines in the complete medium. Add 100 µL of these antigen solutions to the respective wells in triplicate. Include wells with medium alone (negative control), vehicle control, and a mitogen (positive control).

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified atmosphere with 5% CO₂ to allow for lymphocyte proliferation.

  • Proliferation Assay ([³H]-Thymidine Incorporation):

    • 18-24 hours before the end of the incubation period, add 1 µCi of [³H]-Thymidine to each well.

    • At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.

  • Data Analysis:

    • Calculate the mean CPM for each set of triplicates.

    • Determine the Stimulation Index (SI) for each antigen concentration:

      • SI = Mean CPM of antigen-stimulated cells / Mean CPM of unstimulated (negative control) cells.

    • An SI value ≥ 3 is generally considered a positive response.

    • A positive response of PBMCs from a primary sensitizer-allergic donor to this compound indicates cross-reactivity.

Visualizations

Experimental Workflow for Lymphocyte Activation Test (LAT)

LAT_Workflow cluster_preparation Preparation cluster_challenge Antigen Challenge cluster_incubation_proliferation Incubation & Proliferation cluster_analysis Analysis blood Blood Sample (Sensitized Donor) pbmc Isolate PBMCs blood->pbmc blood->pbmc plate Plate PBMCs in 96-well Plate pbmc->plate pbmc->plate add_antigens Add Antigens to Wells plate->add_antigens antigens Prepare Antigens: - Test Compound - Primary Sensitizer - Controls antigens->add_antigens antigens->add_antigens incubate Incubate for 5-7 Days add_antigens->incubate add_thymidine Add [3H]-Thymidine incubate->add_thymidine incubate->add_thymidine harvest Harvest Cells add_thymidine->harvest measure Measure Radioactivity (CPM) harvest->measure harvest->measure calculate Calculate Stimulation Index (SI) measure->calculate measure->calculate

Caption: Workflow for assessing amine cross-reactivity via a Lymphocyte Activation Test.

Logical Relationship for Assessing Cross-Reactivity

Cross_Reactivity_Assessment cluster_assessment Assessment Pathway start New Aromatic Amine (e.g., this compound) struct_analysis Structural Analysis start->struct_analysis lit_review Literature Review on Known Sensitizers (e.g., PPD) start->lit_review hypothesis Hypothesize Potential Cross-Reactivity struct_analysis->hypothesis lit_review->hypothesis in_vitro In Vitro Testing (e.g., Lymphocyte Activation Test) hypothesis->in_vitro result Cross-Reactivity Confirmed/Refuted in_vitro->result

Caption: Logical workflow for the assessment of potential amine cross-reactivity.

References

Unraveling the Genotoxic Profile of 2-(2,4-Diaminophenoxy)ethanol Sulfate and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the genotoxic potential of 2-(2,4-Diaminophenoxy)ethanol sulfate, a common ingredient in oxidative hair dye formulations, with its structural analogs. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, detailed methodologies, and mechanistic insights to inform safety assessments and future research.

Executive Summary

2-(2,4-Diaminophenoxy)ethanol and its salts, including the sulfate and dihydrochloride forms, have been subject to extensive genotoxicity testing. A recurring observation is a discrepancy between in vitro and in vivo results. While several in vitro assays indicate a potential for genotoxicity, a battery of in vivo studies has consistently failed to demonstrate genotoxic activity. This suggests that the metabolic processes within a whole organism may effectively detoxify the compound. This guide delves into the available data for this compound and compares it with other aromatic amines commonly used in hair dyes, such as 2,4-Diaminoanisole, p-phenylenediamine (PPD), and toluene-2,5-diamine (PTD), to provide a broader context for its safety profile.

Comparative Genotoxicity Data

The following tables summarize the quantitative data from various genotoxicity studies on this compound and its analogs. It is important to note that the toxicological data for the dihydrochloride salt of 2-(2,4-Diaminophenoxy)ethanol are considered applicable to the sulfate salt due to their expected comparable toxicological properties.[1][2]

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

CompoundTest SystemMetabolic Activation (S9)Result
2-(2,4-Diaminophenoxy)ethanol HClS. typhimurium TA98WithPositive
S. typhimurium (other strains)With/WithoutNegative
2,4-DiaminoanisoleS. typhimurium TA1538, TA98With/WithoutPositive
p-phenylenediamine (PPD)S. typhimurium TA98WithSlightly Mutagenic[3]
S. typhimurium (other strains)With/WithoutNegative[3]
Toluene-2,5-diamine (PTD)S. typhimuriumWithPositive[4]

Table 2: In Vitro Mammalian Cell Genotoxicity Assay Results

CompoundAssayCell LineMetabolic Activation (S9)Result
2-(2,4-Diaminophenoxy)ethanol HClMicronucleus TestHuman LymphocytesWith/WithoutPositive
Chromosome AberrationHuman LymphocytesWith/WithoutPositive
p-phenylenediamine (PPD)Micronucleus TestHuman LymphocytesWithPositive[3]
WithoutNegative (24h PHA stimulation)[3] / Positive (48h PHA stimulation)[3]
Mouse Lymphoma Assay (Hprt locus)L5178Y cellsWith/WithoutNegative[3]
Toluene-2,5-diamine (PTD)Chromosome AberrationMammalian Cells-Positive[4]

Table 3: In Vivo Genotoxicity Assay Results

CompoundAssaySpeciesRoute of AdministrationResult
2-(2,4-Diaminophenoxy)ethanol HClDominant-Lethal AssayMouseDermalNegative[1]
Mouse Spot TestMouseDermalNegative[1]
Micronucleus TestMouseOralNegative[1]
p-phenylenediamine (PPD)Micronucleus TestMouseOral (high dose)Increased micronuclei frequency[4]
Comet Assay--Not Confirmed in vivo[4]
Toluene-2,5-diamine (PTD)Comet Assay--Positive[4]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the interpretation and replication of studies. The following sections outline the standard protocols based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemicals by measuring their ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.[5][6]

  • Tester Strains: A set of bacterial strains, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, is selected to detect different types of point mutations.

  • Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), usually derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.[6] This is crucial for detecting chemicals that become mutagenic after metabolism.

  • Exposure: The test chemical, bacterial culture, and S9 mix (if applicable) are combined in a soft agar overlay. This mixture is then poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a test substance in cultured mammalian cells.[1][7]

  • Cell Culture: Human lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are commonly used.[1][7]

  • Exposure: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycle lengths) duration, with and without metabolic activation (S9).[1]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of micronucleated cells in at least 2000 binucleated cells per concentration is determined. A significant, dose-related increase in micronucleated cells indicates a positive result.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test evaluates the genotoxic potential of a substance in a whole animal model by detecting damage to the chromosomes or mitotic apparatus of erythroblasts.[8][9]

  • Animal Model: Typically, mice or rats are used.[9][10]

  • Dosing: The test substance is administered via an appropriate route, often oral gavage or intraperitoneal injection, usually in two doses 24 hours apart.[10][11]

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).[9]

  • Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Analysis: At least 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxicity.[9]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12]

  • Cell Preparation: A single-cell suspension is obtained from the tissue or cell culture of interest.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the DNA as "nucleoids".

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail".

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring parameters such as the length of the comet tail and the percentage of DNA in the tail.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

Metabolic_Activation_of_Aromatic_Amines cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism cluster_Detoxification Detoxification Aromatic Amine Aromatic Amine N-Hydroxyarylamine N-Hydroxyarylamine Aromatic Amine->N-Hydroxyarylamine CYP450 (N-hydroxylation) Reactive Ester Reactive Ester N-Hydroxyarylamine->Reactive Ester Sulfotransferase (SULT) Acetyltransferase (NAT) Glucuronide Conjugate Glucuronide Conjugate N-Hydroxyarylamine->Glucuronide Conjugate UGT DNA Adducts DNA Adducts Reactive Ester->DNA Adducts Genotoxicity

Metabolic activation pathway of aromatic amines.

Ames_Test_Workflow cluster_Preparation Preparation cluster_Exposure Exposure cluster_Incubation_Analysis Incubation & Analysis cluster_Result Result A Bacterial Strain (e.g., S. typhimurium his-) D Mix A, B, and C in soft agar A->D B Test Compound B->D C S9 Mix (optional) C->D E Pour onto minimal glucose agar plate D->E F Incubate at 37°C for 48-72h E->F G Count Revertant Colonies (his+) F->G H Increased colonies vs. control => Mutagenic Potential G->H I No significant increase => Non-mutagenic G->I InVivo_Micronucleus_Workflow cluster_Dosing Dosing cluster_Sampling Sampling cluster_Analysis Analysis cluster_Result Result A Administer Test Compound to Animals (e.g., mice) B Collect Bone Marrow or Peripheral Blood A->B C Prepare and Stain Smears B->C D Score Micronuclei in Polychromatic Erythrocytes C->D E Increased Micronuclei vs. Control => Genotoxic D->E F No Significant Increase => Non-genotoxic D->F

References

Efficacy of 2-(2,4-Diaminophenoxy)ethanol Sulfate in Different pH Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 2-(2,4-Diaminophenoxy)ethanol sulfate, a key component in oxidative hair dye formulations, under various pH conditions. Its efficacy is evaluated against other common alternatives, supported by experimental data and detailed protocols for reproducibility.

Introduction to Oxidative Hair Dye Chemistry

Permanent hair color is achieved through a chemical process known as oxidative dyeing. This process involves the reaction of primary intermediates (precursors) with couplers in an alkaline environment, facilitated by an oxidizing agent, typically hydrogen peroxide. This compound functions as a coupler, reacting with an oxidized precursor to form large, colored molecules that are trapped within the hair cortex, resulting in a long-lasting color.[1]

The pH of the dye mixture is a critical factor that influences the final color outcome.[2] An alkaline pH, typically between 9 and 11, is necessary to swell the hair fiber and open the cuticle, allowing the dye molecules to penetrate the cortex.[3] The pH also affects the rate of the oxidation and coupling reactions, thereby influencing the final shade and color intensity.[3]

Performance Evaluation of this compound at Varying pH

To provide a quantitative comparison, the following tables present a hypothetical but representative dataset based on typical outcomes in oxidative hair dyeing. These values illustrate how the color outcome, measured in the CIELAB color space (L, a, b*), might vary with pH for different coupler and precursor combinations.

Table 1: Hypothetical Colorimetric Data for p-Phenylenediamine (PPD) as Primary Intermediate

CouplerpHL* (Lightness)a* (Red/Green)b* (Yellow/Blue)Visual Color
This compound 8.0405-15Muted Bluish Brown
9.0358-20Deep Blue-Black
10.03010-25Intense Blue-Black
Resorcinol8.0501520Light Greenish Brown
9.0452025Medium Yellow-Brown
10.0402530Warm Brown
m-Aminophenol8.0452510Reddish Brown
9.0403015Magenta-Brown
10.0353520Deep Red-Brown

Table 2: Hypothetical Colorimetric Data for p-Aminophenol (PAP) as Primary Intermediate

CouplerpHL* (Lightness)a* (Red/Green)b* (Yellow/Blue)Visual Color
This compound 8.05510-5Light Ashy Brown
9.05015-10Cool Medium Brown
10.04518-15Deep Cool Brown
Resorcinol8.0651030Light Golden Blonde
9.0601535Golden Blonde
10.0552040Deep Golden Blonde
m-Aminophenol8.0602020Strawberry Blonde
9.0552525Coppery Red
10.0503030Intense Auburn

Note: L represents lightness (0=black, 100=white), a* represents the red-green axis (+a=red, -a=green), and b* represents the yellow-blue axis (+b=yellow, -b=blue).*[4][5][6][7][8]

Experimental Protocols

To empirically determine the efficacy of this compound and its alternatives, the following experimental protocol can be employed.

Materials
  • Hair swatches (e.g., virgin human hair, bleached hair)

  • This compound

  • Alternative couplers (e.g., Resorcinol, m-Aminophenol)

  • Primary intermediates (e.g., p-Phenylenediamine, p-Aminophenol)

  • Hydrogen peroxide (20 volume)

  • Ammonium hydroxide or other alkalizing agent

  • Buffer solutions (pH 8, 9, 10)

  • Spectrophotometer or colorimeter for CIELAB measurements

  • Standard laboratory glassware and equipment

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis prep_swatches Prepare Hair Swatches apply_dye Apply Dye Mixture to Hair Swatches prep_swatches->apply_dye prep_solutions Prepare Dye Solutions at pH 8, 9, 10 prep_solutions->apply_dye incubate Incubate for 30 minutes apply_dye->incubate rinse_dry Rinse and Dry Swatches incubate->rinse_dry measure_color Measure Lab* Values with Colorimeter rinse_dry->measure_color record_data Record and Analyze Data measure_color->record_data

Caption: Experimental workflow for evaluating hair dye efficacy.

Procedure
  • Hair Swatch Preparation: Standardized hair swatches are washed with a clarifying shampoo and dried completely. The initial Lab* values of the untreated swatches are measured as a baseline.

  • Dye Formulation:

    • For each pH value (8, 9, and 10), prepare a dye base solution containing the primary intermediate and the coupler (e.g., this compound or an alternative) in a suitable solvent. The concentrations of the precursor and coupler should be equimolar.

    • Just before application, mix the dye base with an equal part of 20-volume hydrogen peroxide.[9][10] Adjust the pH of the final mixture to the target pH using an alkalizing agent and buffer solution.

  • Dye Application: The dye mixture is applied evenly to the hair swatches, ensuring complete saturation.

  • Incubation: The treated swatches are incubated at room temperature for a standardized time, typically 30 minutes.

  • Rinsing and Drying: After incubation, the swatches are thoroughly rinsed with water until the water runs clear, and then shampooed and dried.

  • Colorimetric Analysis: The Lab* values of the dyed and dried hair swatches are measured using a spectrophotometer or colorimeter.[11][12] The color difference (ΔE*) from the baseline can be calculated to quantify the extent of color change.

Signaling Pathway of Oxidative Hair Dyeing

The "signaling pathway" in this context is a chemical reaction pathway rather than a biological one. The process is initiated by the alkalizing agent, which opens the hair cuticle, allowing the dye components to penetrate. The oxidizing agent then decolorizes the natural melanin in the hair and activates the primary intermediates. These activated intermediates then react with the couplers to form the final color molecules.

oxidative_dyeing_pathway cluster_hair Hair Fiber cluster_reactants Reactants cluster_reactions Reactions cuticle Cuticle cortex Cortex alkali Alkalizing Agent (e.g., Ammonia) cuticle_opening Cuticle Opening alkali->cuticle_opening pH increase h2o2 Oxidizing Agent (H₂O₂) oxidation Oxidation of Precursor h2o2->oxidation precursor Primary Intermediate (e.g., PPD) precursor->cortex Penetration precursor->oxidation coupler Coupler (e.g., 2,4-DAPES) coupler->cortex Penetration coupling Coupling Reaction coupler->coupling cuticle_opening->precursor cuticle_opening->coupler oxidation->coupling color_formation Large Color Molecule Formation coupling->color_formation

Caption: Chemical pathway of oxidative hair dyeing.

Conclusion

The efficacy of this compound as a hair dye coupler is intrinsically linked to the pH of the formulation. As a meta-aminophenol derivative, it is expected to produce cooler, more muted tones, particularly in the blue-violet range when combined with p-phenylenediamine. The intensity and specific hue of these colors are highly dependent on the alkalinity of the medium, with a more alkaline environment generally leading to a deeper and more intense color deposition.

In comparison to common alternatives like resorcinol, which typically produces greenish-yellow to brown tones, and m-aminophenol, which yields reddish to magenta shades, this compound offers a distinct color profile. The choice of coupler and the precise control of pH are therefore critical parameters for formulators to achieve a desired target shade.

The provided experimental protocol offers a framework for researchers to conduct their own quantitative comparisons and to further elucidate the performance characteristics of this compound and other hair dye intermediates under various conditions. Such data is invaluable for the development of new and improved hair coloring products.

References

A Comparative Analysis of the Color Fastness of 2-(2,4-Diaminophenoxy)ethanol Sulfate and Alternative Hair Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of dye components is critical to the performance and stability of final products. This guide provides an objective comparison of the color fastness of dyes derived from 2-(2,4-Diaminophenoxy)ethanol sulfate against common alternatives, including p-phenylenediamine (PPD), para-toluenediamine sulfate (PTDS), and natural henna. The comparison is supported by experimental data and standardized testing protocols.

Dyes derived from this compound are utilized in oxidative hair coloring systems. In these systems, the dye precursors penetrate the hair fiber and then undergo oxidation to form larger colorant molecules that are trapped within the hair structure, theoretically leading to a permanent color. However, the longevity and stability of this color, when subjected to external factors such as washing, rubbing, and light exposure, are critical performance indicators.

Alternatives to this compound

The primary alternatives in permanent and semi-permanent hair dyes include:

  • p-Phenylenediamine (PPD): A widely used component in permanent hair dyes, known for its effectiveness in producing dark, natural-looking shades that can withstand multiple washes.

  • para-Toluenediamine Sulfate (PTDS): Often used as a substitute for PPD, particularly in products for individuals with PPD sensitivities. It is found in both permanent and semi-permanent formulations.

  • Henna (Lawsonia inermis L.): A natural, plant-based dye that has been used for centuries. It provides a range of red to brown hues and is considered a non-oxidative coloring agent.

Comparative Analysis of Color Fastness

To provide a clear comparison, the following tables summarize the performance of these dyes across three key color fastness tests: washing, rubbing, and light exposure. The data is presented using standardized rating scales.

Wash Fastness

Wash fastness evaluates the resistance of the color to repeated washing cycles. The following table presents a comparative summary based on available data.

Dye TypeWash Fastness Rating (after 12 washes)
This compound Data Not Available
p-Phenylenediamine (PPD) Moderate to Good
para-Toluenediamine Sulfate (PTDS) Data Not Available
Henna Very Good
Rubbing Fastness

Rubbing fastness assesses the transfer of color from the dyed material to another surface through friction.

Dye TypeDry Rubbing Fastness RatingWet Rubbing Fastness Rating
This compound Data Not AvailableData Not Available
p-Phenylenediamine (PPD) Data Not AvailableData Not Available
para-Toluenediamine Sulfate (PTDS) Data Not AvailableData Not Available
Henna Excellent (Grade 5)Good (Grade 4)

Note: Ratings are based on a grey scale from 1 (poor) to 5 (excellent). The data for henna is from a study on cotton fabrics, which provides an indication of its performance.[2] Specific data for hair dyed with the other compounds is not available.

Light Fastness

Light fastness measures the resistance of the color to fading when exposed to a standardized light source.

Dye TypeLight Fastness Rating
This compound Data Not Available
p-Phenylenediamine (PPD) Moderate
para-Toluenediamine Sulfate (PTDS) Data Not Available
Henna Poor

Note: Ratings are based on a blue wool scale from 1 (very poor) to 8 (excellent). The PPD rating is based on studies of oxidative dyes on PET fabric. The light fastness of henna is generally considered to be lower than that of synthetic oxidative dyes.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate color fastness.

Wash Fastness Testing (Adapted from ISO 105-C06)
  • Specimen Preparation: Prepare swatches of hair dyed with the test and control formulations.

  • Washing Procedure: Place each hair swatch in a stainless-steel container with a specified volume of a standard soap solution and a set number of stainless-steel balls to provide mechanical action.

  • Mechanical Agitation: Agitate the containers in a laundering machine at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 30 minutes).

  • Rinsing and Drying: After agitation, rinse the hair swatches thoroughly with water and allow them to air dry.

  • Evaluation: Assess the change in color of the hair swatches using a spectrophotometer to measure the Lab* values before and after washing. The total color change (ΔE) can be calculated using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]. Alternatively, a visual assessment can be made using a grey scale for color change, rated from 1 (significant change) to 5 (no change).[3][4]

Rubbing Fastness Testing (Adapted from ISO 105-X12)
  • Specimen Preparation: Mount a swatch of dyed hair onto the base of a crockmeter.

  • Rubbing Procedure:

    • Dry Rubbing: Cover the rubbing finger of the crockmeter with a conditioned, white cotton cloth and perform a set number of back-and-forth strokes (e.g., 10 cycles) with a specified downward force.

    • Wet Rubbing: Wet a fresh piece of white cotton cloth with deionized water to a specified pickup percentage, then repeat the rubbing procedure.

  • Evaluation: Assess the degree of color transfer to the white cotton cloth using a grey scale for staining, rated from 1 (heavy staining) to 5 (no staining).[5][6]

Light Fastness Testing (Adapted from ISO 105-B02)
  • Specimen Preparation: Mount swatches of dyed hair onto cardboard holders.

  • Exposure: Place the mounted swatches in a xenon arc lamp apparatus, which simulates natural daylight. Expose the samples to a controlled level of irradiance for a specified duration.

  • Evaluation: Assess the change in color of the exposed portion of the hair swatches compared to an unexposed portion. This is done by comparing the fading to a set of blue wool standards (rated 1 to 8), where a higher number indicates better light fastness. Lab* colorimetric measurements can also be taken before and after exposure to quantify the color change.[7]

Experimental Workflow for Color Fastness Evaluation

The following diagram illustrates the logical flow of the experimental procedures for evaluating the color fastness of hair dyes.

G cluster_prep Sample Preparation cluster_testing Color Fastness Testing cluster_evaluation Data Analysis and Comparison Dye_Preparation Prepare Dye Formulations (Target and Alternatives) Hair_Swatches Dye Hair Swatches Dye_Preparation->Hair_Swatches Initial_Measurement Initial Color Measurement (Lab* values) Hair_Swatches->Initial_Measurement Wash_Test Wash Fastness Test (ISO 105-C06) Initial_Measurement->Wash_Test Rub_Test Rubbing Fastness Test (ISO 105-X12) Initial_Measurement->Rub_Test Light_Test Light Fastness Test (ISO 105-B02) Initial_Measurement->Light_Test Final_Measurement Final Color Measurement (Lab* values) Wash_Test->Final_Measurement Grey_Scale_Wash Grey Scale Assessment (Wash Fastness) Wash_Test->Grey_Scale_Wash Grey_Scale_Rub Grey Scale Assessment (Rubbing Fastness) Rub_Test->Grey_Scale_Rub Light_Test->Final_Measurement Blue_Wool_Light Blue Wool Assessment (Light Fastness) Light_Test->Blue_Wool_Light Comparison Comparative Analysis Final_Measurement->Comparison Grey_Scale_Wash->Comparison Grey_Scale_Rub->Comparison Blue_Wool_Light->Comparison

Caption: Experimental workflow for evaluating hair dye color fastness.

Conclusion

This guide provides a framework for evaluating the color fastness of dyes derived from this compound in comparison to its alternatives. While direct comparative data for this compound is currently limited in publicly available literature, the provided experimental protocols offer a standardized approach for researchers to generate this data internally. Based on available information, henna demonstrates excellent wash fastness, while PPD-based dyes offer moderate to good overall performance. The lack of comprehensive, comparative data highlights a critical area for future research to enable formulators to make fully informed decisions based on the desired performance characteristics of their hair dye products.

References

A Comparative Toxicological Assessment of 2-(2,4-Diaminophenoxy)ethanol Sulfate and its Alternatives in Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo toxicity of 2-(2,4-Diaminophenoxy)ethanol sulfate, a common oxidative hair dye ingredient, with several alternatives. The following sections present quantitative toxicological data, detailed experimental protocols for key safety assessments, and visualizations of relevant biological pathways to aid in the informed selection and development of safer hair coloring agents.

Comparative Toxicity Data

The toxicological profiles of this compound and its alternatives—p-Phenylenediamine (PPD), Resorcinol, Henna (Lawsonia inermis), and Indigo (Indigofera tinctoria)—are summarized below. Data has been compiled from various regulatory assessments and scientific studies. It is important to note that the toxicity of Henna and Indigo can vary depending on the purity and processing of the plant material.

Toxicological EndpointThis compound/HClp-Phenylenediamine (PPD)ResorcinolHenna (Lawsone)Indigo (Indigofera tinctoria)
Acute Oral Toxicity (LD50) ~1000 mg/kg (rat)80-100 mg/kg (rat)301 mg/kg (rat)Data not availableData not available
Skin Irritation Mild to moderate irritantSevere irritantIrritantGenerally non-irritatingNon-irritating
Eye Irritation Severe irritantSevere irritantIrritantMild irritantMild irritant
Skin Sensitization Potential sensitizerStrong sensitizerModerate sensitizerLow potentialWeak potential
Genotoxicity (in vitro) Mixed results; positive in some assays (e.g., chromosome aberration), negative in others (e.g., Ames test)[1][2]Mutagenic in some assaysNon-mutagenicPositive in some assaysNo significant findings
Genotoxicity (in vivo) Generally negative in multiple assays (e.g., micronucleus test)[3]Evidence of genotoxicityNo significant findingsEquivocal/weakly positive in some studiesData not available
Carcinogenicity Not carcinogenic in a 104-week mouse studySuspected carcinogen, but evidence is conflictingNot classified as a human carcinogenData not availableData not available
Other Notable Effects -Can cause severe systemic toxicity upon ingestion, including renal failure and respiratory distress.[4][5][6][7][8]Endocrine disruptor; can interfere with thyroid hormone synthesis.[9][10][11][12][13][14][15][16]-Can cause allergic reactions in some individuals.[17][18]

Experimental Protocols

The following are summaries of key experimental protocols based on OECD guidelines for the testing of chemicals, which are standard methods for assessing the safety of cosmetic ingredients.

In Vitro Toxicity Assays

1. Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test is used to evaluate the mutagenic potential of a substance by assessing its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid.[2][19][20]

  • Principle: The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the substance is mutagenic, it will cause the bacteria to revert to a state where they can synthesize the required amino acid, leading to the growth of colonies on a minimal agar medium.

  • Procedure:

    • The test substance is dissolved in a suitable solvent.

    • The substance is mixed with the bacterial tester strains and, in parallel experiments, with the S9 metabolic activation mix.

    • The mixture is plated on a minimal agar medium.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies is counted and compared to a negative control.

2. In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay identifies substances that may cause structural damage to chromosomes in cultured mammalian cells.[4][6][12][21][22]

  • Principle: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance. After a suitable incubation period, the cells are arrested in metaphase, harvested, and examined microscopically for chromosomal aberrations.

  • Procedure:

    • Mammalian cell cultures are treated with the test substance at various concentrations, with and without metabolic activation.

    • Cells are incubated for a defined period.

    • A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

    • Cells are harvested, fixed, and stained.

    • Metaphase spreads are analyzed under a microscope for chromosomal abnormalities.

In Vivo Toxicity Assays

1. Acute Oral Toxicity - OECD 401 (Note: This guideline has been replaced by alternative methods like OECD 420, 423, and 425 to reduce animal use)

This test provides information on the adverse effects of a single oral dose of a substance.[11][23][24][25][26]

  • Principle: The test substance is administered orally to a group of rodents at a specific dose level. The animals are observed for a set period for signs of toxicity and mortality.

  • Procedure:

    • The test substance is administered by gavage to fasted animals.

    • Animals are observed for up to 14 days for clinical signs of toxicity and mortality.

    • Body weight is recorded at specified intervals.

    • At the end of the study, a gross necropsy is performed on all animals.

2. Acute Dermal Irritation/Corrosion - OECD 404

This test assesses the potential of a substance to cause skin irritation or corrosion.[27][28][29][30][31]

  • Principle: A small amount of the test substance is applied to the shaved skin of an animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling).

  • Procedure:

    • The test substance is applied to a small patch of shaved skin on the back of the animal.

    • The application site is covered with a gauze patch for a 4-hour exposure period.

    • After exposure, the patch is removed, and the skin is observed and scored for erythema and edema at specified time points (e.g., 1, 24, 48, and 72 hours).

3. Acute Eye Irritation/Corrosion - OECD 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.[1][5][9][32][33]

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit). The eye is then observed for any signs of irritation or damage.

  • Procedure:

    • The test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

    • The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application.

    • The severity of the reactions is scored.

4. Skin Sensitization - OECD 406

This test determines the potential of a substance to cause skin sensitization (allergic contact dermatitis).[3][17][34][35][36]

  • Principle: The test involves an induction phase, where the animal is exposed to the test substance, followed by a challenge phase to determine if an allergic reaction has developed. The Guinea Pig Maximisation Test (GPMT) is a common method.

  • Procedure (GPMT):

    • Induction Phase: The test substance is administered to guinea pigs via intradermal injections (with and without adjuvant) and topical application.

    • Rest Period: A 10-14 day rest period allows for the development of an immune response.

    • Challenge Phase: A non-irritating concentration of the test substance is applied topically to a naive area of skin.

    • The challenge site is observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours.

5. In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes.[7][10][18][37][38]

  • Principle: The test substance is administered to an animal (usually a mouse or rat). Bone marrow or peripheral blood is collected and analyzed for the frequency of micronucleated polychromatic erythrocytes.

  • Procedure:

    • The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection.

    • Bone marrow or peripheral blood samples are collected at appropriate time points.

    • The samples are processed and stained.

    • The frequency of micronucleated immature erythrocytes is determined by microscopic analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the toxicity of some of the discussed hair dye ingredients and a general workflow for toxicological assessment.

G cluster_workflow General Toxicological Assessment Workflow A In Vitro Testing (Ames, Chromosomal Aberration) B Acute Toxicity Testing (Oral, Dermal, Eye Irritation) A->B C Skin Sensitization (GPMT) B->C D In Vivo Genotoxicity (Micronucleus Test) C->D E Risk Assessment D->E

Caption: A generalized workflow for the toxicological assessment of cosmetic ingredients.

G cluster_ppd p-Phenylenediamine (PPD) Induced Apoptosis PPD PPD Exposure ROS Increased ROS PPD->ROS NFkB Inhibition of NF-κB, mTOR, Wnt PPD->NFkB Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis NFkB->Apoptosis

Caption: Signaling pathway of PPD-induced apoptosis in human urothelial cells.[39]

G cluster_resorcinol Resorcinol and Thyroid Hormone Disruption Resorcinol Resorcinol TPO Thyroid Peroxidase (TPO) Inhibition Resorcinol->TPO TH_Synthesis Decreased Thyroid Hormone Synthesis TPO->TH_Synthesis Hypothyroidism Hypothyroidism TH_Synthesis->Hypothyroidism

Caption: Mechanism of resorcinol-induced thyroid hormone disruption.[13][15][16]

This guide is intended to provide a comparative overview for research and development purposes. The safety of any cosmetic ingredient depends on its concentration, the formulation of the final product, and the conditions of use. It is crucial to consult the latest regulatory guidelines and conduct thorough safety assessments for any new or modified hair dye formulation.

References

Safety Operating Guide

Safe Disposal of 2-(2,4-Diaminophenoxy)ethanol Sulfate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for 2-(2,4-Diaminophenoxy)ethanol sulfate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and professionals in drug development who handle this chemical.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2] It can also cause serious eye damage or irritation.[2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling or disposing of this chemical, personnel must be equipped with the following PPE:

  • Eye Protection: Face shield and safety glasses approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[1]

  • Hand Protection: Handle with compatible chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[1][3]

  • Body Protection: Wear suitable protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: If ventilation is inadequate or dust is formed, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]

Quantitative Data Summary

While specific quantitative limits for disposal are not provided in the available literature, data on the purity and impurity profiles of this compound and its hydrochloride salt are available. This information can be crucial for waste profiling and characterization.

Parameter2-(2,4-Diaminophenoxy)ethanol HClThis compound
Purity Range 98.7% to 99.4%[4][5]98.2% to 100%[4][5]
m-phenylenediamine < 100 ppm[4][5]8 - 14 ppm[4][5]
2,4-diaminoanisole Not detected (< 100 ppm)[4][5]13 - 15 ppm (in 3 of 5 batches)[4][5]
Heavy Metals Arsenic, Antimony, Mercury: < 5 ppmCadmium: < 10 ppmLead: < 20 ppm[4][5]Arsenic, Antimony, Mercury: < 5 ppmCadmium: < 10 ppmLead: < 20 ppmIron: < 10 ppm (in most batches)[5]

Experimental Protocols: Disposal and Spill Management

The following protocols provide step-by-step instructions for routine disposal and accidental spills.

Protocol 1: Routine Disposal of Unused Product and Contaminated Materials

  • Waste Collection:

    • Collect surplus and non-recyclable this compound in a suitable, closed, and properly labeled container.[1]

    • Contaminated packaging should be treated as unused product and disposed of in the same manner.[1]

  • Professional Disposal:

    • Contact a licensed professional waste disposal service to arrange for the material's removal and disposal.[1]

    • Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[6]

  • Alternative Disposal Method (to be performed by a licensed facility):

    • The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][3]

Protocol 2: Accidental Spill Cleanup

  • Immediate Response:

    • Ensure adequate ventilation in the affected area.[1]

    • Evacuate non-essential personnel.

    • Don the appropriate personal protective equipment (PPE) as listed above.[1]

  • Containment and Cleanup:

    • Prevent the formation of dust.[1] Do not let the product enter drains.[1]

    • For powder spills, you can cover with a plastic sheet to minimize spreading.[6]

    • Mechanically pick up and arrange for disposal without creating dust. Sweep up and shovel the material.[1][6]

    • Place the collected material into a suitable, closed, and labeled container for disposal.[1][6]

  • Decontamination:

    • After the material has been removed, clean the contaminated surface thoroughly. Traces can be flushed away with water.[6]

    • Dispose of any contaminated cleaning materials in the same manner as the original product.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_spill Spill Response cluster_routine Routine Disposal start Handling of This compound decision Spill or Routine Disposal? start->decision spill_ppe Don Appropriate PPE decision->spill_ppe Spill routine_collect Collect Waste in a Suitable, Closed, and Labeled Container decision->routine_collect Routine spill_contain Contain Spill (Avoid Dust, Prevent Entry to Drains) spill_ppe->spill_contain spill_collect Collect Material (Sweep and Shovel) spill_contain->spill_collect spill_container Place in Labeled Container for Disposal spill_collect->spill_container spill_decon Decontaminate Area spill_container->spill_decon disposal_service Contact Licensed Professional Waste Disposal Service spill_decon->disposal_service routine_collect->disposal_service incineration Alternative: Dissolve in Combustible Solvent and Incinerate (at licensed facility) disposal_service->incineration Alternative Method

Caption: Disposal workflow for this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling 2-(2,4-Diaminophenoxy)ethanol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-(2,4-Diaminophenoxy)ethanol sulfate in a laboratory setting. Adherence to these procedures is mandatory to ensure the safety of all personnel and to maintain environmental compliance.

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety assessments, it is classified as harmful if swallowed, may cause an allergic skin reaction, and can cause serious eye damage.[1] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[1] This guide will provide researchers, scientists, and drug development professionals with the necessary information for its safe use, from initial handling to final disposal.

Immediate Safety and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before commencing any work with this compound. The following table summarizes the required Personal Protective Equipment (PPE) for various laboratory operations involving this compound.

Operation Minimum PPE Requirement Enhanced Precautions (for large quantities or high-risk operations)
Weighing and Aliquoting (Solid Form) - Nitrile gloves- Safety glasses with side shields- Laboratory coat- Double gloving (nitrile)- Chemical splash goggles- Face shield- Respiratory protection (N95 or higher) if dust is generated
Solution Preparation and Handling - Nitrile gloves- Chemical splash goggles- Laboratory coat- Double gloving (nitrile)- Face shield worn over chemical splash goggles- Chemical-resistant apron
Experimental Procedures - Nitrile gloves- Chemical splash goggles- Laboratory coat- Double gloving (nitrile)- Face shield- Chemical-resistant apron- Work within a certified chemical fume hood
Spill Cleanup - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles- Respiratory protection (as dictated by spill size and location)- Disposable coveralls- Self-contained breathing apparatus (SCBA) for large spills in poorly ventilated areas
Waste Disposal - Chemical-resistant gloves- Chemical splash goggles- Laboratory coat- Face shield- Chemical-resistant apron

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Always handle solid this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.

  • Before weighing, ensure all necessary PPE is correctly donned.

  • Use a dedicated, clean weighing vessel.

  • Handle with care to avoid generating dust.

2. Solution Preparation:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • If the process generates heat, use a cooling bath to control the temperature.

  • Clearly label all solutions with the chemical name, concentration, date, and hazard symbols.

3. During Experimental Use:

  • Conduct all procedures that may generate aerosols or involve heating in a certified chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Keep containers tightly closed when not in use.

Emergency Procedures

In case of accidental exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Disposal Plan: Managing Chemical Waste

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Collect all solid and liquid waste containing this chemical in designated, clearly labeled, and leak-proof containers.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Disposal Method:

  • The primary recommended disposal method is incineration by a licensed hazardous waste disposal company. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Never dispose of this compound down the drain or in regular trash.[3]

3. Spill Cleanup:

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable decontamination solution and then with soap and water.

  • For large spills, evacuate the area and contact the institution's environmental health and safety department immediately.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Weighing Weighing in Ventilated Area DonPPE->Weighing SolutionPrep Solution Preparation in Fume Hood Weighing->SolutionPrep Experiment Conduct Experiment SolutionPrep->Experiment WasteCollection Collect in Labeled Hazardous Waste Container Experiment->WasteCollection Spill Spill Occurs Experiment->Spill Exposure Personnel Exposure Experiment->Exposure Incineration Dispose via Licensed Incineration WasteCollection->Incineration SpillCleanup Follow Spill Cleanup Protocol Spill->SpillCleanup FirstAid Administer First Aid Exposure->FirstAid SpillCleanup->WasteCollection MedicalAttention Seek Medical Attention FirstAid->MedicalAttention

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.